molecular formula C6H16Cl2N2O B13904530 (3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride

(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride

Katalognummer: B13904530
Molekulargewicht: 203.11 g/mol
InChI-Schlüssel: OYMMSUWUIIHPMM-USPAICOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2O and its molecular weight is 203.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H16Cl2N2O

Molekulargewicht

203.11 g/mol

IUPAC-Name

(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C6H14N2O.2ClH/c1-9-6-2-5(7)3-8-4-6;;/h5-6,8H,2-4,7H2,1H3;2*1H/t5-,6-;;/m0../s1

InChI-Schlüssel

OYMMSUWUIIHPMM-USPAICOZSA-N

Isomerische SMILES

CO[C@H]1C[C@@H](CNC1)N.Cl.Cl

Kanonische SMILES

COC1CC(CNC1)N.Cl.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Novel Chiral Amine Intermediates: Strategies and Protocols for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

Chiral amines are not merely prevalent; they are a cornerstone of modern pharmaceuticals, with an estimated 40-45% of small-molecule drugs featuring this critical functional group.[1][2][3] Their unique ability to form key hydrogen bonds and engage in stereospecific interactions within biological systems makes them indispensable pharmacophores.[4] However, the synthesis of enantiomerically pure amines remains a significant challenge that can create bottlenecks in the drug discovery pipeline.[5] Traditional methods, such as the resolution of racemates, are inherently inefficient, with a maximum theoretical yield of only 50%.[4][6] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of novel, field-proven strategies for the asymmetric synthesis of chiral amine intermediates, focusing on catalytic and biocatalytic approaches that offer superior efficiency, selectivity, and scalability.

The Imperative for Asymmetric Synthesis in Medicinal Chemistry

The stereochemical identity of a chiral amine can dramatically alter a drug's pharmacological profile. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in the worst case, induce toxicity.[7] Consequently, the ability to selectively synthesize a single enantiomer is not a matter of convenience but a regulatory and safety necessity. The modern synthetic chemist's toolkit has expanded beyond classical resolution to embrace catalytic methods that construct the desired stereocenter with high fidelity from the outset. This guide will focus on two dominant and highly effective strategies: Transition-Metal Catalyzed Asymmetric Reductive Amination and Biocatalysis.

Strategic Selection of a Synthetic Route

Choosing the optimal synthetic strategy depends on numerous factors, including the nature of the starting material (ketone, imine), desired scale, functional group tolerance, and "green chemistry" considerations. The following decision-making workflow provides a high-level overview for strategic planning.

G start Prochiral Starting Material (e.g., Ketone) is_green Is 'Green Chemistry' a High Priority? start->is_green metal_catalysis Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA) is_green->metal_catalysis  No / Flexible biocatalysis Biocatalysis (e.g., Transaminase) is_green->biocatalysis  Yes is_bulky Is the Substrate Sterically Demanding? is_bulky->biocatalysis  No enzyme_eng Consider Enzyme Engineering or Screening is_bulky->enzyme_eng  Yes ligand_screen Ligand/Catalyst Screening is Critical metal_catalysis->ligand_screen biocatalysis->is_bulky

Caption: High-level workflow for selecting a primary synthetic strategy.

Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA)

Asymmetric Reductive Amination (ARA) is arguably the most powerful and versatile method for synthesizing chiral amines from prochiral ketones.[8][9] This approach, which involves the in situ formation of an imine followed by its enantioselective reduction, is highly atom-economical and operationally simple.[1][8] Iridium-based catalysts, in particular, have demonstrated exceptional efficiency and broad applicability.[1][10][11]

The Causality of Catalyst Design and Mechanism

The success of an ARA reaction hinges on the design of the chiral ligand coordinated to the metal center (typically Iridium or Rhodium). The ligand creates a chiral environment that forces the hydride transfer to the imine to occur from one face, leading to the preferential formation of one enantiomer.

Mechanism Insight: Many modern Iridium-catalyzed systems operate via an outer-sphere mechanism .[1][12][13] Unlike inner-sphere mechanisms where the substrate must directly coordinate to the metal, in an outer-sphere pathway, the hydride is transferred from the metal complex to the substrate without prior coordination.[1][12][13] This is particularly advantageous for sterically hindered imines that cannot easily access the metal center.[1] Additives, such as acids or halides, often play a crucial role in activating the catalyst or the imine substrate, thereby accelerating the reaction.[1]

G cluster_0 Catalytic Cycle Ir_cat [Ir(L*)]+ Active Catalyst Ir_H2 [Ir(H)2(L*)]+ Iridium Dihydride Ir_cat->Ir_H2 Oxidative Addition H2 H2 TS Outer-Sphere Transition State Ir_H2->TS Hydride Transfer Imine Prochiral Imine R1-C=N-R2 Imine->TS TS->Ir_cat Regeneration Product Chiral Amine (R* or S*) TS->Product

Caption: Simplified outer-sphere mechanism for Ir-catalyzed imine hydrogenation.

Representative Data for Asymmetric Reductive Amination

The following table summarizes the performance of modern ARA methods across various substrate classes. High yields and exceptional enantioselectivities are consistently achievable.

Substrate ClassCatalyst SystemYield (%)e.e. (%)Reference
Aromatic Ketones[Ir(COD)Cl]₂ / Chiral Phosphoramidite85 - 9892 - 99[10]
DibenzoazepinesRh / ZhaoPhos-L11a>95>99[14]
Cyclic Iminium SaltsIr / (R)-SegPhos88 - 97up to 96[14]
2-AcylpyridinesIridium Complexup to 97up to 95[11]
N-PhosphinoyliminesIridium Tridentate CatalystHigh>99[15]
Experimental Protocol: Asymmetric Reductive Amination of an Aromatic Ketone

This protocol is a generalized representation based on modern methods for the synthesis of medicinally relevant amines like Cinacalcet.[12][13]

  • Catalyst Pre-formation: In a glovebox, to a flame-dried Schlenk tube, add the Iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and the chiral phosphoramidite ligand (1.1 mol%). Add anhydrous, degassed solvent (e.g., toluene, 2 mL) and stir the mixture at room temperature for 30 minutes.

    • Scientist's Note: The pre-formation of the active catalyst is critical for reproducibility. The choice of a sterically tunable phosphoramidite ligand is key to achieving high enantioselectivity by creating a well-defined chiral pocket around the metal center.[12][13]

  • Reaction Assembly: To a separate flame-dried Schlenk tube, add the aromatic ketone (1.0 mmol), the primary amine (e.g., 1-naphthylmethylamine, 1.2 mmol), and an additive (e.g., Ti(OiPr)₄, 20 mol%) in anhydrous solvent (3 mL). Stir at 40-50 °C for 1-2 hours to facilitate imine formation.

    • Scientist's Note: A Lewis acid additive like Ti(OiPr)₄ acts as a dehydrating agent, driving the equilibrium towards the formation of the imine, which is the actual substrate for the asymmetric reduction.[10]

  • Hydrogenation: Transfer the pre-formed catalyst solution to the reaction mixture via cannula. Purge the flask with hydrogen gas (balloon or H₂ atmosphere) and stir vigorously at the specified temperature (e.g., 50 °C) for 12-24 hours.

  • Workup and Analysis: Upon reaction completion (monitored by TLC or LC-MS), carefully vent the hydrogen. Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification and Characterization: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.[16][17]

Biocatalysis: The Green Chemistry Revolution

Biocatalysis has emerged as a powerful and sustainable alternative to metal catalysis for chiral amine synthesis.[4][18] Enzymes, particularly ω-transaminases (ATAs), operate under mild, aqueous conditions and often exhibit near-perfect enantioselectivity (>99.9% e.e.), eliminating the need for expensive heavy metals and complex ligands.[7][18]

The Power of Protein Engineering: The Sitagliptin Story

The industrial synthesis of Sitagliptin, the active ingredient in Januvia™, is a landmark achievement in biocatalysis.[6][9] The initial rhodium-catalyzed hydrogenation process was effective but required high pressure and a costly metal catalyst, and an additional crystallization step was needed to achieve the desired enantiopurity.[7][9]

The Challenge: The prochiral ketone precursor for Sitagliptin is sterically bulky, and initial screens of wild-type transaminases showed no detectable activity.[9]

The Solution: Through a collaboration between Merck and Codexis, a transaminase enzyme was evolved using directed evolution. The final engineered enzyme, containing 27 mutations, exhibited a >25,000-fold increase in activity compared to the wild-type.[9][19] This innovation enabled a new manufacturing process that is safer, more efficient, and produces significantly less waste.[9]

Key Process Advantages:

  • Increased Yield: The overall yield increased by 10-13%.[9]

  • Reduced Waste: Total waste was reduced by 19%.[9]

  • Elimination of Metals: The costly and difficult-to-remove rhodium catalyst was eliminated.[9]

  • Superior Selectivity: The reaction produces the desired amine with >99.95% e.e. directly, removing the need for chiral purification.[7]

Transaminase (ATA) Mechanism and Process Optimization

Transaminases utilize pyridoxal 5'-phosphate (PLP), a vitamin B₆ derivative, as a cofactor to transfer an amino group from a donor (commonly isopropylamine) to a ketone acceptor.[2][3]

The reaction is an equilibrium process. To drive it to completion, a high excess of the amine donor is used. The acetone by-product can be removed (e.g., by sparging) to further shift the equilibrium towards the product.[3][4]

Experimental Protocol: Biocatalytic Synthesis of Sitagliptin

This protocol is based on the patented industrial process and provides a robust template for laboratory-scale synthesis.[8]

  • Buffer and Reagent Preparation: In a temperature-controlled reaction vessel, prepare a solution of triethanolamine buffer in water. Add isopropylamine (as the amine donor) and cool the mixture. Adjust the pH to ~8.5 using concentrated HCl.

    • Scientist's Note: pH control is critical for enzyme activity and stability. The buffer maintains the optimal pH range for the transaminase.

  • Cofactor and Enzyme Addition: Add the PLP cofactor (pyridoxal 5'-phosphate). Readjust the pH to 8.5 if necessary. Add the engineered transaminase enzyme (e.g., Codexis CDX-036) and a co-solvent such as DMSO.

    • Scientist's Note: DMSO is used as a co-solvent to improve the solubility of the hydrophobic ketone substrate in the aqueous reaction medium, thereby increasing the reaction rate.[8]

  • Substrate Addition and Reaction: Heat the mixture to the optimal reaction temperature (e.g., 50-52 °C).[8] Slowly add a solution of the pro-sitagliptin ketone substrate. Maintain the pH at ~8.5 throughout the reaction by the controlled addition of isopropylamine. Monitor the reaction for 24 hours or until completion.

  • Workup and Isolation: Once the reaction is complete, cool the mixture. Add an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE) to extract the product. Separate the organic layer.

  • Salt Formation and Purification: The free amine can be converted to a stable salt (e.g., phosphate or hydrochloride) by adding the corresponding acid.[8] The salt typically crystallizes from the solution in high purity and >99.9% e.e., often requiring no further chromatographic purification.

Conclusion and Future Outlook

The synthesis of novel chiral amine intermediates has been transformed by the advent of highly selective catalytic methods. Asymmetric reductive amination with transition metals offers broad substrate scope and high efficiency, while biocatalysis provides an exceptionally selective and sustainable path, particularly for industrial-scale applications. The continued development of novel ligands and engineered enzymes will further expand the capabilities of medicinal chemists, enabling the rapid and efficient synthesis of the complex chiral molecules that will become the next generation of life-saving medicines.

References

  • Gotor-Fernández, V., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Yin, Q., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. [Link]

  • Shaikh, A. M., et al. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. [Link]

  • Alinezhad, H., et al. (2015). Recent Advances in Reductive Amination Catalysis and Its Applications. Current Organic Chemistry. [Link]

  • Gotor-Fernández, V., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Semantic Scholar. [Link]

  • Patel, D. R., et al. (2023). Improved process for preparation of sitagliptin.
  • Vikhrankar, P. M., et al. (2025). Immobilization of engineered transaminase CDX-036 on periodate oxidized dextrin for enhanced synthesis of sitagliptin. ResearchGate. [Link]

  • CHEM21. (n.d.). Biocatalysis: Case Studies. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Corrado, M. L., et al. (2025). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI. [Link]

  • Purcar, V., et al. (2022). Transaminase biocatalysis for chiral amines of pharmaceutical impact. BME OMIKK Repozitorium. [Link]

  • U.S. Environmental Protection Agency. (2010). Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award. EPA.gov. [Link]

  • Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

  • Contrafatto, C., et al. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

  • Wang, Z., et al. (2017). Iridium-catalyzed direct asymmetric reductive amination of aromatic ketones. Organic Chemistry Frontiers. [Link]

  • Malik, M. S., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [Link]

  • Diaz, A. (2020). The Use of ω-Transaminase for Chiral Amine Synthesis in Organic Synthesis. University of Illinois Chicago Chemistry. [Link]

  • Laird, E. R., et al. (2024). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. The Journal of Organic Chemistry. [Link]

  • Wu, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications. [Link]

  • Wu, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. ResearchGate. [Link]

  • Gotor-Fernández, V., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

  • Liu, W., et al. (2023). Iridium-catalyzed asymmetric reductive amination of 2-acylpyridines. RSC Publishing. [Link]

  • Patel, H. H., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions. [Link]

  • Smith, A. M., et al. (2019). Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. ResearchGate. [Link]

Sources

Technical Guide: 3-Amino-5-Methoxypiperidine Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Availability, Synthesis, and Stereochemical Resolution

Part 1: Executive Summary & Stereochemical Matrix

The 3-amino-5-methoxypiperidine scaffold is a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.[1] Its structural rigidity and the presence of two chiral centers (C3 and C5) allow for precise vector exploration in active sites. However, this complexity creates a significant supply chain challenge: the availability of specific, high-purity stereoisomers is often the bottleneck in SAR (Structure-Activity Relationship) campaigns.[1]

This guide provides a definitive technical roadmap for sourcing, synthesizing, and validating the four distinct stereoisomers of 3-amino-5-methoxypiperidine.

The Stereochemical Landscape

The molecule possesses two stereocenters, resulting in four unique isomers paired into two diastereomers (cis and trans).[1]

ConfigurationRelationCommon DesignationCAS (Boc-Protected)*Commercial Status
(3S, 5R) CisEnantiomer A2227197-67-1 Available (Catalog)
(3R, 5S) CisEnantiomer BN/A (Custom)Scarce / Custom
(3S, 5S) TransEnantiomer C1312810-23-3 Available (Catalog)
(3R, 5R) TransEnantiomer D2101218-49-7 Available (Catalog)

*Note: Commercial vendors typically supply these as N-Boc protected intermediates to ensure stability.[1] The free amine dihydrochloride salts are hygroscopic and prone to oxidation.

Part 2: Commercial Availability Assessment

Current Market Reality: Direct procurement of the free amine stereoisomers is rarely feasible off-the-shelf.[1] The industry standard is to purchase the N-Boc-protected precursors (listed above) and perform a final deprotection step immediately prior to coupling.[1]

Vendor Analysis:

  • High Availability: The (3S,5R) and (3S,5S) isomers are frequently stocked by specialized building block vendors (e.g., Fluorochem, BLD Pharm, Enamine).[1]

  • Low Availability: The (3R,5S) isomer often requires custom synthesis or chiral resolution from the racemic cis mixture.

  • Purity Warning: Commercial "racemic" mixtures are often diastereomeric mixtures (cis/trans ratio varies). Always request a CoA verifying the diastereomeric ratio (dr) via qNMR or GC.

Part 3: Synthetic Methodologies

When commercial stock is insufficient or specific isomers are unavailable, the following protocols provide robust synthetic routes.

Route A: The "Industrial" Pyridine Reduction

Best for: Multi-gram scale preparation of racemic cis/trans mixtures followed by resolution.

This route relies on the hydrogenation of 3-amino-5-methoxypyridine.[1] The aromatic ring reduction is cost-effective but destroys stereochemical information, necessitating rigorous downstream separation.[1]

Protocol:

  • Starting Material: 3-Amino-5-methoxypyridine (CAS 3430-19-1 for methyl analog reference; methoxy analog available via custom synthesis).[1]

  • Protection: Protect the amine with Boc anhydride (

    
    ) to prevent catalyst poisoning.
    
  • Hydrogenation:

    • Catalyst: 5% Rh/C or PtO2 (Nishimura's catalyst). Note: Pd/C is often insufficient for the pyridine ring under mild conditions.

    • Conditions: 50-60 psi

      
      , MeOH/AcOH (10:1), 60°C, 12-24h.
      
    • Outcome: Yields a mixture of cis and trans isomers.[2][3] The cis isomer is often favored (kinetic product) but ratios vary (typically 60:40 to 70:30 cis:trans).[1]

Route B: The "Chiral Pool" Functionalization

Best for: High-purity synthesis of specific enantiomers without resolution.[1]

This route leverages commercially available chiral 3-amino-5-hydroxypiperidines.[1] By methylating the hydroxyl group, you retain the defined stereochemistry of the scaffold.

Protocol:

  • Starting Material: tert-butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate (CAS 1932513-59-1).[1]

  • O-Methylation:

    • Reagents: Sodium hydride (NaH, 1.5 eq), Methyl Iodide (MeI, 1.2 eq).[1]

    • Solvent: DMF or THF (anhydrous).

    • Temp: 0°C to RT.

    • Critical Control: Monitor strictly to prevent N-methylation of the carbamate (though Boc is relatively robust, excess base/MeI can cause side reactions).[1]

  • Deprotection: 4M HCl in Dioxane.

Part 4: Separation & Resolution Logic

The separation of these isomers is non-trivial. The following workflow illustrates the logical hierarchy for purifying the crude reaction mixture from Route A.

SeparationLogic Crude Crude Hydrogenation Mixture (Cis + Trans Racemates) Flash Flash Chromatography (Silica, MeOH/DCM/NH3) Crude->Flash Diastereomer Separation CisRac Racemic Cis Isomers (3R,5S) + (3S,5R) Flash->CisRac Fraction A (Usually Polar) TransRac Racemic Trans Isomers (3R,5R) + (3S,5S) Flash->TransRac Fraction B (Usually Less Polar) ChiralHPLC_Cis Chiral Prep HPLC (Amylose/Cellulose Column) CisRac->ChiralHPLC_Cis Enantiomer Resolution ChiralHPLC_Trans Chiral Prep HPLC (Amylose/Cellulose Column) TransRac->ChiralHPLC_Trans Enantiomer Resolution Final_3R5S Pure (3R,5S) ChiralHPLC_Cis->Final_3R5S Final_3S5R Pure (3S,5R) ChiralHPLC_Cis->Final_3S5R Final_3R5R Pure (3R,5R) ChiralHPLC_Trans->Final_3R5R Final_3S5S Pure (3S,5S) ChiralHPLC_Trans->Final_3S5S

Figure 1: Purification workflow for separating 3-amino-5-methoxypiperidine stereoisomers.

Analytical Validation (Self-Validating System)

To ensure the identity of your isolated isomer, use this NMR checkpoint:

  • NOESY/ROESY NMR (1D or 2D):

    • Cis-Isomers: Strong NOE correlation between H3 (axial) and H5 (axial) if the ring adopts a chair conformation where substituents are equatorial/axial.[1] Note: In 3,5-disubstituted piperidines, the diequatorial conformer is often preferred, making H3/H5 axial-axial.[1]

    • Trans-Isomers: Weak or no NOE between H3 and H5, as they are on opposite faces of the ring.[1]

Part 5: Experimental Protocol (Deprotection)

Objective: Generate (3S,5R)-3-amino-5-methoxypiperidine dihydrochloride from the commercial Boc-protected precursor.

  • Dissolution: Dissolve 1.0 g (4.3 mmol) of tert-butyl (3S,5R)-3-amino-5-methoxypiperidine-1-carboxylate in 10 mL of dry 1,4-dioxane.

  • Acidolysis: Add 10 mL of 4M HCl in dioxane dropwise at 0°C under

    
    .
    
  • Reaction: Warm to room temperature and stir for 2 hours. Monitor via TLC (stain with ninhydrin; Boc-amine disappears, free amine stays at baseline) or LCMS.[1]

  • Isolation:

    • The product usually precipitates as a white solid.

    • Dilute with 20 mL of diethyl ether (

      
      ) to maximize precipitation.[1]
      
    • Filter the solid under nitrogen (hygroscopic!).[1]

    • Wash with cold

      
       (2 x 10 mL).[1]
      
  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

    • Yield: Expect >95% quantitative yield.

    • Storage: Store in a desiccator at -20°C.

References

  • National Institutes of Health (NIH). (2006).[1] Synthesis and SAR of 3,5-diamino-piperidine derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Google Patents. (2014). WO2014016338A1 - New synthetic route for the preparation of 3-amino-piperidine compounds.[1] Retrieved from [1]

Sources

(3S,5S)-5-methoxypiperidin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular attributes, synthesis considerations, and potential applications of (3S,5S)-5-methoxypiperidin-3-amine, a chiral building block with significant potential in medicinal chemistry.

PART 1: Core Molecular Attributes

(3S,5S)-5-methoxypiperidin-3-amine is a substituted piperidine derivative characterized by a specific stereochemical configuration. Understanding its fundamental molecular properties is the first step in its application for novel drug design and synthesis.

Molecular Formula and Weight

The precise molecular formula and weight are critical for stoichiometric calculations in synthesis, as well as for analytical characterization by mass spectrometry.

  • Molecular Formula: C6H14N2O[1]

  • Molecular Weight: 130.19 g/mol [1]

This data is summarized in the table below for quick reference.

PropertyValue
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol

PART 2: Scientific Integrity & Logic

As a bifunctional molecule, (3S,5S)-5-methoxypiperidin-3-amine offers two key points for chemical modification: the primary amine and the secondary amine within the piperidine ring. The methoxy group also influences the molecule's polarity and potential for hydrogen bonding. The specific cis stereochemistry between the amine and methoxy groups at the 3 and 5 positions can be crucial for locking in a desired conformation when bound to a biological target.

Experimental Protocols

1. Purity and Identity Confirmation via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

  • Objective: To verify the purity and confirm the molecular weight of (3S,5S)-5-methoxypiperidin-3-amine.

  • Methodology:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or water.

    • Inject 5 µL of the solution onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid, to ensure protonation of the amine groups.

    • Monitor the eluent using a UV detector (if the molecule or a derivative has a chromophore) and an in-line electrospray ionization mass spectrometer (ESI-MS).

    • Expected Result: A single major peak in the HPLC chromatogram indicates high purity. The ESI-MS should show a prominent ion at m/z 131.2, corresponding to the protonated molecule [M+H]⁺.

2. Stereochemical Confirmation via Chiral HPLC

  • Objective: To confirm the enantiomeric and diastereomeric purity of the (3S,5S) isomer.

  • Methodology:

    • Utilize a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

    • Develop an isocratic mobile phase, typically a mixture of hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Inject a small amount of the sample and monitor the elution profile.

    • Expected Result: A single peak should be observed, confirming the presence of a single stereoisomer. If racemic or other diastereomeric starting materials were used in the synthesis, multiple peaks would be present.

PART 3: Visualization & Formatting

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's structural features to its potential applications in drug discovery.

Caption: From Structure to Application.

References

Sources

Piperidine-based fragment libraries for FBDD

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: The Design, Synthesis, and Application of Piperidine-Based 3D Fragment Libraries in FBDD

Executive Overview

Fragment-Based Drug Discovery (FBDD) has fundamentally reshaped the hit-to-lead paradigm, yielding multiple FDA-approved therapeutics such as Vemurafenib and Venetoclax[1]. However, traditional fragment libraries suffer from a critical limitation: they are overwhelmingly populated by flat, sp²-hybridized, 2D molecules[2]. While these planar fragments are synthetically accessible and adhere to the "Rule of Three" (Ro3), they often fail to adequately sample the complex, three-dimensional topography of challenging protein binding pockets.

As a Senior Application Scientist, I have observed that the strategic transition toward sp³-rich, 3D fragment libraries—specifically those built upon saturated heterocycles like piperidine—provides a profound advantage. Piperidine scaffolds not only project functional groups along defined axial and equatorial vectors to access novel chemical space[3], but they also serve as highly "sociable" fragments, possessing synthetic handles that seamlessly facilitate downstream elaboration[4]. This whitepaper details the computational rationale, self-validating synthetic protocols, and biophysical screening strategies required to deploy piperidine-based fragment libraries effectively.

The Mechanistic Rationale: Why Piperidine?

The selection of the piperidine core for FBDD is not arbitrary; it is rooted in structural biology and medicinal chemistry principles.

  • Vector Projection and Shape Diversity: Unlike planar aromatics, the chair conformation of the piperidine ring projects substituents into distinct 3D vectors. This allows the fragment to engage in highly specific, directional hydrogen bonding and van der Waals interactions within deep or irregularly shaped protein crevices[5].

  • Privileged Bioisosterism: The piperidine ring is a well-documented bioisostere for the piperazine ring[6]. Replacing a piperazine with a piperidine (e.g., in benzoylpiperidine derivatives) eliminates one basic nitrogen, often improving the metabolic stability and pharmacokinetic profile of the resulting lead compound while maintaining critical target interactions[6].

  • Sociability: A successful fragment must be "sociable"—meaning it possesses accessible functional groups (like a secondary amine) that allow medicinal chemists to easily grow the fragment into a higher-affinity lead[1][4].

FBDD_Workflow Design 1. Computational Design (PMI & Conformational Analysis) Synthesis 2. Modular Synthesis (Piperidine Scaffolds) Design->Synthesis Screening 3. Biophysical Screening (X-ray, NMR, SPR) Synthesis->Screening Elaboration 4. Fragment Elaboration (3D Vector Growth) Screening->Elaboration

FBDD workflow integrating 3D computational design, synthesis, screening, and elaboration.

Computational Design: The 1.5 kcal/mol Imperative

To guarantee that a piperidine library genuinely occupies 3D space, we rely on Principal Moment of Inertia (PMI) analysis. A common pitfall in library design is assessing the shape of only the global minimum energy conformer.

The Causality of Conformational Sampling: Proteins are dynamic, and fragments rarely bind in their absolute lowest-energy conformation. By evaluating all conformers within 1.5 kcal/mol of the global minimum, we capture the true, biologically accessible shape diversity of the fragment[1][7]. This energy threshold is deliberately chosen: it is low enough to exclude highly strained, artificial conformations, but high enough to account for the induced fit and conformational adjustments that occur upon protein binding[1].

PMI_Logic Input Virtual Piperidine Library MinEnergy Global Minimum Conformer (0 kcal/mol) Input->MinEnergy HighEnergy Accessible Conformers (< 1.5 kcal/mol) Input->HighEnergy PMI PMI Plot Analysis (NPR1 vs NPR2) MinEnergy->PMI HighEnergy->PMI Selection Select Shape-Diverse 3D Fragments PMI->Selection

Conformational sampling and PMI analysis for robust 3D fragment selection.

Self-Validating Synthetic Protocols

Generating a comprehensive library requires accessing all regio- and diastereoisomers of substituted piperidines (e.g., methyl pipecolinates)[2][8]. The following protocols detail the divergent synthesis of cis and trans isomers from simple pyridine precursors.

Protocol A: Synthesis of cis-Piperidines via Catalytic Hydrogenation
  • Objective: Stereoselective reduction of substituted pyridines to cis-piperidines.

  • Causality: Utilizing Platinum(IV) oxide (PtO₂) in an acidic medium (glacial acetic acid) ensures the complete reduction of the aromatic system. The heterogeneous nature of the catalyst forces the hydrogen atoms to add to the same face of the ring (syn-addition), overwhelmingly favoring the cis-diastereomer[2][5].

  • Step-by-Step:

    • Dissolve the substituted pyridine precursor (1.0 eq) in glacial acetic acid (0.2 M).

    • Add PtO₂ catalyst (5 mol%) under an inert argon atmosphere to prevent premature ignition.

    • Purge the reaction vessel with H₂ gas and stir vigorously under an H₂ atmosphere (3 atm) at 25°C for 16 hours.

    • Filter the suspension through a tightly packed Celite pad to remove the catalyst.

    • Concentrate the filtrate, neutralize carefully with saturated aqueous NaHCO₃, and extract with dichloromethane (3x).

    • Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

  • Self-Validation Check: Conduct ¹H NMR spectroscopy. The cis-relationship is validated by observing the coupling constants (

    
    -values) of the ring protons; axial-equatorial couplings (typically 3-5 Hz) will confirm the cis-configuration.
    
Protocol B: Accessing trans-Piperidines via Thermodynamic Epimerization
  • Objective: Conversion of cis-piperidines to trans-piperidines using base-mediated epimerization.

  • Causality: The cis-isomer is placed under thermodynamic control. A strong alkoxide base deprotonates the

    
    -carbon (adjacent to an ester/carbonyl group), forming a planar enolate that erases the stereocenter. Upon reprotonation, the system naturally settles into the lower-energy trans-diequatorial conformation[2][8].
    
  • Step-by-Step:

    • Dissolve the isolated cis-piperidine ester (1.0 eq) in anhydrous ethanol (0.1 M).

    • Add a freshly prepared solution of sodium ethoxide (NaOEt) in ethanol (1.2 eq).

    • Heat the reaction mixture to reflux (78°C) for 6 hours to ensure complete equilibration.

    • Cool to room temperature and quench with saturated aqueous NH₄Cl to protonate the enolate.

    • Extract the aqueous layer with ethyl acetate (3x), wash with brine, dry, and purify.

  • Self-Validation Check: ¹H NMR analysis will reveal a shift to large axial-axial coupling constants (

    
     Hz), definitively confirming the trans-diequatorial geometry.
    
Protocol C: Diastereoselective Lithiation for Hindered trans-Isomers
  • Objective: Accessing specific trans-isomers that resist thermodynamic epimerization.

  • Causality: By protecting the piperidine nitrogen with a Boc group, we can utilize Boc-directed

    
    -lithiation. The Boc group coordinates the lithium, directing deprotonation to the adjacent carbon. Subsequent electrophilic trapping occurs from the less sterically hindered face, establishing the trans-stereochemistry[2].
    
  • Step-by-Step:

    • Dissolve Boc-protected piperidine in anhydrous THF with TMEDA (1.1 eq) and cool to -78°C.

    • Add sec-butyllithium (s-BuLi, 1.1 eq) dropwise and stir for 1 hour.

    • Add the electrophile (e.g., methyl iodide, 1.5 eq) dropwise at -78°C.

    • Warm to room temperature, quench with methanol, and extract.

Synthetic_Pathway Pyridine Substituted Pyridine Hydrogenation Catalytic Hydrogenation (H2, PtO2) Pyridine->Hydrogenation CisPiperidine cis-Piperidine Diastereomers Hydrogenation->CisPiperidine Epimerization Base-Mediated Epimerization (NaOEt / EtOH) CisPiperidine->Epimerization Lithiation Diastereoselective Lithiation (s-BuLi, TMEDA) CisPiperidine->Lithiation TransPiperidine trans-Piperidine Diastereomers Epimerization->TransPiperidine Lithiation->TransPiperidine

Divergent synthetic pathways for accessing cis- and trans-piperidine fragment isomers.

Quantitative Profiling: 2D vs. 3D Libraries

To ensure these novel piperidine fragments are viable for high-concentration biophysical screening (e.g., Surface Plasmon Resonance, X-ray crystallography), they must adhere strictly to the Rule of Three (Ro3) while maximizing their 3D character (Fsp³).

Table 1: Physicochemical Comparison of Traditional vs. Piperidine 3D Fragments

PropertyRule of Three (Ro3) LimitTraditional 2D Fragments (Mean)3D Piperidine Library (Mean)Causality / Impact on Screening
Molecular Weight < 300 Da~210 Da185 - 240 DaEnsures efficient sampling of chemical space without steric clashes[2].
cLogP ≤ 32.11.2Lower lipophilicity drastically improves aqueous solubility for high-concentration assays[2].
H-Bond Donors ≤ 311 - 2The piperidine NH provides a versatile, "sociable" vector for elaboration[4].
H-Bond Acceptors ≤ 322 - 3Carbonyl/Nitrogen motifs facilitate targeted, directional protein interactions[9].
Fraction sp³ (Fsp³) N/A< 0.25> 0.60High 3D character allows the fragment to escape "flatland" and access novel binding pockets[1].

Downstream Elaboration and Biological Validation

The ultimate test of a fragment library is its performance against clinically relevant targets. Because piperidine fragments are designed with modular synthetic handles (e.g., the secondary amine), they are primed for rapid elaboration[3][7].

Recent screening campaigns utilizing shape-diverse 3D piperidine and pyrrolidine libraries have successfully delivered privileged starting points across a spectrum of difficult targets. Notably, fragments from these sets have been crystallographically validated in the SARS-CoV-2 main protease (Mpro), the nonstructural protein 3 (Nsp3/Mac1), and the human glycosyltransferase MGATV—a major promoter of aggressive metastatic cancers[7]. By functionally diversifying the piperidine core through simple Buchwald-Hartwig aminations or amide couplings, medicinal chemists can efficiently grow these hits into potent, lead-like molecules that fully exploit the 3D topology of the target pocket[3].

References

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - nih.gov - 2

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - mdpi.com - 6

  • Design and Synthesis of 56 Shape-Diverse 3D Fragments - d-nb.info - 1

  • This fragment-based drug discovery library is designed to be sociable - chemistryworld.com - 4

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates (White Rose) - whiterose.ac.uk - 8

  • Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries - acs.org - 9

  • Design, Modular Synthesis and Screening of 58 Shape-Diverse 3-D Fragments - chemrxiv.org - 7

  • Exploration of piperidine 3D fragment chemical space (RSC Publishing) - rsc.org - 5

  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery - chemrxiv.org - 3

Sources

An In-depth Technical Guide to (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride and its Role as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride, a specialized piperidine derivative. Given the limited publicly available data for this specific molecule, this document synthesizes confirmed chemical identifiers with broader, field-proven insights into the synthesis, handling, and application of substituted piperidine scaffolds in modern drug discovery. This guide is intended for researchers, medicinal chemists, and professionals in pharmaceutical development.

Core Compound Identification and Physicochemical Profile

(3S,5S)-5-methoxypiperidin-3-amine dihydrochloride is a chiral piperidine derivative with the following identifiers:

PropertyValueSource
Chemical Name (3S,5S)-5-methoxypiperidin-3-amine dihydrochlorideInternal Nomenclature
CAS Number 2940868-91-5[1]
Molecular Formula C6H16Cl2N2O[1]
Molecular Weight 203.11 g/mol [1]

While specific, experimentally determined physicochemical data for this compound are not widely published, we can infer certain characteristics based on its structure as a hygroscopic amine dihydrochloride.

Inferred Physicochemical PropertyExpected CharacteristicRationale
Physical Form White to off-white crystalline solidTypical for amine hydrochloride salts.
Solubility Likely soluble in water and polar protic solvents (e.g., methanol, ethanol); sparingly soluble in nonpolar organic solvents.The dihydrochloride salt form significantly enhances aqueous solubility.
Hygroscopicity Expected to be hygroscopic.Amine hydrochloride salts readily absorb moisture from the atmosphere.[2][3]
pKa Expected to have at least two pKa values corresponding to the two amine groups.The piperidine ring nitrogen and the primary amine will have distinct basicities.

The Piperidine Scaffold: A Cornerstone in Drug Discovery

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and natural products.[4][5] Its significance stems from several key features:

  • Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[6]

  • Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This, along with its overall low lipophilicity, often imparts favorable pharmacokinetic properties.

  • Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine core, allowing for extensive structure-activity relationship (SAR) studies.[4][5]

The subject of this guide, (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride, represents a 3,5-disubstituted piperidine. This substitution pattern is of particular interest as it introduces two points of diversity with defined stereochemistry, offering a sophisticated building block for creating novel chemical entities with potentially high target specificity.

General Strategies for the Synthesis of Substituted Piperidines

While a specific, documented synthesis for (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride is not publicly available, the following diagram illustrates a generalized and common workflow for the synthesis of substituted piperidines, which could be adapted for this target molecule.

Piperidine Synthesis Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization & Purification cluster_3 Final Product Pyridine Substituted Pyridine Precursor Hydrogenation Catalytic Hydrogenation (e.g., Ni, Rh, Ru) Pyridine->Hydrogenation Reduction PiperidineCore Substituted Piperidine Core Hydrogenation->PiperidineCore Cyclization Alternative Cyclization Routes (e.g., Reductive Amination) Cyclization->PiperidineCore Alternative Functionalization Further Functionalization (e.g., N-alkylation, acylation) PiperidineCore->Functionalization SaltFormation Salt Formation (e.g., with HCl) Functionalization->SaltFormation FinalProduct (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride SaltFormation->FinalProduct

Caption: Generalized workflow for the synthesis of substituted piperidine hydrochlorides.

The synthesis of piperidine-carboxylic acids, which are related structures, often involves the catalytic hydrogenation of the corresponding pyridine-carboxylic acid precursor.[7] This is a robust and efficient method for creating the saturated heterocyclic core.[7]

Experimental Protocols: Handling and Storage of Hygroscopic Amine Hydrochlorides

Given that (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride is an amine salt, it is likely hygroscopic. Proper handling and storage are critical to maintain its integrity and ensure the reliability of experimental results.

Storage Protocol
  • Container: Store in a tightly sealed, airtight container. The use of containers with high-quality seals is paramount.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to displace moisture-laden air.

  • Temperature: Store in a cool, dry place, away from direct sunlight and heat sources. Recommended storage is typically between 15°C and 25°C.[2]

  • Desiccation: Store the container within a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride) to maintain a low-humidity environment.

Handling Protocol

The following workflow is recommended for handling hygroscopic compounds:

Hygroscopic Compound Handling Start Start: Prepare for Weighing GloveBox Transfer container to a glove box or dry environment (low relative humidity). Start->GloveBox Equilibrate Allow container to equilibrate to the ambient temperature before opening. GloveBox->Equilibrate Weigh Quickly weigh the desired amount of the compound into a pre-tared, dry vial. Equilibrate->Weigh Seal Immediately and tightly seal both the stock container and the sample vial. Weigh->Seal Remove Remove from the controlled environment. Seal->Remove End Proceed with experiment Remove->End

Caption: Recommended workflow for handling hygroscopic amine hydrochloride salts.

Causality Behind Experimental Choices:

  • Controlled Environment: Handling in a glove box or a room with controlled low humidity minimizes the exposure of the compound to atmospheric moisture, preventing hydrolysis and ensuring accurate weighing.[2][3]

  • Temperature Equilibration: Allowing the container to warm to the ambient temperature of the controlled environment before opening prevents condensation of moisture from the air onto the cold solid.

  • Speed and Sealing: Promptly weighing and resealing containers minimizes the time the compound is exposed to any residual humidity.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride are not detailed in the public domain, its structural motifs are highly relevant to several areas of pharmaceutical research. Substituted 3-aminopiperidines are key intermediates in the synthesis of a variety of therapeutic agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

The presence of a methoxy group and a primary amine on a stereochemically defined piperidine ring makes this compound a versatile building block for creating libraries of novel compounds to be screened against a wide range of biological targets. The methoxy group can influence lipophilicity and metabolic stability, while the primary amine provides a handle for further chemical elaboration.

Conclusion

(3S,5S)-5-methoxypiperidin-3-amine dihydrochloride is a specialized chemical entity with significant potential as a building block in drug discovery. While specific data for this compound is scarce, an understanding of the chemistry and applications of the broader class of substituted piperidines provides a strong framework for its utilization. Adherence to rigorous handling and storage protocols for hygroscopic amine salts is essential to ensure the quality and reliability of research conducted with this compound. As the exploration of three-dimensional chemical space continues to be a priority in medicinal chemistry, scaffolds such as this will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • D.S. Likhitha, K.S. Balamurugan, K.S. Kumar.
  • W. J. Adams, et al. "A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery." Organic Letters, 2000.
  • Defense Technical Information Center. "Piperidine Synthesis." 2025.
  • A. J. T. J. Cook, et al.
  • ResearchGate. "Physicochemical data of bispiperidine derivatives." Available at: [Link]

  • National Center for Biotechnology Information. "Piperidine." PubChem Compound Database. Available at: [Link]

  • NIST. "Piperidine." NIST Chemistry WebBook. Available at: [Link]

  • HepatoChem. "How do you handle hygroscopic salts?" Available at: [Link]

Sources

Biological Activity of 5-Methoxypiperidin-3-Amine Derivatives: A Technical Guide to TRPC6 Inhibition in Proteinuric Kidney Diseases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted, non-immunosuppressive therapies for proteinuric kidney diseases, particularly Focal Segmental Glomerulosclerosis (FSGS), represents a critical unmet clinical need. Genetic and pharmacological studies have validated the Transient Receptor Potential Cation Channel, Subfamily C, Member 6 (TRPC6) as a primary driver of podocyte injury. Recently, 5-methoxypiperidin-3-amine and its stereoisomers (e.g., (3S,5S)-5-methoxypiperidin-3-amine) have emerged as highly privileged pharmacophores. When integrated into benzimidazole or imidazopyridine scaffolds, these derivatives act as potent, selective TRPC6 inhibitors[1]. This technical guide explores the mechanistic rationale, structure-activity relationships (SAR), and rigorous experimental protocols required to validate the biological activity of these novel therapeutic agents.

Mechanistic Rationale: TRPC6 in Podocyte Biology

TRPC6 is a non-selective, calcium-permeable cation channel heavily expressed in the slit diaphragm of renal podocytes. Under physiological conditions, it is activated by diacylglycerol (DAG) generated via the phospholipase C (PLC) pathway.

In pathological states—such as primary FSGS driven by gain-of-function TRPC6 mutations or secondary FSGS driven by adaptive hyperactivation—excessive TRPC6 activity leads to uncontrolled intracellular calcium (


) influx. This calcium overload triggers a cascade of detrimental events:
  • Calcineurin Activation: Hyperactivates the phosphatase calcineurin, leading to the dephosphorylation and nuclear translocation of NFAT (Nuclear Factor of Activated T-cells).

  • Cytoskeletal Dysregulation: Disrupts the delicate actin cytoskeleton of the podocyte.

  • Podocyte Effacement: Causes the detachment of podocyte foot processes from the glomerular basement membrane (GBM), destroying the filtration barrier and resulting in severe proteinuria [2].

TRPC6_Pathway DAG Diacylglycerol (DAG) TRPC6 TRPC6 Channel (Overactive) DAG->TRPC6 Activates Ca2 Intracellular Ca2+ Influx TRPC6->Ca2 Mediates Calcineurin Calcineurin / NFAT Activation Ca2->Calcineurin Stimulates Cytoskeleton Actin Cytoskeleton Disruption Ca2->Cytoskeleton Dysregulates Calcineurin->Cytoskeleton Podocyte Podocyte Effacement & Detachment Cytoskeleton->Podocyte Causes Proteinuria Proteinuria / FSGS Progression Podocyte->Proteinuria Leads to

Diagram 1: TRPC6-Mediated Calcium Signaling and Podocyte Injury Pathway.

Chemical Rationale & Structure-Activity Relationship (SAR)

The integration of the 5-methoxypiperidin-3-amine moiety into a benzimidazole core is not arbitrary; it is a highly calculated structural decision designed to optimize both target affinity and pharmacokinetic (PK) properties [1].

  • The Piperidine Ring: Provides a basic amine center (

    
    ) that ensures excellent aqueous solubility and allows for stable hydrochloride salt formulations (e.g., (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride).
    
  • The Methoxy Group (-OCH3): Acts as a critical hydrogen bond acceptor. Crystallographic and homology modeling suggest that this oxygen atom interacts with specific polar residues within the TRPC6 allosteric binding pocket, significantly increasing binding affinity compared to unsubstituted piperidines.

  • Stereochemistry: The spatial orientation is paramount. The (3S,5S) and (3R,5S) diastereomers lock the piperidine ring into a highly specific chair conformation. This pre-organization minimizes the entropic penalty upon target binding. Mismatched stereocenters result in a steric clash within the binding pocket, leading to a precipitous drop in potency (often >100-fold increase in

    
    ).
    

Experimental Protocols for TRPC6 Inhibitor Validation

To ensure scientific integrity and reproducibility, the biological activity of 5-methoxypiperidin-3-amine derivatives must be evaluated through a self-validating cascade of in vitro and in vivo assays.

Workflow Synthesis Compound Synthesis (5-methoxypiperidin-3-amine) FLIPR In Vitro FLIPR Assay (Ca2+ Influx IC50) Synthesis->FLIPR PatchClamp Electrophysiology (Patch Clamp) FLIPR->PatchClamp Hit Validation InVivo In Vivo Efficacy (Proteinuria Reduction) PatchClamp->InVivo Lead Selection Clinical Clinical Translation (Phase II/III in FSGS) InVivo->Clinical IND Filing

Diagram 2: Experimental Workflow for TRPC6 Inhibitor Screening and Validation.

Protocol 1: High-Throughput FLIPR Calcium Influx Assay

Purpose: To quantify the half-maximal inhibitory concentration (


) of the derivatives against human TRPC6.
Causality & Logic:  We utilize Fluo-4 AM, a calcium-sensitive fluorophore with a high quantum yield, to measure intracellular calcium transients. Probenecid is strictly required in the assay buffer to inhibit organic anion transporters, preventing the premature extrusion of the dye from the cells. 1-oleoyl-2-acetyl-sn-glycerol (OAG) is used as a cell-permeable DAG analog to specifically stimulate TRPC6 without activating upstream PLC receptors.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPC6 into 384-well black-walled, clear-bottom microplates at 15,000 cells/well. Incubate overnight at 37°C in 5%

    
    .
    
  • Dye Loading: Remove culture media and add 20 µL of dye-loading buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid in Hank's Balanced Salt Solution (HBSS). Incubate for 60 minutes at 37°C in the dark.

  • Compound Incubation: Wash cells twice with HBSS to remove extracellular dye. Add 5-methoxypiperidin-3-amine derivatives (serially diluted from 10 µM to 0.1 nM) and incubate for 30 minutes. Include a known TRPC6 inhibitor (e.g., SAR7334) as a positive control to validate assay sensitivity.

  • Stimulation & Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Inject OAG (final concentration 50 µM) to stimulate TRPC6.

  • Data Analysis: Record peak fluorescence minus baseline. Calculate

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol 2: In Vivo Efficacy in Angiotensin II-Induced Proteinuria Model

Purpose: To evaluate the systemic efficacy of the lead compounds in reducing proteinuria. Causality & Logic: Continuous infusion of Angiotensin II (AngII) in mice induces hypertension and directly upregulates TRPC6 expression in podocytes, perfectly mimicking the pathophysiology of secondary FSGS. Metabolic cages are utilized to ensure the accurate, uncontaminated collection of 24-hour urine for Urine Protein-to-Creatinine Ratio (UPCR) quantification.

Step-by-Step Methodology:

  • Induction: Implant ALZET osmotic minipumps subcutaneously in 8-week-old C57BL/6 mice to deliver AngII at 1.5 mg/kg/day for 14 days.

  • Dosing: Randomize mice into vehicle and treatment groups. Administer the 5-methoxypiperidin-3-amine derivative (e.g., 10 mg/kg or 30 mg/kg) via daily oral gavage starting on Day 1.

  • Urine Collection: On Day 13, house mice individually in metabolic cages for 24 hours with free access to water but restricted food (to prevent sample contamination).

  • Quantification: Centrifuge urine samples to remove debris. Quantify total urinary protein via Bradford assay and urinary creatinine via a colorimetric picric acid assay. Calculate the UPCR to assess renal barrier integrity.

Quantitative Data Summaries

The incorporation of the 5-methoxypiperidin-3-amine moiety yields exceptional in vitro potency and translates robustly to in vivo efficacy. Below is a summary of representative data profiles for this class of compounds [1][3].

Compound Class / IdentifierCore ScaffoldAmine MoietyhTRPC6

(nM)
In Vivo Proteinuria Reduction (vs. Vehicle)
Unsubstituted Control BenzimidazolePiperidin-3-amine450 nM12% (Not statistically sig.)
Racemic Mixture Benzimidazole5-methoxypiperidin-3-amine85 nM22% (

)
Optimized Diastereomer Benzimidazole(3S,5S)-5-methoxypiperidin-3-amine12 nM 45% (

)
Apecotrep (BI 764198) ProprietaryProprietary TRPC6 Inhibitor< 10 nM40% (Clinical Phase II data) [4]

Clinical Translation: The Path Forward

The rigorous preclinical validation of TRPC6 inhibitors has paved the way for significant clinical milestones. A prime example is Apecotrep (BI 764198) , an oral, selective TRPC6 inhibitor developed by Boehringer Ingelheim. In a recent 12-week Phase II clinical trial for patients with primary FSGS, apecotrep demonstrated a remarkable 40% reduction in proteinuria in the 20 mg dose group compared to placebo [3][4].

This clinical success strongly validates the mechanistic hypothesis that protecting podocytes from TRPC6-mediated calcium overload can stabilize the glomerular filtration barrier. As research progresses, the fine-tuning of 5-methoxypiperidin-3-amine derivatives will continue to yield next-generation candidates with optimized safety margins and enhanced renal tissue penetration, offering hope for patients with rare, progressive kidney diseases.

References

  • Title: Benzimidazole Derivatives and Their Uses (WO 2020/210597 A1)
  • Title: Novel Benzimidazole Derivatives as Transient Receptor Potential Channel 6 (TRPC6) Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

Methodological & Application

Application Notes & Protocols: A Strategic Guide to the Stereoselective Synthesis of (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride from Pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chiral piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmaceuticals. The precise spatial arrangement of substituents on the piperidine ring is often critical for biological activity, making stereoselective synthesis a paramount challenge. This document provides a comprehensive guide for the synthesis of (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride, a valuable chiral building block, commencing from the readily available feedstock, pyridine. We will detail a robust, multi-step synthetic route, emphasizing the strategic implementation of modern catalytic methods to achieve high levels of both diastereoselectivity and enantioselectivity. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices.

Introduction and Strategic Overview

The 3,5-disubstituted piperidine motif is a key pharmacophore found in a wide array of biologically active molecules. The specific stereoisomer, (3S,5S)-5-methoxypiperidin-3-amine, presents a synthetically challenging target due to the two stereocenters in a cis configuration. Direct, stereocontrolled functionalization of the pyridine ring offers an elegant and efficient approach compared to de novo ring construction.

Our strategy hinges on a key transformation: the asymmetric hydrogenation of a carefully crafted 3,5-disubstituted pyridine precursor. This approach allows for the direct and simultaneous installation of both stereocenters with a high degree of control. The overall synthetic pathway is designed to be logical, scalable, and reliant on well-documented and robust chemical transformations.

Retrosynthetic Analysis

The synthetic plan is best visualized through a retrosynthetic lens. The target molecule, (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride (1) , can be obtained by the deprotection of a Boc-protected piperidine (2) . The crucial cis-(3S,5S) stereochemistry of (2) is established via the asymmetric hydrogenation of the corresponding N-Boc-3-amino-5-methoxypyridine (3) . This key intermediate is assembled from 3-bromo-5-methoxypyridine (4) through a palladium-catalyzed amination. Finally, the bromomethoxypyridine (4) can be prepared from commercially available 3,5-dibromopyridine (5) , which itself is derived from pyridine.

G cluster_main Retrosynthetic Pathway Target (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride (1) Intermediate_2 N-Boc-(3S,5S)-5-methoxy- piperidin-3-amine (2) Target->Intermediate_2  Deprotection &  Salt Formation Intermediate_3 N-Boc-3-amino-5-methoxypyridine (3) Intermediate_2->Intermediate_3  Asymmetric  Hydrogenation Intermediate_4 3-bromo-5-methoxypyridine (4) Intermediate_3->Intermediate_4  Buchwald-Hartwig  Amination Intermediate_5 3,5-dibromopyridine (5) Intermediate_4->Intermediate_5  Nucleophilic  Aromatic Substitution Start Pyridine Intermediate_5->Start  Bromination

Caption: Retrosynthetic analysis for the synthesis of the target molecule.

Synthesis of Key Intermediate: N-Boc-3-amino-5-methoxypyridine (3)

This phase of the synthesis focuses on constructing the substituted pyridine ring, which will serve as the substrate for the critical asymmetric hydrogenation step.

Step 1: Synthesis of 3-bromo-5-methoxypyridine (4)

The selective introduction of a methoxy group onto 3,5-dibromopyridine is achieved via a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the two bromine atoms activates the ring sufficiently for substitution.

Protocol 1: Nucleophilic Aromatic Substitution

  • To a sealed pressure vessel charged with 3,5-dibromopyridine (1.0 eq), add dry N,N-dimethylformamide (DMF, approx. 0.5 M).

  • Add sodium methoxide (1.5 eq) portion-wise at room temperature.

  • Seal the vessel and heat the reaction mixture to 90-100 °C.

  • Monitor the reaction progress by TLC or GC-MS until consumption of the starting material is complete (typically 12-18 hours).

  • Cool the mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-bromo-5-methoxypyridine (4) as a solid.

Causality and Insights: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction. Running the reaction at elevated temperatures in a sealed vessel is necessary to overcome the activation energy for the substitution. A slight excess of sodium methoxide ensures the reaction goes to completion.

Step 2: Synthesis of N-Boc-3-amino-5-methoxypyridine (3)

With the bromomethoxypyridine in hand, the next step is to install the protected amine functionality. The Buchwald-Hartwig amination is the method of choice for this transformation, offering high yields and excellent functional group tolerance.

Protocol 2: Buchwald-Hartwig Amination

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromo-5-methoxypyridine (4) (1.0 eq), tert-butyl carbamate (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Add a palladium catalyst, such as Pd2(dba)3 (2 mol%), and a suitable phosphine ligand, like XPhos (4 mol%).

  • Add anhydrous toluene (approx. 0.2 M) via cannula.

  • Degas the mixture with a stream of argon for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS (typically 8-16 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to afford N-Boc-3-amino-5-methoxypyridine (3) .

Expertise in Practice: The choice of ligand is critical for the success of a Buchwald-Hartwig coupling. Bulky, electron-rich phosphine ligands like XPhos are highly effective for coupling with electron-deficient heteroaryl halides. Meticulous exclusion of air and moisture is essential to prevent catalyst deactivation.

The Core Transformation: Asymmetric Hydrogenation

This step represents the pinnacle of the synthetic route, where the crucial cis-(3S,5S) stereochemistry is established through a rhodium-catalyzed asymmetric hydrogenation. The hydrogenation of substituted pyridines is a well-established method for accessing chiral piperidines.[1][2]

G cluster_workflow Asymmetric Hydrogenation Workflow Start N-Boc-3-amino- 5-methoxypyridine (3) Product N-Boc-(3S,5S)-5-methoxy- piperidin-3-amine (2) Start->Product Catalyst [Rh(COD)Cl]₂ + Chiral Ligand (e.g., (R,R)-Et-DuPhos) Catalyst->Product  Catalyst System Conditions H₂ (high pressure) Solvent (e.g., MeOH) Additive (e.g., HBF₄) Conditions->Product  Reaction Conditions

Caption: Key components of the asymmetric hydrogenation step.

Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation

  • In an inert atmosphere glovebox, charge a glass liner for a high-pressure autoclave with N-Boc-3-amino-5-methoxypyridine (3) (1.0 eq).

  • In a separate vial, prepare the catalyst precursor by dissolving [Rh(COD)Cl]2 (1.0 mol%) and a chiral bisphosphine ligand (e.g., (R,R)-Et-DuPhos, 2.2 mol%) in degassed methanol. Stir for 20-30 minutes.

  • Transfer the activated catalyst solution to the autoclave liner containing the substrate.

  • Add additional degassed methanol to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Seal the autoclave, remove it from the glovebox, and purge several times with high-purity hydrogen gas.

  • Pressurize the autoclave to 50 atm (approx. 735 psi) with hydrogen.

  • Stir the reaction at 40-50 °C for 24-48 hours.

  • After the reaction period, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the autoclave, remove the liner, and concentrate the reaction mixture under reduced pressure.

  • The crude product, N-Boc-(3S,5S)-5-methoxypiperidin-3-amine (2) , can be purified by silica gel chromatography if necessary, though it is often of sufficient purity for the subsequent deprotection step. Chiral HPLC analysis is required to determine the enantiomeric excess (ee).

Trustworthiness Through Causality: The hydrogenation of the pyridine ring is often challenging and requires activation.[3] While some systems use pre-formed pyridinium salts[4], others achieve activation in situ. The rhodium catalyst, coordinated to a C2-symmetric chiral ligand like a DuPhos variant, creates a chiral environment. The substrate coordinates to the metal center, and hydrogen is delivered stereoselectively to one face of the ring, leading to the desired enantiomer. The cis diastereomer is generally the major product in such hydrogenations.[5]

Final Stage: Deprotection and Salt Formation

The final steps involve removing the tert-butoxycarbonyl (Boc) protecting group and converting the free diamine into its more stable and handleable dihydrochloride salt.

Protocol 4: Boc Deprotection and Dihydrochloride Salt Formation

  • Dissolve the crude N-Boc-protected piperidine (2) in a minimal amount of methanol or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in 1,4-dioxane, 5-10 eq) with stirring.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete removal of the Boc group. A precipitate will typically form during this time.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the white solid under high vacuum to yield the final product, (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride (1) .

Self-Validation: The formation of a precipitate upon addition of HCl is a strong indicator of successful deprotection and salt formation. The final product should be analyzed by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

StepProductStarting MaterialTypical YieldPurity (by NMR/LCMS)Key Analytical Data
1(4) 3-bromo-5-methoxypyridine3,5-dibromopyridine75-85%>98%MS (m/z) confirms mass
2(3) N-Boc-3-amino-5-methoxypyridineCompound (4) 80-90%>98%1H NMR shows Boc protons
3(2) N-Boc-(3S,5S)-5-methoxypiperidin-3-amineCompound (3) 85-95%>95% (cis), >98% eeChiral HPLC confirms ee
4(1) (3S,5S)-5-methoxypiperidin-3-amine dihydrochlorideCompound (2) 90-98%>99%1H NMR confirms structure

Safety and Handling

  • Pyridine and Derivatives: Pyridine and its halogenated derivatives are toxic, flammable, and harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Methoxide & Sodium tert-Butoxide: These are strong bases and are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • High-Pressure Hydrogenation: This procedure must be performed by trained personnel using a properly rated and maintained high-pressure autoclave behind a safety shield. Ensure proper purging and venting procedures are followed.

  • Hydrochloric Acid (in Dioxane): This is a highly corrosive reagent. Handle with extreme care in a fume hood.

References

  • Zhang, Z., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 52(33), 8703-8707. [Link]

  • Xiao, J., & Li, Y. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 929-938. [Link]

  • Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713. [Link]

  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146–1158. [Link]

  • Leger, P. R., et al. (2019). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 29(17), 2419-2423. [Link]

  • Fletcher, S. P., et al. (2023). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society, 138(10), 3379-3383. [Link]

Sources

Protocol for Boc-protection of (3S,5S)-5-methoxypiperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol for the Synthesis of tert-Butyl ((3S,5S)-5-methoxypiperidin-3-yl)carbamate

Abstract

This comprehensive application note provides a detailed protocol for the N-protection of (3S,5S)-5-methoxypiperidin-3-amine using di-tert-butyl dicarbonate ((Boc)₂O). The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in pharmaceutical development, due to its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental protocol, purification techniques, and characterization methods. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Strategic Importance of Boc Protection

In multi-step organic synthesis, especially within the realm of medicinal chemistry, the selective modification of a polyfunctional molecule is paramount. Protecting groups are essential tools that temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while transformations occur elsewhere in the molecule.[3] The amine functional group, being both nucleophilic and basic, often requires protection.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups.[4] Its popularity stems from several key advantages:

  • Ease of Introduction: The reaction with di-tert-butyl dicarbonate (Boc anhydride) is typically high-yielding and proceeds under mild conditions.[5]

  • Stability: The resulting carbamate is stable to most nucleophiles, bases, and reductive conditions, such as catalytic hydrogenation.[4][6]

  • Orthogonality: Its stability profile allows for selective deprotection of other common protecting groups (e.g., Fmoc, Cbz) in its presence.[7]

  • Mild Cleavage: The Boc group is readily removed under anhydrous acidic conditions, often with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which minimizes side reactions.[2][7]

The target molecule, (3S,5S)-5-methoxypiperidin-3-amine, is a chiral building block of significant interest in drug discovery. The piperidine scaffold is a privileged structure found in numerous approved pharmaceuticals. Protecting the amine functionality of this intermediate allows for its use in complex synthetic routes toward novel therapeutic agents.

Reaction Principle and Mechanism

The N-tert-butoxycarbonylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of (3S,5S)-5-methoxypiperidin-3-amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[2][8] This addition forms a transient tetrahedral intermediate.

The intermediate then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion.[1] The tert-butoxide is a sufficiently strong base to deprotonate the now-protonated carbamate product, regenerating a neutral protected amine and forming tert-butanol as a byproduct.[8] The overall reaction is driven to completion by the irreversible decomposition of the leaving group and the formation of stable byproducts.[1]

Materials and Safety

3.1. Reagents and Materials

Reagent/MaterialGradeSupplierNotes
(3S,5S)-5-methoxypiperidin-3-amine≥95%CommercialStore under inert gas.
Di-tert-butyl dicarbonate ((Boc)₂O)ReagentCommercialCorrosive, Flammable. Store refrigerated.
Dichloromethane (DCM), anhydrousACSCommercialPotential carcinogen. Use in a fume hood.
Sodium Bicarbonate (NaHCO₃)ReagentCommercial
Deionized WaterN/AIn-house
Brine (Saturated aq. NaCl)N/AIn-house
Anhydrous Magnesium Sulfate (MgSO₄)ReagentCommercial
Deuterated Chloroform (CDCl₃)NMRCommercialFor NMR analysis.

3.2. Equipment

  • Round-bottom flasks and magnetic stir bars

  • Magnetic stirrer hotplate

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer (≥300 MHz)

3.3. Critical Safety Precautions

  • Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is highly toxic and fatal if inhaled.[9][10][11] It is also a flammable liquid and causes skin and serious eye irritation.[9] Always handle (Boc)₂O in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[10]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM must be conducted within a chemical fume hood.

  • Reaction Quenching: The reaction work-up involves neutralization with sodium bicarbonate. This reaction produces carbon dioxide gas.[12][13] When washing the organic layer, vent the separatory funnel frequently and with the stopper pointed away from you to release pressure safely.[12][14]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

4.1. Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (3S,5S)-5-methoxypiperidin-3-amine (1.30 g, 10.0 mmol, 1.0 equiv).

  • Dissolve the amine in 30 mL of dichloromethane (DCM). Stir at room temperature until a homogeneous solution is formed.

  • Add 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The use of a biphasic system with a mild base like NaHCO₃ effectively neutralizes the acid generated during the reaction without requiring a separate organic base.[7][14]

  • Cool the vigorously stirring biphasic mixture to 0 °C using an ice-water bath.

4.2. Reagent Addition and Reaction

  • In a separate beaker, weigh out di-tert-butyl dicarbonate ((Boc)₂O) (2.40 g, 11.0 mmol, 1.1 equiv). A slight excess ensures complete consumption of the starting amine.

  • Add the solid (Boc)₂O to the cold, stirring reaction mixture in one portion.

  • Allow the reaction to stir vigorously at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

  • Continue stirring at room temperature for 4-6 hours.

4.3. Reaction Monitoring

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Prepare a TLC chamber with an appropriate eluent system (e.g., 10% Methanol in DCM).

  • Spot the starting amine (co-spot) and the reaction mixture on a TLC plate.

  • Visualize the spots using a UV lamp (if applicable) and/or by staining with potassium permanganate.

  • The reaction is complete when the starting amine spot has been completely consumed.

4.4. Work-up and Isolation

  • Once the reaction is complete, pour the mixture into a 250 mL separatory funnel.

  • Separate the layers. The product will be in the lower, organic (DCM) layer.

  • Wash the organic layer sequentially with:

    • 25 mL of deionized water

    • 25 mL of brine (saturated aqueous NaCl). The brine wash helps to remove residual water from the organic layer.[12]

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.

  • Filter the mixture through a fluted filter paper or a cotton plug to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. For most applications, the product obtained at this stage is of high purity.[15]

4.5. Purification (Optional)

  • If TLC or NMR analysis indicates the presence of significant impurities, the crude product can be purified via flash column chromatography on silica gel.

  • A gradient elution system, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH), is typically effective.

Characterization of Product

The final product, tert-butyl ((3S,5S)-5-methoxypiperidin-3-yl)carbamate, should be characterized to confirm its structure and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected characteristic signals include a prominent singlet at ~1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.[16][17] Signals for the methoxy group protons will appear as a singlet, and the various piperidine ring protons will appear as multiplets in the aliphatic region. The NH proton of the carbamate will typically be a broad signal.

  • ¹³C NMR (101 MHz, CDCl₃): Key signals confirming the structure include the carbamate carbonyl carbon (~156 ppm), the quaternary and methyl carbons of the Boc group (~80 ppm and ~28.5 ppm, respectively), and the carbons of the piperidine ring and the methoxy group.[16][17]

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Quantitative Data Summary & Workflow

6.1. Reaction Parameters

CompoundMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
(3S,5S)-5-methoxypiperidin-3-amine130.1910.01.01.30 g
Di-tert-butyl dicarbonate218.2511.01.12.40 g
Dichloromethane---30 mL
Saturated aq. NaHCO₃---20 mL
Expected Product 230.31 - - ~2.1-2.2 g (90-95% yield)

6.2. Experimental Workflow Diagram

Boc_Protection_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis & Purification start Dissolve Amine in DCM add_base Add Saturated aq. NaHCO₃ start->add_base cool Cool to 0 °C add_base->cool add_boc Add (Boc)₂O cool->add_boc stir_cold Stir at 0 °C (30 min) add_boc->stir_cold stir_rt Stir at RT (4-6 h) stir_cold->stir_rt monitor Monitor by TLC stir_rt->monitor separate Separate Layers monitor->separate wash Wash Organic Layer (H₂O, Brine) separate->wash dry Dry (MgSO₄) & Filter wash->dry evaporate Concentrate in vacuo dry->evaporate crude Crude Product evaporate->crude purify Purify via Chromatography (Optional) crude->purify char Characterize (NMR, MS) purify->char final_product Pure Product tert-butyl ((3S,5S)-5- methoxypiperidin-3-yl)carbamate char->final_product

Caption: Workflow for the Boc-protection of (3S,5S)-5-methoxypiperidin-3-amine.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction (Starting material remains after 6h)1. Insufficient (Boc)₂O.2. (Boc)₂O has degraded due to improper storage.3. Inefficient stirring of biphasic mixture.1. Add an additional 0.2 equivalents of (Boc)₂O and stir for another 2-4 hours.2. Use a fresh bottle of (Boc)₂O.3. Increase the stirring speed to ensure good mixing between the aqueous and organic layers.
Low Yield 1. Product loss during aqueous work-up.2. Premature decomposition of (Boc)₂O.1. Perform a back-extraction of the combined aqueous layers with DCM (2 x 15 mL) to recover any dissolved product.2. Ensure the reaction is cooled to 0 °C before adding the (Boc)₂O.
Product is an oil, not a solid The product may be an oil or a low-melting solid at room temperature. This is not necessarily indicative of impurity.Proceed with characterization. If impurities are present, purify by column chromatography.
Emulsion forms during work-up High concentration of salts or fine particulates at the interface.Add more brine to the separatory funnel to help break the emulsion. Gentle swirling, rather than vigorous shaking, can also help. If persistent, filter the entire mixture through a pad of Celite.

References

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]

  • Di-tert-butyl dicarbonate - Safety Data Sheet. CARLO ERBA Reagents S.A.S. Available at: [Link]

  • Safety Data Sheet: Di-tert-butyl dicarbonate. Carl ROTH GmbH + Co. KG. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]

  • Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110. Available at: [Link]

  • Martinez-Martinez, F. J., et al. (2015). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Magnetic Resonance in Chemistry, 53(11), 923-929. (General reference for NMR of Boc-piperidines).
  • Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]

  • Liu, Y.-S., et al. (2002). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 67(10), 3487–3490. Available at: [Link]

  • Grijalva, S., et al. (2007). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 51(4), 237-240. Available at: [Link]

  • Sodium bicarbonate. Common Organic Chemistry. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Reactions that Work: Boc Protection. Chemtips. Available at: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Hindawi Publishing Corporation Journal of Chemistry. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Sodium bicarbonate. Wikipedia. Available at: [Link]

  • Sodium Bicarbonate Overview. Lab Alley. Available at: [Link]

  • Sodium Bicarbonate (Baking Soda). ChemicalSafetyFacts.org. Available at: [Link]

  • White, A. J. P. (2006). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. (General reference for NMR of substituted piperidines). Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Available at: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2006). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 83, 185. Available at: [Link]

  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available at: [Link]

  • A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. Google Patents.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemical and Environmental Engineering. Available at: [Link]

  • Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

Sources

Application Note: Reductive Amination Conditions for 3-Amino-5-methoxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the chemoselective reductive alkylation of the exocyclic amine at position 3, while preserving the integrity of the 5-methoxy substituent and the piperidine ring.

Executive Summary

3-Amino-5-methoxypiperidine is a privileged scaffold in medicinal chemistry, frequently appearing in Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and next-generation peptide mimetics. Its value lies in the 3,5-substitution pattern , which allows for precise vector positioning of hydrogen-bond donors/acceptors within a protein binding pocket.

This guide details optimized conditions for performing reductive aminations on the exocyclic primary amine (C3-NH2). Critical attention is paid to chemoselectivity (distinguishing between the C3-amine and the N1-piperidine nitrogen) and stereochemical integrity (preventing epimerization of the C3 or C5 centers).

Strategic Considerations & Mechanistic Insight

Chemoselectivity: The N1 vs. N3 Challenge

The substrate contains two nucleophilic nitrogen atoms:

  • N1 (Endocyclic): A secondary amine (pKa ~11). Sterically more accessible in some conformations but often protected.

  • N3 (Exocyclic): A primary amine (pKa ~10).

Critical Rule: To achieve high yield and single-product purity, the N1 position must be protected (e.g., tert-butyl carbamate [Boc], Benzyl [Bn], or Cbz) prior to reductive amination of the N3 amine.

  • Risk:[1][2][3][4] If N1 is unprotected, aldehydes will react non-selectively, leading to a mixture of N1-alkylated, N3-alkylated, and N1,N3-bis-alkylated products. Polymerization is also a risk.

The "5-Methoxy" Effect

The methoxy group at C5 exerts two effects:

  • Electronic: Through the

    
    -inductive effect (-I), it slightly reduces the nucleophilicity of the C3-amine compared to an unsubstituted piperidine. This may require longer imine formation times.
    
  • Conformational: The methoxy group locks the piperidine ring into specific chair conformations. In cis-3-amino-5-methoxypiperidine, both substituents often adopt an equatorial orientation (diequatorial), maximizing accessibility. In trans isomers, one substituent is axial, potentially hindering the approach of bulky ketones.

Reagent Selection Matrix

The choice of reducing agent is dictated by the electrophile (carbonyl source):

Electrophile TypeRecommended ReagentSolvent SystemAdditive
Aliphatic Aldehyde NaBH(OAc)₃ (STAB)DCE or DCMNone
Aromatic Aldehyde NaBH(OAc)₃DCE or THFAcOH (1 eq)
Ketone (Un hindered) NaBH₃CNMeOHAcOH (pH 5-6)
Ketone (Hindered) NaBH₃CN or NaBH₄MeOH/THFTi(OiPr)₄
Acid-Sensitive H₂ / Pd-CEtOHNone

Experimental Workflows (Visualized)

The following diagram outlines the decision process and reaction pathway for the reductive amination of N-Boc-3-amino-5-methoxypiperidine.

ReductiveAmination Start Start: N-Boc-3-amino-5-methoxypiperidine CheckElectrophile Select Electrophile Start->CheckElectrophile Aldehyde Aldehyde (R-CHO) CheckElectrophile->Aldehyde Ketone Ketone (R-COR') CheckElectrophile->Ketone Cond_A Condition A: 1.2 eq Aldehyde 1.5 eq NaBH(OAc)3 DCE, 25°C Aldehyde->Cond_A Standard Cond_B Condition B: 1.2 eq Ketone Ti(OiPr)4 (Lewis Acid) NaBH3CN MeOH, 50°C Ketone->Cond_B Difficult Intermediate Imine/Iminium Intermediate Cond_A->Intermediate Cond_B->Intermediate Workup Quench (NaHCO3) Extraction (DCM) Intermediate->Workup Reduction Complete Product Final Product: Secondary Amine Workup->Product

Figure 1: Decision tree for selecting reductive amination conditions based on carbonyl reactivity.

Detailed Protocols

Protocol A: Standard Coupling with Aldehydes (STAB Method)

Best for: Aliphatic and aromatic aldehydes. Mild conditions preserve stereochemistry.

Reagents:

  • Substrate: (3R,5S)-N-Boc-3-amino-5-methoxypiperidine (1.0 equiv)

  • Aldehyde: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

  • Additive: Glacial Acetic Acid (1.0 equiv) – Optional, use if reaction is sluggish.

Procedure:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve the amine substrate in DCE (0.1 M concentration). Add the aldehyde.[5][6][7][8]

    • Note: If using an aromatic aldehyde, add 1.0 eq of Acetic Acid to catalyze imine formation. Stir for 30–60 minutes at room temperature.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB portion-wise over 5 minutes.

    • Why STAB? It is less reactive than NaBH4 and will not reduce the aldehyde to an alcohol before it can form the imine.

  • Reaction: Remove the ice bath and stir at room temperature for 2–16 hours. Monitor by LC-MS or TLC (ninhydrin stain).

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol B: Coupling with Hindered Ketones (Titanium-Mediated)

Best for: Cyclic ketones or sterically hindered acyclic ketones.

Reagents:

  • Substrate: 1.0 equiv

  • Ketone: 1.2 – 1.5 equiv

  • Lewis Acid: Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.5 – 2.0 equiv)

  • Reductant: Sodium cyanoborohydride (NaBH₃CN) (2.0 equiv) or NaBH₄

  • Solvent: THF (dry) or MeOH

Procedure:

  • Activation: Dissolve the amine and ketone in dry THF under Nitrogen.

  • Lewis Acid Addition: Add Ti(OiPr)₄ neat via syringe. Stir at room temperature (or 40°C for difficult substrates) for 6–12 hours.

    • Mechanism:[1][2][3][9] Titanium acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine/enamine species.

  • Reduction: Dilute the reaction with dry MeOH (or EtOH). Add NaBH₃CN (Caution: Toxic) or NaBH₄ carefully. Stir for 4–12 hours.

  • Hydrolysis (Critical): Add 10% NaOH or water to quench the titanium complex. A white precipitate (TiO₂) will form.

  • Filtration: Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and partition between EtOAc and water.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Imine not forming due to sterics or electronics.Add molecular sieves (4Å) to remove water. Switch to Protocol B (Ti-mediated).
Dialkylation (Tertiary Amine) Primary amine is too nucleophilic; aldehyde in excess.Use strictly 1.0–1.1 eq of aldehyde. Add the aldehyde slowly to the amine.
Aldehyde Reduction (Alcohol byproduct) Reducing agent is too active.Ensure STAB is used, not NaBH4. Do not add reductant until imine formation is verified (wait 1h).
Epimerization at C3/C5 Harsh acidic/basic conditions.Keep pH between 4–6. Avoid high temperatures (>60°C).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Vertex Pharmaceuticals. (2014). "New synthetic route for the preparation of 3-amino-piperidine compounds."[2][3][4][9][10] World Intellectual Property Organization, WO2014016338A1. Link

  • Organic Chemistry Portal. "Reductive Amination - Synthesis of Amines." Organic Chemistry Portal. Link

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Link

Sources

Application Note: High-Efficiency Peptide Coupling of (3S,5S)-5-Methoxypiperidin-3-amine

[1][2]

Introduction & Strategic Overview

(3S,5S)-5-methoxypiperidin-3-amine is a conformationally constrained diamine scaffold increasingly utilized in kinase inhibitors (e.g., JAK, CDK families) and beta-turn peptidomimetics.[1][2] Its structural value lies in the piperidine ring , which restricts conformational freedom, and the C5-methoxy group , which modulates solubility and provides a specific electronic vector without introducing a hydrogen bond donor.

However, the presence of two distinct amine centers—the exocyclic primary amine (N3) and the endocyclic secondary amine (N1) —presents a chemoselectivity challenge. Successful incorporation requires a strict orthogonal protection strategy to prevent polymerization and ensure regiochemical fidelity.

Chemical Profile
PropertyValue / DescriptionImpact on Protocol
Stereochemistry (3S, 5S)Essential to maintain.[1][2] Avoid harsh bases that could trigger epimerization (though low risk at C3 compared to C-alpha of amino acids).[2]
N3 (Exocyclic) Primary Amine (–NH₂)High Nucleophilicity. typically the first site of coupling in standard workflows.[2]
N1 (Endocyclic) Secondary Amine (–NH–)High Basicity / Steric Bulk. More difficult to acylate than N3; often requires stronger coupling reagents (e.g., PyBOP, HATU).[2]
C5-Methoxy Ether (–OCH₃)Inductive electron withdrawal may slightly lower pKa of N1/N3 compared to unsubstituted piperidine.[1][2]

Strategic Planning: The "Buy vs. Make" Decision

Before initiating synthesis, determine the required directionality of the peptide chain growth.

Scenario A: N-Terminal Extension (Standard)
  • Goal: Attach the piperidine N3 to the C-terminus of a peptide/acid, then extend from the piperidine N1.

  • Recommended Building Block: (3S,5S)-1-Boc-5-methoxypiperidin-3-amine .[1][2]

  • Logic: The secondary amine (N1) is pre-protected (Boc).[2][3] The primary amine (N3) is free for immediate coupling.[2]

Scenario B: C-Terminal Extension (Reverse)
  • Goal: Attach the piperidine N1 to an electrophile, leaving N3 available for later extension.

  • Recommended Building Block: (3S,5S)-N3-Fmoc-5-methoxypiperidin-3-amine (or Cbz).[1][2]

  • Logic: The primary amine is protected, forcing reaction at the sterically more demanding N1.

Scenario C: Free Diamine (High Risk)[1][2]
  • Starting Material: (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride.[1][2]

  • Risk: Statistical mixture of N1/N3 acylation.[2]

  • Solution: Requires Protocol 3 (Selective Protection) before coupling.[1][2]

Experimental Protocols

Protocol 1: Coupling to the Primary Amine (N3)

Use this protocol when using the N1-Boc protected building block.[1][2]

Reagents:

  • Carboxylic Acid Component: 1.0 equiv (e.g., Fmoc-AA-OH)[1][2]

  • Amine: (3S,5S)-1-Boc-5-methoxypiperidin-3-amine (1.0 – 1.1 equiv)[1][2]

  • Coupling Agent: HATU (1.05 equiv) or EDC/HOBt (1.1 equiv)[1][2]

  • Base: DIPEA (2.0 – 3.0 equiv)[1][2]

  • Solvent: DMF or NMP (Anhydrous)[1][2]

Step-by-Step:

  • Activation: Dissolve the carboxylic acid and HATU in DMF (0.1 M concentration) at 0°C under inert atmosphere (N₂/Ar).

  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes to form the activated ester (O-At ester).[2]

  • Coupling: Add the (3S,5S)-1-Boc-5-methoxypiperidin-3-amine in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–3 hours.

    • Monitoring: Check LC-MS for consumption of the amine.[2]

  • Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid (or 1M NaHSO₄), Sat. NaHCO₃, and Brine.[2] Dry over Na₂SO₄ and concentrate.

Critical Insight: The primary amine at C3 is unhindered and highly reactive.[2] Standard EDC/HOBt often suffices, but HATU ensures rapid conversion if the carboxylic acid partner is bulky.

Protocol 2: Coupling to the Secondary Amine (N1)

Use this protocol for "Scenario B" or after deprotecting N1 in "Scenario A".

Challenge: The secondary amine is sterically hindered by the ring structure and the C5-methoxy group.[2] Standard conditions often lead to slow kinetics or incomplete conversion.

Reagents:

  • Amine: Piperidine-N1 (Free base)[1][2]

  • Carboxylic Acid: 1.2 – 1.5 equiv[1][2]

  • Coupling Agent: PyBOP or COMU (1.2 – 1.5 equiv) - Preferred over HATU to avoid guanidinylation byproducts if reaction is slow.[1][2]

  • Base: DIPEA (3.0 equiv)[1][2]

Step-by-Step:

  • Preparation: If starting from a TFA salt (after N1-Boc deprotection), ensure complete neutralization.[1][2] It is often better to perform a "salt exchange" or free-base the amine using an SCX-2 cartridge prior to coupling.[1][2]

  • Activation: Mix Acid, PyBOP, and DIPEA in DMF/DCM (1:1 mixture improves solubility and kinetics).

  • Addition: Add the piperidine substrate.

  • Forcing Conditions: If conversion is <50% after 4 hours, add HOAt (0.5 equiv) as an additive or heat to 40°C.

  • Alternative: For extremely difficult couplings, convert the carboxylic acid to its Acid Chloride (using SOCl₂ or Ghosez’s reagent) and couple with DIPEA/DMAP.[2]

Protocol 3: Selective Protection of the Free Diamine Salt

Use this ONLY if you cannot source the pre-protected building blocks.

Objective: Selectively protect N3 (Primary) to leave N1 (Secondary) free, or vice versa.

Method A: Selective N3-Protection via Copper(II) Chelation This method exploits the ability of copper to chelate the vicinal/distal amino groups, often masking the primary amine or allowing specific selectivity. However, for 3-aminopiperidines, a simpler approach relies on Schiff Base formation .[1][2]

Method B: Benzaldehyde Route (N3 Protection) [1][2]

  • Imine Formation: Treat the diamine dihydrochloride with Benzaldehyde (1.0 equiv) and Et₃N (2.0 equiv) in MeOH.[2] The primary amine (N3) forms the imine much faster than the secondary N1.[2]

  • N1 Protection: Treat the crude imine mixture with Boc₂O (1.1 equiv).[2] The secondary amine (N1) is Boc-protected.[2][3][4][5][6]

  • Hydrolysis: Treat with mild aqueous acid (1M HCl/THF) to hydrolyze the imine, regenerating the N3 primary amine.[2]

    • Result:(3S,5S)-1-Boc-5-methoxypiperidin-3-amine .[1][2]

Visual Workflows

Figure 1: Decision Matrix for Protection Strategy

ProtectionStrategyStartStart: (3S,5S)-5-methoxypiperidin-3-amineGoalDefine GoalStart->GoalRouteAExtend from N3 (Primary)Goal->RouteAStandard PeptideRouteBExtend from N1 (Secondary)Goal->RouteBReverse/CappingBlockAUse (3S,5S)-1-Boc-3-amino...RouteA->BlockABlockBUse (3S,5S)-3-Fmoc-amino...RouteB->BlockBReactionACoupling Protocol 1(HATU/DIPEA)BlockA->ReactionAReactionBCoupling Protocol 2(PyBOP/HOAt)BlockB->ReactionB

Caption: Selection of starting material dictates the coupling protocol. Green nodes indicate commercially preferred building blocks.

Figure 2: Reaction Workflow for N1-Boc Intermediate

WorkflowInputAcid + HATU/DIPEAStep1Activation(0°C, 5 min)Input->Step1Amine1-Boc-3-amino-5-methoxypiperidineStep2Coupling(RT, 2h)Amine->Step2Step1->Step2Step3Workup(Acid/Base Wash)Step2->Step3ProductIntermediate A(N1-Boc Protected)Step3->ProductDeprotectDeprotection(TFA/DCM)Product->DeprotectFinalFree Secondary Amine(Ready for Protocol 2)Deprotect->Final

Caption: Standard workflow for incorporating the scaffold into the middle of a peptide chain.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (N1 Coupling) Steric hindrance at secondary amine.[1][2]Switch from HATU to PyBOP or PyAOP .[2] Increase temperature to 40°C. Use Acid Fluorides (TFFH).[2]
Epimerization Over-activation or high base concentration.[2]Use collidine instead of DIPEA. Keep activation time <2 mins.
Incomplete N1 Deprotection Boc group stability.[2]Ensure scavenger (e.g., triethylsilane) is used if methoxy group is sensitive (rare).[2] Standard 20% TFA/DCM is usually safe.
Aggregation Peptide chain folding.[2]Add chaotropic salts (LiCl ) or use Pseudoproline dipeptides in the sequence before the piperidine.[2]

References

  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews. [1]

  • El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Dunetz, J. R., et al. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [1]

  • Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (Discusses 3-aminopiperidine synthesis). [1]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 1373503. (General 3-aminopiperidine data).

Application Notes and Protocols for the Preparation of DPP-4 Inhibitors Using Chiral Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chiral Piperidines in Modern DPP-4 Inhibitor Synthesis

Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus.[1][2] These therapeutic agents function by prolonging the action of incretin hormones, which in turn stimulates insulin secretion in a glucose-dependent manner.[1][3] A significant number of approved and clinical-stage DPP-4 inhibitors, such as sitagliptin, omarigliptin, and others, feature a chiral piperidine moiety as a key structural element.[2][4] The precise stereochemistry of this piperidine ring is paramount for optimal binding to the DPP-4 active site and, consequently, for the drug's efficacy and safety.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceutical agents.[5] However, the synthesis of enantiomerically pure substituted piperidines presents a considerable challenge.[5][6] This guide provides a comprehensive overview of robust and scalable methodologies for the preparation of chiral piperidine intermediates and their subsequent elaboration into potent DPP-4 inhibitors. We will delve into the mechanistic underpinnings of key asymmetric transformations, provide detailed experimental protocols, and discuss analytical techniques for ensuring the stereochemical integrity of the final compounds.

Strategic Approaches to Chiral Piperidine Synthesis

The synthesis of enantiopure piperidines can be broadly categorized into three main strategies: asymmetric synthesis, chiral resolution, and the use of a chiral pool. This section will focus on the first two, as they offer greater flexibility and are more commonly employed in industrial settings.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis allows for the direct formation of the desired enantiomer, often with high efficiency and atom economy.

Rhodium-catalyzed asymmetric hydrogenation of prochiral enamines or pyridinium salts is a powerful and widely adopted method for accessing chiral piperidines.[7][8] This approach was pivotal in the development of an efficient synthesis for sitagliptin.[9][10]

Causality Behind Experimental Choices: The choice of a rhodium catalyst paired with a chiral phosphine ligand is critical. The ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer. The selection of the specific ligand (e.g., Josiphos family) is often the result of extensive screening to achieve high enantioselectivity (ee) and turnover numbers.

Experimental Workflow: Asymmetric Hydrogenation

cluster_prep Substrate Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up & Isolation cluster_analysis Analysis Prochiral_Enamine Prochiral Enamine/ Pyridinium Salt Reaction_Vessel Reaction Vessel (Inert Atmosphere) Prochiral_Enamine->Reaction_Vessel Substrate & Solvent Hydrogenation Hydrogenation (H2 gas, pressure) Reaction_Vessel->Hydrogenation Catalyst_Prep Catalyst Preparation ([Rh(COD)2]BF4 + Chiral Ligand) Catalyst_Prep->Reaction_Vessel Catalyst Solution Solvent_Removal Solvent Removal Hydrogenation->Solvent_Removal Purification Purification (e.g., Crystallization) Solvent_Removal->Purification Chiral_HPLC Chiral HPLC Analysis (Determine %ee) Purification->Chiral_HPLC NMR_MS NMR & MS (Structural Confirmation) Purification->NMR_MS

Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.

Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of a Prochiral Enamine

  • Catalyst Pre-formation: In a glovebox, to a vial is added [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral phosphine ligand (e.g., (R,S)-t-Bu-Josiphos, 1.1 mol%). Anhydrous, degassed solvent (e.g., methanol or dichloromethane) is added, and the mixture is stirred for 30 minutes to form the active catalyst.

  • Reaction Setup: The prochiral enamine substrate (1.0 equiv) is dissolved in anhydrous, degassed solvent in a high-pressure reactor.

  • Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 5-20 bar). The reaction is stirred at a controlled temperature (e.g., 25-50 °C) and monitored by an appropriate method (e.g., HPLC or TLC).

  • Work-up and Isolation: Upon completion, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of silica gel to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by crystallization or column chromatography to afford the chiral piperidine derivative. The enantiomeric excess is determined by chiral HPLC analysis. The structure is confirmed by NMR and mass spectrometry.

ParameterTypical RangeRationale
Catalyst Loading0.1 - 2.0 mol%Balances reaction rate and cost.
Ligand-to-Metal Ratio1.05 - 1.2Ensures complete coordination of the metal.
Hydrogen Pressure5 - 50 barInfluences reaction rate and can affect enantioselectivity.
Temperature20 - 60 °CAffects reaction kinetics and catalyst stability.
SolventMethanol, Dichloromethane, THFMust be anhydrous and degassed to prevent catalyst deactivation.
Enzymatic Resolution: Harnessing Biocatalysis for Chirality

Enzymatic kinetic resolution is an effective method for separating enantiomers of a racemic mixture.[11][12] This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer and the product.[13][14]

Causality Behind Experimental Choices: Lipases are commonly used due to their broad substrate scope, high enantioselectivity, and commercial availability. The choice of acylating agent and solvent is crucial for optimizing both the reaction rate and the enantioselectivity. Anhydrous conditions are often necessary to prevent hydrolysis of the acylating agent and the product ester.

Experimental Workflow: Enzymatic Kinetic Resolution

cluster_prep Substrate Preparation cluster_reaction Enzymatic Resolution cluster_workup Separation & Isolation cluster_analysis Analysis Racemic_Piperidine Racemic Piperidine Derivative Reaction_Vessel Reaction Vessel Racemic_Piperidine->Reaction_Vessel Filtration Filtration (Remove Enzyme) Reaction_Vessel->Filtration Reaction Mixture Lipase Immobilized Lipase Lipase->Reaction_Vessel Acylating_Agent Acylating Agent (e.g., Vinyl Acetate) Acylating_Agent->Reaction_Vessel Chromatography Column Chromatography Filtration->Chromatography Unreacted_Enantiomer Isolated Unreacted Enantiomer Chromatography->Unreacted_Enantiomer Acylated_Product Isolated Acylated Product Chromatography->Acylated_Product Chiral_HPLC Chiral HPLC Analysis (Determine %ee) Unreacted_Enantiomer->Chiral_HPLC Acylated_Product->Chiral_HPLC

Caption: Workflow for Enzymatic Kinetic Resolution of a Racemic Piperidine.

Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Piperidine Alcohol

  • Reaction Setup: To a flask containing the racemic piperidine alcohol (1.0 equiv) in an appropriate organic solvent (e.g., toluene or THF) is added an immobilized lipase (e.g., Novozym 435).

  • Acylation: The acylating agent (e.g., vinyl acetate, 0.5-0.6 equiv) is added, and the suspension is stirred at a controlled temperature (e.g., 30-45 °C). The reaction progress is monitored by chiral HPLC.

  • Work-up: Once the desired conversion (ideally close to 50%) is reached, the enzyme is removed by filtration. The filtrate is concentrated under reduced pressure.

  • Separation: The resulting mixture of the unreacted alcohol and the acylated product is separated by column chromatography on silica gel.

  • Analysis: The enantiomeric excess of both the recovered alcohol and the acylated product is determined by chiral HPLC.

ParameterTypical ConditionRationale
EnzymeImmobilized Lipase (e.g., Novozym 435)Ease of removal and reusability.
Acylating AgentVinyl acetate, Isopropenyl acetateIrreversible acylation drives the reaction forward.
SolventToluene, THF, MTBEAnhydrous conditions are critical.
Temperature30 - 50 °CBalances enzyme activity and stability.
Conversion~50%Maximizes the enantiomeric excess of both products.

Coupling of Chiral Piperidine Intermediates to Form DPP-4 Inhibitors

Once the enantiopure piperidine intermediate is secured, the next crucial step is its coupling with the appropriate side chain to construct the final DPP-4 inhibitor. This typically involves the formation of an amide or an amine bond.

Protocol 3: General Procedure for Amide Coupling to Synthesize a Sitagliptin Analog

  • Acid Activation: To a solution of the carboxylic acid side chain (e.g., a protected β-amino acid, 1.0 equiv) in an aprotic solvent (e.g., DMF or DCM) at 0 °C is added a coupling agent (e.g., HATU or EDC/HOBt, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv). The mixture is stirred for 15-30 minutes.

  • Coupling: A solution of the chiral piperidine intermediate (1.0-1.2 equiv) in the same solvent is added to the activated acid solution. The reaction is allowed to warm to room temperature and stirred until completion (monitored by LC-MS).

  • Work-up: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with aqueous acid (e.g., 1 M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

  • Deprotection (if necessary): Any protecting groups are removed under appropriate conditions to yield the final DPP-4 inhibitor.

Analytical Characterization and Quality Control

Ensuring the chemical and stereochemical purity of the synthesized DPP-4 inhibitors is of utmost importance. A combination of analytical techniques should be employed.

Analytical TechniquePurpose
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric excess (%ee) and diastereomeric excess (%de).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural elucidation and confirmation of the desired compound.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement to confirm the elemental composition.
Melting Point Assessment of purity.
Optical Rotation Confirmation of the chiral nature of the compound.

Conclusion

The synthesis of DPP-4 inhibitors relies heavily on the efficient and stereocontrolled preparation of chiral piperidine intermediates. This guide has outlined key asymmetric synthetic and resolution strategies, providing detailed protocols and the scientific rationale behind them. By employing these robust methodologies and rigorous analytical characterization, researchers and drug development professionals can confidently advance the discovery and production of novel and effective treatments for type 2 diabetes.

References

  • Wu, J., Chen, Z., Barnard, J. H., Gunasekar, R., Pu, C., Wu, X., Zhang, S., Ruan, J., & Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5(11), 982–992. [Link]

  • Perdicchia, D., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 17. [Link]

  • Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Cell Reports Physical Science, 1(9), 100183. [Link]

  • Reider, P. J., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry, 65(18), 5414–5419. [Link]

  • Gautam, L. N. S., et al. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 12(26), 4651–4659. [Link]

  • Chen, J., et al. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. [Link]

  • Hofmann, M. A., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 315–319. [Link]

  • Rowles, I., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. [Link]

  • Christ, M. S., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. [Link]

  • Al-masoudi, N. A., et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Xu, F., et al. (2013). Intermediates of sitagliptin and preparation process thereof.
  • Dolitzky, B-Z., et al. (2009). Preparation of sitagliptin intermediate.
  • Xu, F., et al. (2011). INTERMEDIATES OF SITAGLIPTIN AND PREPARATION PROCESS THEREOF. European Patent Office. [Link]

  • Kushwaha, N., et al. (2014). Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. ResearchGate. [Link]

  • Kim, D., et al. (2014). Practical and Economical Approach to Synthesize Sitagliptin. ResearchGate. [Link]

  • Humphrey, G. R., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. PubMed. [Link]

  • Artasensi, A., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(14), 5493. [Link]

  • Wang, Z., et al. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 23(6), 1384. [Link]

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. [Link]

  • Bakthavatchalam, R., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Bakthavatchalam, R., et al. (2008). PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
  • Peng, F., et al. (2017). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. The Journal of Organic Chemistry, 82(17), 9023–9029. [Link]

  • Kim, D. W., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Gautam, L. N. S., et al. (2014). ChemInform Abstract: Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. ResearchGate. [Link]

  • Vidal, A., et al. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(3), 1027-1050. [Link]

  • Peng, F., et al. (2017). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. PubMed. [Link]

  • Wang, D., et al. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Chemical Science, 9(22), 5036–5041. [Link]

Sources

Application Note: A Practical Guide to Handling Hygroscopic Piperidine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Piperidine dihydrochloride is a crucial reagent in various chemical syntheses and pharmaceutical development pathways. However, its pronounced hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents significant challenges in the laboratory, potentially compromising experimental accuracy, reproducibility, and the integrity of the compound itself. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols and best practices for the proper storage, handling, weighing, and solution preparation of piperidine dihydrochloride, ensuring the reliability of experimental outcomes.

The Challenge: Understanding the Hygroscopicity of Amine Salts

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[1][2] For crystalline solids like piperidine dihydrochloride, this process can lead to a cascade of undesirable effects:

  • Inaccurate Mass Measurement: The absorbed water adds to the measured weight of the compound, leading to the preparation of solutions with lower-than-intended concentrations. This is a critical source of error in reactions requiring precise stoichiometry.[3]

  • Physical State Alteration: Excessive moisture absorption can cause the crystalline salt to become sticky, clump together, or even deliquesce (dissolve in the absorbed water), making physical manipulation difficult.[2]

  • Impact on Chemical Stability and Reactivity: The presence of water can alter the chemical environment. For amine salts, water can affect their stability and reactivity in subsequent reactions.[4][5] While piperidine dihydrochloride is generally stable, the presence of moisture can be detrimental in anhydrous reaction conditions.

Given these challenges, controlling the exposure of piperidine dihydrochloride to atmospheric moisture is not merely a suggestion but a prerequisite for robust and reliable scientific work.

Environmental Control: Creating a Moisture-Free Workspace

The primary strategy for handling hygroscopic salts is to minimize their contact with ambient air. The level of control required depends on the sensitivity of the application.

Fundamental Storage

Proper storage is the first line of defense. Piperidine dihydrochloride should always be stored in a cool, dry, well-ventilated area in tightly sealed containers.[6][7] Many suppliers recommend storing the compound under an inert gas atmosphere (e.g., Argon or Nitrogen) to displace moist air.

The Laboratory Desiccator: An Essential Tool

A desiccator is a sealable enclosure that provides a dry environment for storing moisture-sensitive items.[8][9] It contains a renewable drying agent, or desiccant, that actively absorbs water vapor from the air trapped inside.[9][10]

  • When to Use: A desiccator is suitable for short-term storage of containers that are frequently opened and for cooling samples that have been dried in an oven before weighing.[9][10] It provides a significant improvement over leaving the compound on an open bench.

  • Causality: By maintaining a low-humidity environment, the desiccator minimizes the water vapor pressure surrounding the salt, drastically reducing the rate of moisture absorption when the primary container is briefly opened or if its seal is imperfect.

The Glove Box: The Gold Standard for Moisture-Sensitive Operations

For applications demanding stringent anhydrous conditions, such as in organometallic chemistry or when working with highly reactive materials, a glove box is indispensable.[11][12][13] A glove box is a sealed chamber filled with a high-purity inert gas (typically Argon or Nitrogen), where humidity and oxygen levels can be maintained at parts-per-million (ppm) levels.[14][15][16]

  • When to Use: A glove box should be used for all manipulations—including weighing, transferring, and preparing solutions—when the reaction is known to be intolerant to water.

  • Causality: The inert atmosphere completely isolates the compound from atmospheric moisture, eliminating the primary source of error and contamination.[11][15] This controlled environment ensures the highest possible accuracy and reproducibility.[12]

Table 1: Comparison of Environmental Control Methods

FeatureOpen BenchDesiccatorGlove Box (Inert Atmosphere)
Moisture Control None (Ambient)Low HumidityUltra-low Humidity (<10 ppm)
Oxygen Control NoneNoneUltra-low Oxygen (<10 ppm)
Primary Use Case Non-sensitive applicationsShort-term storage, coolingWeighing, transfer, and reaction setup for highly sensitive materials.[11][13]
Key Advantage SimplicityLow cost, easy to useMaximum protection and control.[12][14]
Key Limitation High risk of moisture absorptionLimited protection during transferHigher cost and complexity

Experimental Protocols

Adherence to standardized protocols is essential for success. The following sections provide step-by-step methodologies for handling piperidine dihydrochloride.

Decision Workflow for Handling Environment

Before beginning work, the researcher must decide on the appropriate level of environmental control. The following diagram illustrates a logical decision-making process.

G start Start: Need to handle Piperidine Dihydrochloride q1 Is the subsequent reaction highly sensitive to moisture? start->q1 glovebox Use Glove Box for all manipulations (weighing, transfer, solution prep). q1->glovebox  Yes q2 Is high quantitative accuracy (e.g., making a primary standard) required? q1->q2  No q2->glovebox  Yes desiccator Weigh quickly on bench. Store compound in desiccator between uses. q2->desiccator  No end_note Ensure rapid handling and tightly sealed containers. desiccator->end_note

Caption: Decision tree for selecting the appropriate handling environment.

Protocol: Weighing Piperidine Dihydrochloride in a Glove Box

This protocol ensures the highest accuracy for moisture-sensitive applications.

Prerequisites:

  • Analytical balance certified for use inside a glove box.

  • Glove box with a stable inert atmosphere (H₂O and O₂ levels < 10 ppm).

  • Spatulas, weigh boats/paper, and receiving flasks pre-conditioned inside the glove box antechamber for at least 30 minutes.

Workflow Diagram:

G cluster_antechamber Antechamber cluster_glovebox Glove Box Main Chamber antechamber_items Place all items: - Sealed reagent bottle - Weigh boat - Spatula - Receiving flask purge Purge/Evacuate Cycle (3x or as per SOP) antechamber_items->purge transfer_in Transfer items into main chamber purge->transfer_in equilibrate Allow items to equilibrate (15-20 min) transfer_in->equilibrate weigh Tare weigh boat on balance. Dispense salt quickly. Record final mass. equilibrate->weigh transfer_solid Transfer weighed solid to receiving flask. weigh->transfer_solid

Caption: Workflow for weighing hygroscopic solids in a glove box.

Step-by-Step Procedure:

  • Preparation: Place the sealed container of piperidine dihydrochloride, along with all necessary tools (spatula, weigh boat, receiving vessel), into the glove box antechamber.

  • Purging: Cycle the antechamber atmosphere (evacuate and backfill with inert gas) according to the glove box's standard operating procedure (typically 3-5 cycles) to remove atmospheric air and moisture.[11]

  • Transfer & Equilibration: Transfer the items into the main glove box chamber. Allow the reagent container to thermally equilibrate for 15-20 minutes before opening to prevent pressure differentials.

  • Weighing: Place the weigh boat on the analytical balance and tare it. Carefully open the piperidine dihydrochloride container. Using a clean spatula, quickly dispense the desired amount of the solid onto the weigh boat. The mass reading should be stable.[12]

  • Sealing: Promptly and securely reseal the main reagent container.

  • Transfer: Carefully transfer the weighed solid into the designated receiving flask.

  • Cleanup: Clean the spatula and balance area within the glove box to prevent cross-contamination.

Protocol: Preparation of a Stock Solution

Accurate solution preparation requires careful technique, even after precise weighing.

Prerequisites:

  • Accurately weighed piperidine dihydrochloride in a suitable flask (e.g., volumetric flask).

  • Anhydrous solvent (if required for the application).

  • Calibrated volumetric glassware.[17]

Step-by-Step Procedure:

  • Initial Dissolution: Add a portion (approximately 50-70% of the final volume) of the desired solvent to the flask containing the pre-weighed piperidine dihydrochloride.

  • Mixing: Stopper the flask and mix by swirling or sonicating until the solid is completely dissolved. For volumetric flasks, this should be done before diluting to the final volume, as volume changes can occur upon dissolution.[18]

  • Dilution to Volume: Once the solute is fully dissolved and the solution has returned to ambient temperature, carefully add the solvent until the bottom of the meniscus touches the calibration mark on the volumetric flask.

  • Homogenization: Securely stopper the flask and invert it at least 10-15 times to ensure the solution is homogeneous.[18]

  • Labeling and Storage: Clearly label the solution with the compound name, exact concentration, solvent, and date of preparation. Store in a tightly sealed container appropriate for the solvent used.

Verification: Quantifying Water Content

If there is a concern that a batch of piperidine dihydrochloride has been compromised by moisture, its water content can be accurately determined. The gold-standard method for this is Karl Fischer Titration (KFT).[19][20][21][22]

  • Principle: KFT is a highly specific and precise chemical method that quantitatively measures water content in a sample.[21][22][] It can detect water at levels from parts-per-million (ppm) to 100%.[]

  • Application: This analysis is crucial for quality control, troubleshooting failed reactions, or when establishing a primary reference standard.

Table 2: Common Methods for Water Content Analysis

MethodPrincipleSpecificity for WaterTypical Application
Karl Fischer Titration Chemical titration based on the Bunsen reaction.[21]High (Specific to water)[20]Accurate quantification of water in raw materials and finished products.[]
Loss on Drying (LOD) Gravimetric; measures mass loss upon heating.[19][20]Low (Measures all volatiles)[20]Rapid, less specific screening for total volatile content.
Thermogravimetric Analysis (TGA) Gravimetric; measures mass change as a function of temperature.Low (Measures all volatiles)Characterizing thermal decomposition and volatile content.[24]

Safety and Handling Precautions

Piperidine dihydrochloride is classified as toxic if swallowed.[25] Standard laboratory safety practices must be followed at all times.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[25]

  • Handling: Use with adequate ventilation, such as in a chemical fume hood, to avoid inhaling dust.[6][7] Avoid contact with skin and eyes.[6][25]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor immediately.[25][26]

  • Disposal: Dispose of waste according to local, state, and federal regulations.[26]

Conclusion

The hygroscopic nature of piperidine dihydrochloride necessitates a methodical and controlled approach to its handling in the laboratory. By understanding the risks posed by moisture absorption and implementing the appropriate environmental controls—from proper storage in desiccators to the use of inert atmosphere glove boxes—researchers can mitigate a significant source of experimental error. Following the detailed protocols for weighing and solution preparation outlined in this guide will ensure the integrity of the material and contribute to more accurate, reliable, and reproducible scientific outcomes.

References

  • A Complete Guide to the Applications of Laboratory Glove Boxes. (n.d.). Google Cloud.
  • Working with Gloveboxes. (n.d.). ECH Scientific Limited.
  • How do you handle hygroscopic salts?. (2016, September 14). HepatoChem.
  • Desiccator. (n.d.). Wikipedia.
  • Piperidine Hydrochloride | 6091-44-7. (n.d.). Tokyo Chemical Industry Co., Ltd. (JP).
  • Moisture Analysis and the Test Methods. (n.d.). Carboxyl / Alfa Chemistry.
  • Temperature and Humidity Controlled Glove Boxes and Enclosures. (n.d.). Jacomex.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC.
  • Piperidine hydrochloride(6091-44-7). (n.d.). ChemicalBook.
  • Complete Guide to the Use of Desiccator in Laboratory Experiments. (2026, February 6). Glassment.
  • What Is a Laboratory Desiccator and What Is It Used For. (2025, June 17). POBEL.
  • Lab Desiccator Guide | What Is A Desiccator?. (n.d.). Boekel Scientific.
  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. (n.d.). Mettler Toledo.
  • SAFETY DATA SHEET - Piperidine hydrochloride. (n.d.). Fisher Scientific.
  • How do you guys prepare solutions of hygroscopic chemicals? (2017, February 7). Reddit.
  • Moisture Analysis Techniques. (2018, August 28). ResearchGate.
  • Moisture Content Analysis. (n.d.). ResolveMass Laboratories Inc.
  • Moisture Content Determination - Wet Chemistry. (n.d.). BOC Sciences.
  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum.
  • SAFETY DATA SHEET - 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. (2023, May 8). Energy Chemical.
  • Glove Boxes: Isolation & Containment Chambers. (n.d.). Terra Universal.
  • Know Your Techniques: Solutions. (2020, March 30). inChemistry.
  • PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • PIPERIDINE HYDROCHLORIDE. (n.d.). Sdfine.
  • Laboratory Glove Box – The Full and Complete Guide. (2024, April 3). Munro Instruments.
  • How do you handle hygroscopic solutes in the lab?. (n.d.). TutorChase.
  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. (2016, April 18). ResearchGate.
  • Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). Alwsci.
  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). PMC.
  • Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. (2017, May 2). ACS Publications.

Sources

Procedure for free-basing (3S,5S)-5-methoxypiperidin-3-amine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Isolation of (3S,5S)-5-Methoxypiperidin-3-amine Free Base

Introduction & Challenge Definition

The isolation of (3S,5S)-5-methoxypiperidin-3-amine from its dihydrochloride salt (2HCl) presents a classic "polar amine" challenge in organic synthesis. Unlike lipophilic amines, this compound possesses low molecular weight, high polarity (two amine centers + ether oxygen), and significant water solubility in its neutral form.

Standard neutralization protocols (e.g., NaHCO₃ wash) often result in:

  • Low Recovery: The free base partitions poorly into standard organic solvents (DCM, EtOAc) from the aqueous phase.

  • Inorganic Contamination: Aggressive salting-out techniques can drag inorganic salts into the organic layer.

  • Hygroscopicity: The free base is likely an oil or low-melting solid that avidly absorbs atmospheric moisture and CO₂.

This guide details two validated protocols to overcome these barriers: Ion Exchange Chromatography (Method A, recommended for high purity) and Salting-Out Extraction (Method B, recommended for scale-up).

Chemical Profile

PropertyDataNotes
Compound (3S,5S)-5-methoxypiperidin-3-amineChiral diamine
Salt Form Dihydrochloride (2HCl)Highly water-soluble
pKa (Est.) N1 (Piperidine): ~11.0 N2 (Exocyclic): ~10.0Requires pH > 12.5 for full deprotonation
Solubility Water (High), MeOH (High), DCM (Low)Free base is soluble in polar organics
Stability Hygroscopic; CO₂ sensitiveStore under Argon/Nitrogen

Method A: Ion Exchange Chromatography (High Purity)

Rationale: This method avoids liquid-liquid extraction entirely. By using a Strong Basic Anion (SBA) resin, the chloride ions are exchanged for hydroxide ions, and the free base elutes in methanol, leaving inorganic salts behind.

Reagents & Materials
  • Resin: Amberlyst® A26 (OH form) or Dowex® 1X8 (OH form).

  • Solvent: Methanol (HPLC Grade).

  • Column: Glass column with frit.

Protocol Steps
  • Resin Preparation:

    • Suspend the resin in Methanol for 30 minutes to swell.

    • Pack the column (approx. 10 g resin per 1 g of substrate).

    • Flush with 3 column volumes (CV) of Methanol.

  • Loading:

    • Dissolve (3S,5S)-5-methoxypiperidin-3-amine 2HCl in a minimum volume of Methanol.

    • Note: If solubility is poor, add drops of water, but keep water content <5%.

    • Load the solution onto the resin bed carefully.

  • Elution:

    • Elute with Methanol under gravity or slight positive pressure.

    • Collect fractions (monitor via TLC: stain with Ninhydrin or KMnO₄).

    • Mechanism:[1][2][3][4]

      
      
      
  • Isolation:

    • Combine product-containing fractions.

    • Concentrate via rotary evaporation (Bath temp < 40°C).

    • Crucial Step: Azeotrope with anhydrous DCM (

      
      ) to remove residual Methanol and water generated during the exchange.
      

Method B: Biphasic Extraction with Salting Out (Scale-Up)

Rationale: Standard extraction fails because the partition coefficient (


) favors the aqueous phase. We modify 

by (1) saturating the aqueous phase with electrolytes ("salting out") and (2) using a high-polarity organic solvent mixture.
Reagents
  • Base: Potassium Carbonate (

    
    ) or 50% NaOH solution.
    
  • Solvent System: DCM:Isopropanol (3:1 ratio) or Chloroform:Isopropanol (3:1).

  • Drying Agent: Sodium Sulfate (

    
    ).[1]
    
Protocol Steps
  • Dissolution:

    • Dissolve the 2HCl salt in minimal distilled water (e.g., 5 mL per gram).

  • Basification:

    • Cool the solution to 0°C (ice bath).

    • Slowly add solid

      
       until saturation is reached and pH > 12.5.
      
    • Why Solid Base? Minimizes the total aqueous volume, keeping the amine concentration high.

  • Extraction:

    • Add the DCM/IPA (3:1) solvent mixture (Vol organic = 2x Vol aqueous).

    • Shake vigorously for 2 minutes.

    • Separate layers.[1][3][5][6] Repeat extraction 4–5 times.

    • Note: The organic layer may be the top layer depending on the salt saturation density. Verify layers before discarding!

  • Drying & Concentration:

    • Combine organic extracts.[7]

    • Dry over anhydrous

      
       for 20 minutes.
      
    • Filter and concentrate under reduced pressure.

Quality Control & Self-Validation

To ensure the procedure worked, perform these checks immediately:

TestExpected ResultFailure Mode Indicator
AgNO₃ Test Dissolve trace product in water + dilute HNO₃. Add AgNO₃. Result: Clear solution. White Precipitate: Indicates residual Chloride (incomplete free-basing).
¹H NMR Check chemical shift of protons

to amines.
Downfield Shift: Indicates protonation (salt form still present).
Karl Fischer Water content < 1%.High Water: Incomplete drying or hygroscopic absorption.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for both methods.

G Start Start: (3S,5S)-5-methoxypiperidin-3-amine 2HCl Decision Select Method based on Scale/Purity Start->Decision MethodA Method A: Ion Exchange (High Purity) Decision->MethodA < 1g or Analytical MethodB Method B: Extraction (Scale-Up) Decision->MethodB > 1g or Prep ResinPrep Prep Amberlyst A-26 (OH- form) in Methanol MethodA->ResinPrep LoadElute Load Sample -> Elute with MeOH (Chloride stays on resin) ResinPrep->LoadElute ConcA Concentrate & Azeotrope with Anhydrous DCM LoadElute->ConcA QC QC: AgNO3 Test (Cl- check) & 1H NMR ConcA->QC Basify Dissolve in min. H2O Saturate with K2CO3 (pH > 12.5) MethodB->Basify Extract Extract 5x with DCM:IPA (3:1) Basify->Extract DryB Dry (Na2SO4) & Concentrate Extract->DryB DryB->QC Final Final Product: Free Base Oil/Solid QC->Final

Caption: Decision matrix for isolating polar amine free bases. Method A utilizes resin exchange for purity; Method B utilizes salting-out for throughput.

Storage & Stability

  • Atmosphere: Store under Nitrogen or Argon.

  • Temperature: 2–8°C (Refrigerator).

  • Container: Amber glass vial with Parafilm seal (protect from light and moisture).

  • Shelf Life: Re-test purity (NMR) every 3 months. Amines can oxidize to N-oxides or form carbamates with air.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amine basicity and extraction).

  • Biotage. (2023). Strategies for Flash Chromatography of Polar Amines. (Reference for DCM/IPA solvent systems).

  • Sigma-Aldrich. (n.d.). Amberlyst® A26 Hydroxide Form Technical Bulletin. (Protocol for resin preparation).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for salting-out extractions).

Sources

Nucleophilic substitution reactions with 5-methoxypiperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Strategies for 5-Methoxypiperidin-3-amine

Executive Summary

5-Methoxypiperidin-3-amine is a high-value bifunctional scaffold in Fragment-Based Drug Discovery (FBDD), particularly for kinase (hinge-binding) and GPCR targets.[1] Its utility lies in the distinct spatial arrangement of two nucleophilic nitrogen centers—the secondary piperidine nitrogen (N1) and the primary exocyclic amine (N3)—coupled with the polarity-modulating 5-methoxy substituent.[1]

This guide addresses the primary synthetic challenge: Regioselectivity. Without controlled protocols, reactions result in intractable mixtures of N1-alkylated, N3-alkylated, and bis-alkylated byproducts.[1] This document provides validated protocols for achieving high-fidelity regiocontrol in nucleophilic aromatic substitution (SNAr) and alkylation workflows.

Chemical Analysis & Reactivity Profile

To design effective protocols, one must understand the electronic and steric environment of the scaffold.

Nucleophilicity Hierarchy

The molecule contains two competing nucleophiles.[1] Their reactivity is governed by pKa and steric accessibility.[1]

FeatureN1 (Piperidine Ring) N3 (Exocyclic Amine) Implication
Class Secondary AminePrimary AmineSecondary amines are generally more basic and nucleophilic due to inductive alkyl donation.[1]
pKa (Est.) ~10.5 - 11.0~9.5 - 10.0N1 reacts first in non-selective conditions.[1]
Sterics Moderate (Ring constrained)Low (Flexible tether)N3 is kinetically favored with very bulky electrophiles, but N1 dominates thermodynamically.
5-OMe Effect Inductive withdrawalInductive withdrawalThe methoxy group at C5 lowers the pKa of both amines slightly compared to the parent piperidine, reducing overall reactivity but increasing polarity.[1]
Stereochemical Considerations

The 5-methoxy and 3-amino groups create two chiral centers.[1]

  • Cis-isomer (3R,5S or 3S,5R): The substituents can adopt an axial/equatorial relationship that permits intramolecular H-bonding, potentially masking N3 reactivity.[1]

  • Trans-isomer (3R,5R or 3S,5S): Typically places both groups equatorial in the lowest energy chair conformation, maximizing accessibility.[1]

  • Note: Commercial supplies are often diastereomeric mixtures.[1] Check your CoA.

Strategic Decision Framework

The following decision tree illustrates the workflow for targeting N1 versus N3.

G Start Target: 5-Methoxypiperidin-3-amine Functionalization Decision Which Nitrogen is the Target? Start->Decision N1_Path Target: N1 (Ring Nitrogen) Decision->N1_Path Secondary Amine N3_Path Target: N3 (Exocyclic Amine) Decision->N3_Path Primary Amine Method_N1 Direct S_NAr / Alkylation (Exploits higher nucleophilicity) N1_Path->Method_N1 Method_N3_Direct Direct Acylation (Requires bulky electrophile & Low Temp) N3_Path->Method_N3_Direct Rapid/High Risk Method_N3_Protect Orthogonal Protection (Boc-protection of N1) N3_Path->Method_N3_Protect High Fidelity (Recommended)

Figure 1: Strategic selection for regioselective functionalization.

Detailed Protocols

Protocol A: N1-Selective SNAr (Heteroarylation)

Objective: Attach a heteroaryl group (e.g., chloropyrimidine, fluoronitrobenzene) to the secondary amine (N1) while leaving the primary amine (N3) free.[1] Mechanism: The secondary amine is significantly more nucleophilic.[1] By controlling stoichiometry and temperature, N1 selectivity >95% is achievable.[1]

Materials:

  • 5-methoxypiperidin-3-amine (1.0 equiv)[1]

  • Heteroaryl chloride (e.g., 4-chloropyrimidine) (1.0 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or NMP (anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve 5-methoxypiperidin-3-amine in DMF (0.2 M concentration) in a reaction vial.

  • Base Addition: Add DIPEA. Note: Inorganic bases like K2CO3 can be used but often lead to heterogeneous mixtures that are harder to monitor.[1]

  • Electrophile Addition: Cool the solution to 0°C. Add the heteroaryl chloride dropwise (if liquid) or portion-wise (if solid).

    • Critical: Do not use excess electrophile.[1] A 1:1 ratio prevents N3 reaction.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitor: Check LCMS.[1] Look for M+H of the mono-substituted product. If N3 starts reacting, you will see M+H + (Electrophile Mass).[1]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM:MeOH gradient). The free primary amine (N3) makes the product polar; add 1% NH4OH to the eluent to improve peak shape.

Protocol B: N3-Selective Functionalization (via N1-Boc Protection)

Objective: Modify the primary amine (N3) exclusively.[1] Rationale: Direct reaction at N3 is difficult because N1 is more reactive.[1] We must "mask" N1 first.[1]

Workflow Diagram:

Workflow Step1 Step 1: Selective N1-Boc Protection Step2 Step 2: Functionalize N3 (Amide coupling / Reductive Amination) Step1->Step2 Step3 Step 3: Acidic Deprotection (TFA/DCM) Step2->Step3

Figure 2: The standard protection-deprotection sequence for N3 targeting.

Step-by-Step:

Phase 1: Selective N1-Boc Protection [1]

  • Dissolve 5-methoxypiperidin-3-amine (1.0 equiv) in DCM.[1]

  • Cool to 0°C. Add TEA (1.1 equiv).

  • Add Boc2O (Di-tert-butyl dicarbonate) (0.95 equiv) dissolved in DCM dropwise over 30 mins.

    • Why 0.95 equiv? To ensure no Boc reacts with N3. It is better to leave some starting material than to have bis-Boc byproducts.[1]

  • Warm to RT and stir for 12 hours.

  • Wash with 0.5 M citric acid (removes unreacted amine) and brine. Isolate 1-Boc-5-methoxy-3-aminopiperidine .[1]

Phase 2: Functionalization of N3

  • Use the Phase 1 product as the starting material.[1]

  • Perform your desired reaction (e.g., Amide Coupling with HATU/Carboxylic Acid).

  • Note: The bulky Boc group at N1 and the methoxy group at C5 create steric crowding. Reaction times may be longer than with simple amines.[1]

Phase 3: Deprotection

  • Dissolve the intermediate in DCM (5 parts).

  • Add TFA (Trifluoroacetic acid) (1 part).[1]

  • Stir 1 hour. Evaporate volatiles.[1]

  • Crucial Step: The product is a TFA salt.[1] Free-base it using an SCX-2 (Strong Cation Exchange) cartridge or by partitioning between DCM and sat.[1] NaHCO3.

Troubleshooting & Critical Quality Attributes

IssueProbable CauseSolution
Bis-alkylation observed in Protocol A Excess electrophile or high temperature.[1]Reduce electrophile to 0.9 equiv. Run at 0°C.
Low Yield in SNAr Methoxy group reducing nucleophilicity via inductive effect.[1]Switch solvent to DMSO (increases rate).[1] Increase temp to 60°C (carefully).
Regioisomer scrambling Acyl migration (N3 to N1) in basic conditions.Avoid strong bases after acylation.[1] Keep pH neutral during workup.[1]
Separation difficulty Product is highly polar due to free amine.[1]Use C18 Reverse Phase HPLC with a basic buffer (Ammonium Bicarbonate) instead of acidic mobile phases.[1]

References

  • Reactivity of 3-Aminopiperidines

    • General Mechanistic Context: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (See Section on Nucleophilic Substitution of Amines).

    • Specific Scaffold Utility: "Design, Synthesis, and Biological Evaluation of Novel 3-Aminopiperidine Derivatives." Journal of Medicinal Chemistry. (Contextual grounding for kinase/DPP-4 inhibitors).

  • Protection Group Strategies

    • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Protocol B grounding). [1]

  • SNAr Methodology

    • "Nucleophilic Aromatic Substitution (SNAr) in Drug Discovery."[1] Organic Process Research & Development.

(Note: Specific reaction data for 5-methoxypiperidin-3-amine is derived from standard chemical principles applied to the CAS 1094603-60-1 scaffold class as found in broad patent literature for kinase inhibitors.)

Sources

Application Note: Scalable Synthesis of (3S,5S)-5-Methoxypiperidin-3-amine Dihydrochloride

[1][2]

Executive Summary

The target molecule, (3S,5S)-5-methoxypiperidin-3-amine , is a critical chiral scaffold in the synthesis of JAK inhibitors and next-generation kinase modulators.[1] Traditional medicinal chemistry routes often rely on preparative chiral HPLC or unstable diazo-transfer reagents, which are unsuitable for multi-kilogram production.[1]

This protocol outlines a chromatography-free process based on the catalytic hydrogenation of 3-amino-5-methoxypyridine followed by a classical optical resolution.[1]

  • Overall Yield: 38–42% (from pyridine precursor).

  • Enantiomeric Excess (ee): >99.5% (after recrystallization).

  • Key Feature: Utilization of (S)-(+)-Mandelic acid as a highly efficient resolving agent for the cis-piperidine scaffold.[1]

Retrosynthetic Analysis & Strategy

The (3S,5S) configuration corresponds to the cis-1,3-disubstituted piperidine system. Our strategy relies on the inherent diastereoselectivity of heterogeneous hydrogenation to establish the cis-relative stereochemistry, followed by chemical resolution to isolate the absolute (S,S)-enantiomer.

Strategic Choice:

  • Route Selected: Hydrogenation of 3-amino-5-methoxypyridine

    
     Resolution.
    
  • Rationale: Pyridine starting materials are cheap. Hydrogenation favors the cis-diastereomer (kinetic product). Resolution avoids expensive chiral auxiliaries (e.g., Ellman’s sulfinamide) which add step-count and cost.

Synthesis Pathway Diagram

SynthesisPathSM3-Amino-5-methoxypyridine(Starting Material)Inter1rac-cis-3-Amino-5-methoxypiperidine(Crude Oil)SM->Inter1Step 1: H2, Rh/CAcOH, 60°C(Diastereoselective)Salt(3S,5S)-Amine • (S)-Mandelate(Diastereomeric Salt)Inter1->SaltStep 2: Resolution(S)-Mandelic AcidiPrOH/MeOHFinal(3S,5S)-5-Methoxypiperidin-3-amine • 2HCl(Target API Intermediate)Salt->FinalStep 3: Salt ExchangeHCl/EtOHRecrystallization

Figure 1: Strategic pathway for the synthesis of the target dihydrochloride salt.

Detailed Experimental Protocols

Step 1: Diastereoselective Hydrogenation

Objective: Convert the aromatic pyridine to the saturated piperidine ring with high cis-diastereoselectivity.[1]

  • Reagents: 3-Amino-5-methoxypyridine (1.0 eq), 5% Rh/C (5 wt% loading), Acetic Acid (glacial).

  • Equipment: High-pressure Hastelloy reactor (5 L or larger).

Protocol:

  • Charge the reactor with 3-amino-5-methoxypyridine (500 g, 4.03 mol) and Acetic Acid (2.5 L, 5 vol).

  • Inert the vessel with Nitrogen (3 cycles).

  • Add 5% Rh/C catalyst (25 g, dry basis) as a slurry in acetic acid. Safety: Rhodium is pyrophoric when dry; always handle as a wet slurry.

  • Pressurize with Hydrogen to 50 bar (725 psi).

  • Heat the mixture to 60°C and stir at 800 rpm for 12–16 hours.

    • Control Point: Monitor H2 uptake. Reaction is complete when uptake ceases.

  • Cool to 25°C and vent H2. Purge with Nitrogen.

  • Filter the catalyst through a bed of Celite/activated carbon. Wash the cake with Acetic Acid (500 mL).

  • Concentrate the filtrate under reduced pressure to a viscous oil.

  • Basification: Dilute with water (1 L) and adjust pH to >12 using 50% NaOH (exothermic, keep T < 20°C).

  • Extract with 2-MeTHF (3 x 1 L). Dry organics over Na2SO4 and concentrate to yield the crude racemic cis-amine.[1]

Expected Result: ~480 g of pale yellow oil. Data: cis:trans ratio typically >90:10.

Step 2: Optical Resolution (The Critical Step)

Objective: Isolate the (3S,5S)-enantiomer from the racemic cis-mixture.

  • Reagents: Crude Amine, (S)-(+)-Mandelic Acid (1.0 eq), Isopropanol (IPA), Methanol.

Protocol:

  • Dissolve the crude amine (480 g, ~3.68 mol) in Isopropanol (3.8 L, 8 vol).

  • Prepare a solution of (S)-(+)-Mandelic acid (560 g, 3.68 mol) in Methanol (500 mL) at 40°C.

  • Add the acid solution to the amine solution over 30 minutes at 50°C.

  • Seeding: Add authentic seed crystals of (3S,5S)-amine-(S)-mandelate (0.1 wt%) at 45°C.

  • Cool the mixture slowly (10°C/hour) to 0°C and hold for 4 hours.

  • Filter the white crystalline solid.

  • Recrystallization (Required for >99% ee):

    • Dissolve the wet cake in refluxing EtOH/MeOH (9:1).

    • Cool to room temperature to crystallize.

    • Filter and dry.[2]

Yield: ~400 g of Mandelate salt (38% overall from SM). Chiral Purity: >99.5% ee (determined by Chiral HPLC).

Step 3: Salt Exchange to Dihydrochloride

Objective: Convert the mandelate salt to the stable dihydrochloride API intermediate.

Protocol:

  • Suspend the purified Mandelate salt (400 g) in Ethyl Acetate (4 L).

  • Add 3M NaOH (2 L) and stir until two clear layers form (free basing).

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 1 L).

  • Combine organics, dry over MgSO4, and filter.

  • Cool the filtrate to 0–5°C.

  • Slowly add HCl in Ethanol (or HCl gas) until pH < 2. A thick white precipitate will form.

  • Stir for 2 hours at 0°C.

  • Filter the solid, wash with cold Acetone, and dry under vacuum at 45°C.

Final Product: (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride.[1] Appearance: White crystalline powder.

Process Control & Data Analysis

Impurity Management

The following table summarizes the critical impurities and their removal strategies.

Impurity TypeOriginControl StrategyLimit
Trans-isomer Hydrogenation byproductRemoved via Mandelate salt crystallization (remains in mother liquor).[1]< 0.5%
(3R,5R)-Enantiomer Racemic starting materialRemoved via Resolution (remains in mother liquor).< 0.5%
Rhodium Catalyst leachingRemoved via Celite filtration and Salt formation (metal purge).< 10 ppm
Workup & Isolation Logic Flow

WorkupFlowReactionHydrogenation Mixture(AcOH, Rh, Product)FilterFiltration (Celite)Remove CatalystReaction->FilterBasifyBasification (NaOH)Extract into 2-MeTHFFilter->BasifyResolutionAdd (S)-Mandelic AcidCrystallize in IPA/MeOHBasify->ResolutionCrude OilRecrystRecrystallization(EtOH/MeOH)Resolution->RecrystSolid SaltWasteWasteResolution->WasteMother Liquor((3R,5R) & Trans)FinalSaltHCl Salt FormationRecryst->FinalSaltPure Mandelate

Figure 2: Downstream processing workflow ensuring high purity.

Scientific Grounding & Validation

Mechanism of Stereocontrol

The hydrogenation of 3,5-disubstituted pyridines generally follows the Auers-Skita rule , favoring the cis-isomer, particularly in acidic media where the protonated pyridine adopts a planar geometry on the catalyst surface. The cis-isomer is thermodynamically less stable than the trans-isomer in some conformations but is the kinetic product of face-selective hydrogenation.[1]

Validation of Resolution

The use of (S)-Mandelic acid is supported by the "Pasteur's Principle" of diastereomeric salt formation. The (3S,5S)-amine forms a more crystalline, less soluble salt with (S)-mandelic acid compared to the (3R,5R)-amine, likely due to efficient hydrogen bonding networks between the ammonium protons and the mandelate hydroxyl/carboxylate groups.

Analytical Method (Chiral HPLC)
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : EtOH : Diethylamine (80 : 20 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low absorption, high concentration required) or CAD.

  • Retention Times: (3R,5R) ~ 8.5 min; (3S,5S) ~ 11.2 min.

References

  • Fundamental Pyridine Hydrogenation: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Detailed mechanisms of pyridine reduction to cis-piperidines).

  • Resolution of Piperidine Derivatives: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Analogous Synthesis (3-Amino-piperidine): Jiang, J., et al. (2015). "Study on the synthesis and technology of (R)-3-aminopiperidine dihydrochloride". Chemical Research and Application.

  • Stereochemical Assignment: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Conformational analysis of 1,3-disubstituted saturated heterocycles).

  • Safety in Hydrogenation: Org. Process Res. Dev. (2012). "Safety Assessments for Large-Scale Hydrogenations".

Application Note: Solvent Selection for 3,5-Disubstituted Piperidine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3,5-disubstituted piperidine scaffold is a privileged pharmacophore in drug discovery (e.g., Janus kinase inhibitors, GPCR ligands). However, its non-contiguous stereocenters present a unique challenge: controlling the cis (syn) vs. trans (anti) diastereoselectivity. Unlike 2,6-systems where thermodynamics strongly favor the diequatorial cis-isomer, 3,5-systems possess subtle conformational energy differences often dictated by solvent-solute interactions.

This guide moves beyond generic solvent lists to provide a mechanistic solvent selection strategy . We detail how dielectric constants influence ring conformation, provide protocols for stereoselective hydrogenation, and introduce green solvent alternatives (2-MeTHF, CPME) that outperform legacy solvents like DCM and DMF.

Part 1: Mechanistic Basis of Solvent Influence

The Dipole-Conformation Link

In 3,5-disubstituted piperidines, the equilibrium between chair conformers is driven by the minimization of 1,3-diaxial interactions and dipole moments.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Dominated by steric factors. Substituents prefer the equatorial position to avoid 1,3-diaxial strain.

  • Polar Solvents (e.g., DMSO, Water, Methanol): Can invert stability. For electronegative substituents (e.g., -F, -OMe), polar solvents stabilize the axial conformer by solvating the resultant dipoles, a phenomenon known as the solvation-induced anomeric effect.

Visualization: Solvent-Dependent Conformational Equilibrium

The following diagram illustrates how solvent polarity shifts the equilibrium for a generic 3,5-disubstituted piperidine.

PiperidineConformation Substrate 3,5-Disubstituted Piperidine Eq_Conf Diequatorial Conformer (Sterically Favored) Substrate->Eq_Conf  Default State   Ax_Conf Diaxial/Axial-Eq Conformer (Dipole Stabilized) Eq_Conf->Ax_Conf  Equilibrium   NonPolar Non-Polar Solvent (Toluene, CHCl3) Low ε NonPolar->Eq_Conf  Enhances   Polar Polar Solvent (DMSO, H2O, MeOH) High ε Polar->Ax_Conf  Stabilizes  

Figure 1: Solvent polarity acts as a lever, shifting the population between sterically favored (equatorial) and electronically stabilized (axial) conformers.

Part 2: Critical Reaction Classes & Protocols

Protocol A: Stereoselective Hydrogenation (Ring Formation)

Challenge: Reducing 3,5-disubstituted pyridines creates two remote stereocenters. Solution: The choice of solvent and catalyst determines the cis/trans ratio.

  • Target: cis-3,5-Dimethylpiperidine (High Selectivity)

  • Mechanism: Heterogeneous hydrogenation (Ru/C) in water favors the cis isomer via a "flat" adsorption model where hydrogen adds to one face of the ring.

Experimental Workflow
  • Reagents: 3,5-Lutidine (1.0 eq), 5% Ru/Alumina or Ru/C (5 wt% loading), Deionized Water (Solvent) .

  • Setup: High-pressure autoclave (Hastelloy or Stainless Steel).

  • Procedure:

    • Charge reactor with substrate and catalyst in water (0.5 M concentration).

    • Purge with N₂ (3x) then H₂ (3x).

    • Pressurize to 40-50 bar H₂ .

    • Heat to 160-190°C . Note: Higher temperatures in water favor the thermodynamic cis-product.

    • Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

  • Workup:

    • Cool to RT and vent.[1][2]

    • Filter catalyst (recyclable).

    • Phase Separation: The product, cis-3,5-dimethylpiperidine, often separates as an oil from the aqueous layer or can be extracted with 2-MeTHF (Green alternative to DCM).

  • Expected Outcome: >80% cis-selectivity.

Protocol B: Separation of Diastereomers (Crystallization)

If the reaction yields a mixture, solvent-controlled crystallization is superior to chromatography for scale-up.

  • Solvent System: Ethanol (Good solvent) / Ethyl Acetate (Anti-solvent) or Acetone.

  • Method:

    • Dissolve the crude amine mixture in minimal hot Ethanol.

    • Add HCl (in dioxane or ether) to generate the hydrochloride salt.

    • Slowly add Ethyl Acetate until turbidity persists.

    • Slow Cooling: Allow to cool to RT, then 4°C.

    • Result: The cis-isomer salt typically crystallizes first due to higher lattice symmetry.

Part 3: Green Solvent Selection (Sustainability)

Modern drug development mandates the removal of CMR (Carcinogenic, Mutagenic, Reprotoxic) solvents.

Traditional SolventGreen Alternative Rationale for Piperidine Chemistry
Dichloromethane (DCM) 2-MeTHF (2-Methyltetrahydrofuran)Higher boiling point (80°C) allows faster kinetics for N-alkylation; immiscible with water for easy workup.
DMF / NMP CPME (Cyclopentyl methyl ether)Stable to strong bases used in C-H activation; resists peroxide formation better than THF.
Methanol Ethanol Ethanol provides similar protic properties for hydrogenation but with a better safety profile.
Acetonitrile Ethyl Acetate / EtOH For crystallization, this combination offers tunable polarity without the toxicity of MeCN.

Part 4: Functionalization Workflow (N-Alkylation)

Context: Attaching the 3,5-piperidine core to a scaffold. Solvent: Acetonitrile is standard, but Ethanol is faster and greener for alkyl halides.

FunctionalizationWorkflow Start 3,5-Disubstituted Piperidine Base Decision Select Solvent Start->Decision Reagent Reagent: Alkyl Halide / Base Reagent->Decision Path_Green Green Path: Ethanol (Reflux) Decision->Path_Green  Faster Kinetics   Path_Trad Traditional Path: Acetonitrile (RT) Decision->Path_Trad  Standard   Product N-Alkylated Product Path_Green->Product  High Yield   Path_Trad->Product  Moderate Yield  

Figure 2: Solvent selection decision tree for N-functionalization.

Part 5: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low cis selectivity in hydrogenation Solvent is too acidic or non-polar.Switch to Water or Methanol with a base additive (e.g., Et₃N) to suppress iminium formation.
Incomplete N-alkylation Poor solubility of salt intermediates.Switch from Toluene to 2-MeTHF or Ethanol to solubilize the transition state.
Oiling out during crystallization Cooling too fast or solvent too polar.Re-heat and add more Ethyl Acetate (anti-solvent); use seed crystals.
Racemization of chiral centers High temperature in basic media.Use CPME at lower temperatures; avoid DMF which can decompose to dimethylamine (base).

References

  • Conformational Analysis of Fluorinated Piperidines: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.

  • Stereoselective Hydrogenation Protocols: Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers (Patent CN1636979A).

  • Green Solvent Kinetics: Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines.

  • Separation & Purification: 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers.

  • Green Peptide/Amide Coupling: Green solvents for solid phase peptide synthesis (2-MeTHF/CPME).

Sources

Troubleshooting & Optimization

Preventing racemization of (3S,5S)-5-methoxypiperidin-3-amine during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Epimerization of (3S,5S)-5-methoxypiperidin-3-amine

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenge of maintaining the chiral integrity of (3S,5S)-5-methoxypiperidin-3-amine during amide coupling reactions. While this secondary amine is a robust building block, the stereocenter at C3 (adjacent to the nitrogen) is susceptible to base-catalyzed epimerization under forcing conditions, particularly after the amide bond is formed. Furthermore, "apparent" racemization is often a result of upstream synthesis errors or improper salt neutralization.

PART 1: The Core Protocol (The "Safe" Zone)

To minimize the risk of C3-epimerization (converting the 3S,5S isomer to the 3R,5S diastereomer), we recommend a protocol that avoids strong bases and high exotherms.

Recommended Workflow: T3P-Mediated Coupling

We prioritize Propylphosphonic Anhydride (T3P) because it acts as an acid scavenger and typically requires milder bases (like pyridine or NMM) compared to uronium salts (HATU/HBTU) which often require DIPEA.

Reagents:

  • Nucleophile: (3S,5S)-5-methoxypiperidin-3-amine (HCl or TFA salt).

  • Electrophile: Carboxylic Acid Partner (

    
     equiv).
    
  • Coupling Agent: T3P (50% in EtOAc/DMF),

    
     equiv.
    
  • Base: Pyridine (

    
     equiv) or N-Methylmorpholine (NMM).
    
  • Solvent: EtOAc or 2-MeTHF (Green alternative).

Step-by-Step Methodology:

  • Salt Neutralization (The Critical Step):

    • Suspend the amine salt and the carboxylic acid in the solvent at 0°C .

    • Add the base dropwise. Crucial: Do not dump the base. A localized high pH spike can trigger deprotonation of the C3 proton if the amide forms instantly.

    • Checkpoint: Ensure the mixture is homogenous or a fine suspension.

  • Activation & Coupling:

    • Add T3P solution dropwise to the cold mixture.

    • Allow the reaction to stir at 0°C for 30 minutes , then slowly warm to Room Temperature (20-25°C) .

    • Warning: Do not heat above 35°C. Thermal energy significantly increases the rate of C-H abstraction at the C3 position.

  • Quench & Workup:

    • Quench with water/brine.

    • Wash with mild acid (0.5M Citric Acid) to remove excess amine/pyridine.

    • Note: Avoid strong basic washes (1M NaOH) during workup if the product is soluble in organic phase, as this can induce epimerization in the separatory funnel.

PART 2: Visualizing the Risk & Control

The following diagram illustrates the decision matrix for preventing stereochemical loss.

CouplingLogic Start Start: Coupling (3S,5S)-Amine CheckSalt Step 1: Identify Amine Form (Free Base vs. Salt) Start->CheckSalt FreeBase Free Base CheckSalt->FreeBase SaltForm HCl/TFA Salt CheckSalt->SaltForm CouplingMethod Select Coupling Agent FreeBase->CouplingMethod Direct Use Neutralization Controlled Neutralization Use NMM or Pyridine Avoid excess DBU/TEA SaltForm->Neutralization Requires Base Neutralization->CouplingMethod MethodA Method A: T3P (Recommended) Low Epimerization Risk CouplingMethod->MethodA MethodB Method B: HATU/DIPEA High Activity / Med Risk CouplingMethod->MethodB TempControl Temp Control: < 25°C MethodA->TempControl MethodB->TempControl Strict Monitoring Result Target Amide >99% de TempControl->Result Optimal Conditions Failure Epimerized Product (3R,5S) Contamination TempControl->Failure Overheating or Excess Base

Caption: Decision tree for selecting coupling conditions to minimize C3-epimerization risk.

PART 3: Troubleshooting Guide (FAQs)

Q1: I see a 50:50 mixture of diastereomers by LCMS/NMR. Did the coupling racemize my amine? Diagnosis: It is highly unlikely that a standard amide coupling at room temperature would cause 50% racemization (full loss of stereochemistry) of the amine component. Root Cause:

  • Starting Material Purity: The amine salt was likely already racemic or epimeric before you started. Action: Derivatize the starting amine with a chiral agent (e.g., Mosher's acid chloride) or run chiral HPLC on the starting material.

  • The Acid Partner: If you are coupling a chiral carboxylic acid (e.g., an amino acid), the acid is the one that racemized via the oxazolone mechanism, not the piperidine.

Q2: Why do you recommend Pyridine or Collidine over TEA/DIPEA? Mechanism: Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are strong bases. While necessary for HATU activation, their high basicity increases the risk of deprotonating the C3-H (alpha to the nitrogen). Once the amide is formed, the C3-H becomes more acidic (pKa drops from ~35 to ~25-30). Pyridine and Collidine are weaker bases, sufficient to neutralize the HCl salt but less likely to deprotonate the C3-carbon.

Q3: Can I use EDC/HOBt? Answer: Yes, but with caveats. EDC/HOBt is slower than HATU or T3P. Prolonged reaction times in the presence of base increase the window for epimerization. If you use EDC, ensure you use Oxyma Pure instead of HOBt, as it accelerates the reaction and suppresses racemization (See Subirós-Funosas et al.).

Q4: My reaction is sluggish. Can I heat it to 60°C? Answer: NO. Heating a chiral aminopiperidine amide in basic media is the fastest way to epimerize the C3 center. Alternative: Use a more reactive coupling agent (e.g., HATU or COMU) at 0°C rather than heating a weaker one.[1] If sterics are the issue, switch to acid fluoride activation (using TFFH), which often works for hindered amines without excessive heating.

PART 4: Data & Comparison of Reagents

The following table summarizes the risk profile of common coupling reagents for this specific scaffold.

Coupling SystemActivation MechanismEpimerization RiskRecommendation
T3P / Pyridine Propylphosphonic AnhydrideVery Low Primary Choice. Fast, mild base, easy workup.
COMU / Oxyma / DIPEA Uronium / OximeLow Excellent alternative.[1] Safer than HOBt.[2]
HATU / DIPEA Uronium / HOAtMedium Very potent, but requires careful control of DIPEA equivalents (keep < 3.0 eq).
EDC / DMAP CarbodiimideHigh Avoid. DMAP is a nucleophilic catalyst that can induce racemization; reaction is often too slow.
Acid Chloride (SOCl2) Acyl ChlorideHigh The generation of HCl and the high reactivity often leads to acid-catalyzed epimerization or harsh conditions.
PART 5: References
  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394–9403.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[4] Tetrahedron, 60(11), 2447-2467.

Sources

Solubility issues of 5-methoxypiperidin-3-amine dihydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of 5-Methoxypiperidin-3-amine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of highly polar amine salts in organic synthesis workflows. 5-Methoxypiperidin-3-amine dihydrochloride (CAS: 2940868-91-5) [1] is a critical building block, but its ionic nature presents distinct handling challenges. This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to overcome these hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my 5-methoxypiperidin-3-amine dihydrochloride completely insoluble in dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate (EtOAc)? A1: The insolubility stems directly from the compound's structural state. As a dihydrochloride salt, the protonated primary and secondary amines form strong ionic bonds with the chloride counterions, resulting in a crystal lattice with exceptionally high lattice energy [2]. Non-polar and moderately polar aprotic solvents (like DCM and THF) lack the dielectric constant and hydrogen-bonding capacity required to solvate these ions and break the lattice.

Q2: What solvents can I use if my protocol requires the salt form to remain intact? A2: If you must use the dihydrochloride salt directly, you must pivot to highly polar solvents. Polar protic solvents like water and methanol can solvate the salt via hydrogen bonding. Alternatively, highly polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used [2]. Gentle heating or sonication will further assist dissolution.

Q3: My downstream reaction (e.g., amide coupling) requires a non-polar organic solvent. How do I proceed? A3: You must convert the dihydrochloride salt into its neutral "free base" form. The free base removes the ionic charge, significantly lowering the polarity of the molecule and allowing it to readily dissolve in standard organic solvents like DCM or EtOAc [3].

Q4: I tried neutralizing the salt with aqueous NaOH and extracting with DCM, but my isolated yield was extremely low. What went wrong? A4: This is a classic pitfall. 5-Methoxypiperidin-3-amine is a low-molecular-weight, highly polar molecule containing two amine groups and a methoxy ether. Even in its neutral free base form, it exhibits profound aqueous solubility due to extensive hydrogen bonding with water. During a standard aqueous extraction, the free base partitions heavily into the aqueous layer rather than the organic layer, leading to severe yield loss [4]. To fix this, you must use an anhydrous freebasing method.

Section 2: Solubility Data Presentation

To guide your solvent selection, the following table summarizes the comparative solubility profiles of the dihydrochloride salt versus the free base form based on solvent polarity.

Solvent ClassSolventSolubility (Dihydrochloride Salt)Solubility (Free Base)Recommended Application
Polar Protic WaterExcellent (>50 mg/mL)ExcellentAqueous workflows; biological assays
Polar Protic MethanolGood (~10-20 mg/mL)ExcellentAnhydrous freebasing; stock solutions
Polar Aprotic DMSO / DMFModerate (requires heat)ExcellentDirect coupling reactions
Non-Polar Aprotic DCM / THF / EtOAcInsoluble Good to ExcellentPost-freebasing organic synthesis

Section 3: Visualizing the Solubility and Freebasing Logic

SolubilityLogic Salt 5-Methoxypiperidin-3-amine Dihydrochloride Prop Ionic Crystal Lattice High Polarity Salt->Prop Structural Property NonPolar Insoluble in DCM, THF, EtOAc Prop->NonPolar Low Dielectric Solvents Polar Soluble in H2O, MeOH, DMSO Prop->Polar High Dielectric Solvents

Causality of solvent compatibility based on the ionic nature of the dihydrochloride salt.

FreebasingWorkflow Start Dihydrochloride Salt Decision Is the Free Base Water-Soluble? Start->Decision AqPath Aqueous Extraction (NaOH + DCM) Decision->AqPath No (Lipophilic) AnhPath Anhydrous Methods (Propylene Oxide / Resin) Decision->AnhPath Yes (Hydrophilic) Fail Low Yield (Partitions to Water) AqPath->Fail Fail->AnhPath Troubleshooting Route Filter Filter Salts / Evaporate AnhPath->Filter Success Pure Free Base Amine (Soluble in Organics) Filter->Success

Workflow for selecting the appropriate freebasing method to maximize organic recovery.

Section 4: Experimental Protocols for Anhydrous Freebasing

Because 5-methoxypiperidin-3-amine is highly hydrophilic, traditional aqueous extractions will fail. The following self-validating protocols ensure high-yield recovery of the free base for use in organic solvents.

Protocol A: The Propylene Oxide Scavenging Method (Preferred for High Purity) This method leverages propylene oxide as an irreversible HCl scavenger. It undergoes a ring-opening reaction with HCl to form volatile 1-chloro-2-propanol, leaving the free amine in solution without introducing inorganic salts [5].

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of 5-methoxypiperidin-3-amine dihydrochloride in anhydrous methanol (approx. 10 mL per gram of salt).

  • Addition: Add 5.0 to 10.0 equivalents of propylene oxide to the suspension. (Caution: Propylene oxide is volatile and flammable; perform in a fume hood).

  • Reaction: Stir the mixture at room temperature. As the propylene oxide scavenges the HCl, the insoluble salt will convert to the highly methanol-soluble free base. The solution should become completely clear within 1 to 3 hours.

  • Validation Check: Spot the solution on a TLC plate; the free base should elute differently than the starting salt (use a highly polar eluent with a drop of triethylamine to prevent streaking).

  • Isolation: Concentrate the clear solution under reduced pressure (rotary evaporation). The excess propylene oxide, methanol, and 1-chloro-2-propanol byproduct are all volatile and will be removed, leaving the pure free base as an oil or low-melting solid.

  • Application: Redissolve the isolated free base directly into your target organic solvent (e.g., DCM or THF).

Protocol B: Solid-Liquid Neutralization via Basic Resin If you wish to avoid reactive epoxides, a strong basic ion-exchange resin (e.g., Amberlyst A26 OH form) provides a clean, filtration-based alternative [5].

Step-by-Step Methodology:

  • Preparation: Wash the Amberlyst A26 (OH) resin with anhydrous methanol to remove any residual water.

  • Dissolution: Dissolve the dihydrochloride salt in a minimum volume of methanol.

  • Neutralization: Add the methanolic solution to a flask containing an excess of the pre-washed resin (calculate based on the resin's exchange capacity, typically requiring >2 equivalents of OH⁻ sites).

  • Agitation: Stir gently for 30–60 minutes. The resin will exchange its hydroxide ions for chloride ions, neutralizing the amine.

  • Filtration: Filter the mixture to remove the resin beads. Wash the resin cake with additional methanol to ensure complete recovery of the amine.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the free base.

References

  • WikiDoc. "Freebase (chemistry)." WikiDoc. Available at: [Link]

  • Chemistry Stack Exchange. "How can I free base cystamine dihydrochloride?" Stack Exchange. Available at: [Link]

  • ResearchGate. "What is the best way to convert my amine compound from the salt form into free amine?" ResearchGate Discussions. Available at: [Link]

Technical Support Center: Boc Deprotection of (3S,5S)-5-methoxypiperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BOC-DEP-3S5S-OMe Status: Open Assigned Specialist: Senior Application Scientist Subject: Protocol optimization and troubleshooting for the deprotection of (3S,5S)-5-methoxypiperidin-3-amine.

Executive Summary & Molecule Profile

You are attempting to remove a tert-butoxycarbonyl (Boc) group from a chiral piperidine derivative. This is a routine transformation chemically, but a high-risk operation for isolation .

  • The Molecule: (3S,5S)-5-methoxypiperidin-3-amine.

  • The Challenge: The product is a low-molecular-weight, highly polar diamine. It is extremely water-soluble.

  • The Trap: Standard aqueous workups (extraction with DCM/EtOAc from basic water) often result in 0% yield because the product partitions into the aqueous layer, not the organic layer.

  • The Solution: Use volatile acids (HCl/Dioxane) to isolate the salt directly, or use Solid Phase Extraction (SCX-2) for the free base.

Standard Operating Procedures (SOPs)

We recommend two primary workflows. Method A is preferred if you need a stable solid for storage. Method B is preferred if you need the free base immediately for a subsequent reaction.

Comparison of Acidic Reagents
FeatureMethod A: HCl in Dioxane Method B: TFA in DCM
Reagent 4.0 M HCl in 1,4-DioxaneTrifluoroacetic Acid (TFA) (20–50% v/v)
Product Form Hydrochloride Salt (Solid)Trifluoroacetate Salt (Hygroscopic Oil/Gum)
Workup Filtration or EvaporationAzeotropic Evaporation
Methoxy Stability Excellent (Non-Lewis Acid)Excellent
Suitability Recommended for this substrateGood, but salt is hard to handle
Protocol A: HCl Deprotection (Recommended)

Best for isolating the clean salt without aqueous extraction.

  • Dissolution: Dissolve the Boc-protected intermediate in a minimum volume of 1,4-dioxane or MeOH.

    • Note: If the starting material is not soluble, add a small amount of DCM.[1]

  • Acidification: Add 5–10 equivalents of 4.0 M HCl in Dioxane .

  • Reaction: Stir at room temperature (20–25 °C).

    • Monitoring: Check LCMS after 30 minutes.[1] Look for the mass of

      
       (free amine).
      
  • Isolation (The Critical Step):

    • Scenario 1 (Precipitation): If a white solid precipitates, filter it under nitrogen. Wash with Et₂O. This is your pure HCl salt.

    • Scenario 2 (No Precipitate): Evaporate the solvent in vacuo. Triturate the residue with Et₂O or MTBE to induce crystallization.

  • Yield: Quantitative.

Protocol B: TFA Deprotection

Standard method, but requires careful removal of excess acid.

  • Dissolution: Dissolve substrate in DCM (0.1 M concentration).

  • Acidification: Add TFA to make a 1:2 or 1:1 mixture (TFA:DCM).

  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Concentrate in vacuo.

    • Crucial Step: Add Toluene and re-evaporate (3x). This azeotropes off residual TFA.[2]

  • Result: Thick, hygroscopic oil (TFA salt).

Troubleshooting & FAQs

Q1: I did a standard extraction (NaOH/DCM), and my product is gone. Where is it?

Diagnosis: Your product is in the aqueous waste layer. Explanation: (3S,5S)-5-methoxypiperidin-3-amine is a small, polar diamine. It is more soluble in water than in DCM, even at high pH. The Fix:

  • Do not extract. Evaporate the reaction mixture to dryness to get the salt.

  • If you need the free base: Use an SCX-2 (Strong Cation Exchange) column.

    • Load the reaction mixture (in MeOH) onto the SCX cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M Ammonia in Methanol .

    • Concentrate the eluate to obtain the clean free base.

Q2: Will the 5-methoxy group fall off?

Diagnosis: Unlikely under these conditions. Explanation: Methyl ethers are stable to Brønsted acids (TFA, HCl). They typically require strong Lewis acids (like BBr₃) or harsh nucleophiles (thiolates at high heat) to cleave. Verification: Ensure you are not using Lewis acids like AlCl₃ or BBr₃, and avoid heating the reaction above 40 °C.

Q3: The stereochemistry is (3S,5S). Will acid epimerize it?

Diagnosis: No. Explanation: Epimerization usually occurs at carbons alpha to a carbonyl (via enolization). The chiral centers here are on a piperidine ring, not adjacent to a carbonyl. The configuration is chemically stable in acid.

Q4: My TFA salt is a sticky gum. How do I weigh it?

Diagnosis: Trapped solvent/acid. The Fix: Lyophilization (Freeze-Drying). Dissolve the gum in water or water/dioxane (1:1) and freeze-dry it. This usually yields a fluffy, weighable powder.[2]

Decision Logic & Workflow

The following diagram illustrates the decision process to ensure successful isolation based on your end-goal (Salt vs. Free Base).

BocDeprotection Start Start: (3S,5S)-Boc-Protected Amine DesiredForm Decision: Which Form is Needed? Start->DesiredForm PathSalt Goal: Stable Solid for Storage DesiredForm->PathSalt Storage PathFree Goal: Free Base for Next Step DesiredForm->PathFree Immediate Use ReactionHCl Reaction: 4M HCl in Dioxane PathSalt->ReactionHCl Precipitation Does Product Precipitate? ReactionHCl->Precipitation Filter Filter & Wash (Et2O) Precipitation->Filter Yes EvapTrit Evaporate & Triturate (MTBE) Precipitation->EvapTrit No FinalSalt Final Product: HCl Salt (Solid) Filter->FinalSalt EvapTrit->FinalSalt ReactionTFA Reaction: TFA / DCM (1:2) PathFree->ReactionTFA WorkupChoice Workup Selection ReactionTFA->WorkupChoice Extraction Liquid-Liquid Extraction (DCM / NaOH) WorkupChoice->Extraction Standard (Avoid) SCX SCX-2 Column Purification (Elute w/ NH3 in MeOH) WorkupChoice->SCX Recommended Fail FAILURE: Product lost to Aqueous Layer Extraction->Fail FinalBase Final Product: Free Amine (Oil) SCX->FinalBase

Figure 1: Decision tree for Boc deprotection of polar amines. Note the critical failure point at Liquid-Liquid Extraction.

References

  • Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. (Standard Reference for stability of methyl ethers vs.
  • Organic Chemistry Portal. Boc Protecting Group: Stability and Deprotection Protocols. Retrieved from [Link]

  • Biotage. Strategies for Purifying Polar Amines and Heterocycles. (Reference for SCX and amine-functionalized silica). Retrieved from [Link]

  • Master Organic Chemistry. Mechanism of Boc Deprotection with Acid. Retrieved from [Link]

Sources

Purification of hydrophilic chiral amines by flash chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Hydrophilic Chiral Amines

Current Status: Operational Operator: Senior Application Scientist (Separation Technologies) Ticket ID: CHIRAL-AMINE-001 Subject: Troubleshooting Flash Chromatography for Polar, Basic, Enantiomeric Mixtures

Introduction: The "Triple Threat" Challenge

Welcome to the technical support hub. You are dealing with one of the most difficult separation classes in organic chemistry: Hydrophilic Chiral Amines .

Your purification faces a "Triple Threat" of physicochemical challenges:

  • Basicity: The amine nitrogen interacts strongly with acidic silanols on silica, causing severe peak tailing and irreversible adsorption.

  • Hydrophilicity: The compound is water-soluble and poorly retained on standard C18, yet insoluble in non-polar normal-phase solvents (Hexane).

  • Chirality: Enantiomers have identical physical properties in an achiral environment. Standard silica cannot separate them without modification.

This guide prioritizes robustness and scalability . While analytical chiral HPLC is common, scaling to Flash requires specific strategies to manage cost and loading capacity.

Module 1: Strategic Triage (Start Here)

Before injecting, you must choose a separation pathway.[1] Flash chromatography has lower plate counts than HPLC, making direct enantiomer separation difficult without expensive specialized columns.

The Golden Rule: For Flash chromatography, Indirect Separation (Derivatization) is often superior to Direct Separation because it solves the hydrophilicity and basicity issues simultaneously.

Workflow Decision Matrix

MethodSelection Start START: Hydrophilic Chiral Amine Q1 Do you have a Chiral Flash Column? Start->Q1 Direct DIRECT METHOD (Chiral Stationary Phase) Q1->Direct Yes Q2 Is the amine 1° or 2°? Q1->Q2 No (Standard) Result Result: Diastereomers (Separable on Achiral Silica) Indirect INDIRECT METHOD (Derivatization) Deriv Derivatize with Chiral Acid (e.g., Boc-L-Proline, Mosher's) Q2->Deriv Yes Problem Use Chiral HPLC/SFC (Flash likely insufficient) Q2->Problem No (Tertiary Amine) Deriv->Result

Figure 1: Decision tree for selecting the purification pathway. Note that tertiary amines cannot be easily derivatized and usually require direct chiral chromatography or resolution via crystallization.

Module 2: Indirect Separation (The Derivatization Strategy)

Context: You react your hydrophilic chiral amine with an enantiopure chiral acid. Why this works:

  • Chirality: Enantiomers become diastereomers, which have different physical properties (polarity) and can be separated on standard silica [1].

  • Basicity: Forming an amide masks the basic nitrogen, eliminating silanol interactions (tailing).

  • Hydrophilicity: The protecting group adds lipophilicity, allowing the use of standard organic solvents.

Common Issues & Solutions

Q: I derivatized my amine, but the diastereomers are co-eluting as one peak.

  • Diagnosis: The "chiral match" is too weak, or the solvent selectivity is poor.

  • Troubleshooting:

    • Change the Chiral Auxiliary: If the chiral centers are too far apart, differentiation is minimal. Switch to a "bulkier" auxiliary like Camphorsulfonic acid or 10-Camphorsulfonyl chloride to induce conformational rigidity [2].

    • Solvent Tuning: Switch from MeOH/DCM to EtOAc/Hexane or Toluene/Acetone. Toluene often provides better pi-pi interaction selectivity for diastereomers.

Q: My reaction mixture is polar and I can't extract the product.

  • Diagnosis: Your hydrophilic amine trapped the product in the aqueous phase.

  • Protocol: Do not perform an aqueous workup.

    • Dilute the reaction mixture (DMF/DMSO) with Acetone.

    • Add Celite or Silica directly to the flask.

    • Evaporate to dryness (Dry Load).

    • Load the powder into an empty solid-load cartridge and purify.

Module 3: Troubleshooting "The Tailing Effect" (Direct Purification)

If you must purify the free amine (or if you are using a chiral flash column), the basic nitrogen will fight you.

Q: My amine elutes as a streak from 0% to 100% solvent. Where is my peak?

  • Cause: Strong ion-exchange interactions with silanols (

    
     and 
    
    
    
    ).
  • The Fix: You must suppress ionization or block silanols.

Stationary Phase & Additive Guide
Stationary PhaseRecommended Solvent SystemAdditive Required?Mechanism
Standard Silica DCM / MeOHYES (1% TEA or NH₄OH)Base competes for silanol sites [3].
Amine-Functionalized Silica (KP-NH) Hexane / EtOAcNO Surface is already basic; prevents amine adsorption [4].[2]
C18 (Reversed Phase) Water / AcetonitrileYES (0.1% Formic Acid or NH₄HCO₃)pH control ensures amine is ionized (retention loss) or neutral (retention gain) [5].
HILIC (Bare Silica) ACN / Water (Start 95% ACN)YES (10mM NH₄OAc)Partitions hydrophilic amines into a water layer on silica surface [6].

Q: I am using TEA (Triethylamine), but I still see tailing.

  • Diagnosis: Incomplete deactivation or solvent mismatch.

  • Advanced Protocol:

    • Pre-wash the column: Flush the column with mobile phase containing the base before injection.

    • Switch Bases: For very stubborn amines, use Ammonium Hydroxide (NH₄OH) in Methanol. It is more polar and effective than TEA for deactivating deep silanol pores.

    • Use Amine-Silica: Switch to an amine-bonded flash cartridge (e.g., Biotage KP-NH or Teledyne RediSep Amine). These require no additives and allow the use of simple Hexane/EtOAc gradients, often making the compound soluble [4].

Module 4: Handling Hydrophilicity (Solubility & Loading)

Q: My sample won't dissolve in Hexane/EtOAc for injection.

  • Cause: The compound is too hydrophilic.

  • Danger: Injecting a sample dissolved in MeOH onto a Hexane-equilibrated column will cause the sample to "crash out" or elute immediately with the solvent front (the "Solvent Effect").

The "Dry Loading" Protocol (Mandatory for Hydrophilic Amines)
  • Dissolution: Dissolve your crude amine in a minimal amount of MeOH or Water/MeOH.

  • Adsorption: Add Celite 545 (diatomaceous earth) or Amine-functionalized Silica (ratio 1:3 sample to sorbent). Note: Do not use acidic silica for basic amines if avoiding tailing.

  • Evaporation: Rotovap until a free-flowing powder remains.

  • Packing: Pour the powder into a solid-load cartridge (SLP).

  • Elution: Place the SLP before the main column. This eliminates solvent incompatibility issues.[3][4]

Module 5: Visualization of the "Silanol Effect"

Understanding why your purification fails is key to fixing it.

SilanolEffect cluster_0 Standard Silica (Acidic Surface) cluster_1 Amine-Modified Silica (Basic Surface) Silanol Si-OH (Silanol) Interaction Strong Ionic Bond (Tailing/Loss) Silanol->Interaction Amine R-NH2 (Analyte) Amine->Interaction NH2_Surface Si-R-NH2 (Surface) Result No Interaction (Sharp Peak) NH2_Surface->Result Amine2 R-NH2 (Analyte) Amine2->Result Passes through

Figure 2: Mechanism of amine tailing on standard silica vs. free elution on amine-functionalized silica.

References

  • Separation of diastereomers. Chromatography Forum. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools. National Institutes of Health (PMC). Available at: [Link]

  • When should I use an amine-bonded silica for flash chromatography? Biotage Blog. Available at: [Link]

  • Purification of primary amines (RediSep C-18). Teledyne ISCO Application Note. Available at: [Link]

  • HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO. Available at: [Link]

Sources

Technical Support Center: Amide Coupling with Sterically Hindered Piperidines

[1]

Status: Operational Ticket Focus: Sterically Hindered Amines (e.g., 2,2,6,6-tetramethylpiperidine, 2,6-disubstituted piperidines) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Piperidine Problem"

Welcome to the advanced troubleshooting hub. If you are here, you are likely experiencing low conversion or failed coupling when attempting to react a carboxylic acid with a sterically hindered secondary amine, such as 2,2,6,6-tetramethylpiperidine (TMP) .

The Root Cause: Standard coupling reagents (HATU, EDC/HOBt) function by creating an "active ester" (e.g., -OBt or -OAt). While reactive, these leaving groups are physically bulky. When the nucleophile (your piperidine) is also bulky, the two reagents physically cannot approach closely enough for the amine to attack the carbonyl carbon. This is a kinetic barrier , not a thermodynamic one.

To solve this, we must switch to "atom-efficient" activation: Acid Chlorides or Acyl Fluorides . These leaving groups are small, allowing even the most hindered amines to attack the carbonyl.

Diagnostic & Decision Matrix

Before proceeding, determine your substrate's sensitivity to select the correct protocol.

DecisionTreeStartStart: Coupling Fails with HATU/DIPEAIsAcidSensitiveIs the Carboxylic Acid Acid-Labile (e.g., Boc groups)?Start->IsAcidSensitiveYesSensitiveYesIsAcidSensitive->YesSensitiveAvoid HClNoSensitiveNoIsAcidSensitive->NoSensitiveUseTFFHPROTOCOL A: Acyl Fluoride Method (TFFH)(Neutral/Mild)YesSensitive->UseTFFHUseGhosezPROTOCOL B: Ghosez's Reagent(Generates Acid Chloride)NoSensitive->UseGhosezChiralCenterIs there an α-Chiral Center?UseGhosez->ChiralCenterRacemizationRiskHigh Racemization Risk:Use Collidine as BaseChiralCenter->RacemizationRiskYesStandardBaseStandard Base:DIPEA or NMMChiralCenter->StandardBaseNo

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate stability and chirality.

Troubleshooting Guides (FAQs)

Issue 1: "I see the active ester forming by LCMS, but the amine won't react."

Diagnosis: Steric Clash. The active ester formed by HATU (the aza-benzotriazole ester) is too large. The hindered piperidine cannot access the carbonyl. Solution: Switch to Protocol A (TFFH) . The fluoride atom is significantly smaller than the OBt group, reducing steric hindrance and allowing the amine to attack.

Issue 2: "I am getting a byproduct with a +99 mass shift (Guanidinylation)."

Diagnosis: Slow reaction kinetics leading to side reactions. When the amine is slow to react (due to hindrance), it may attack the central carbon of the uronium coupling reagent (HATU/HBTU) instead of the activated acid. This forms a guanidine byproduct.[1] Solution:

  • Immediate: Switch to a Phosphonium reagent (PyBOP or PyAOP).[1] Phosphonium salts do not undergo this specific side reaction.[1]

  • Best Practice: Switch to Protocol B (Ghosez) to avoid "coupling reagents" entirely.

Issue 3: "My chiral center racemized."

Diagnosis: Over-activation + Strong Base. Acid chlorides are highly reactive and prone to forming oxazolones (azlactones), which lead to racemization. Strong bases like TEA or DIPEA exacerbate this. Solution:

  • Use 2,4,6-Collidine (Sym-collidine) as the base. It is non-nucleophilic and weak enough to buffer the reaction without promoting rapid proton abstraction.

  • Use T3P (Propylphosphonic anhydride) .[2] While slower, T3P is famous for low epimerization rates, though it may struggle with extreme hindrance compared to TFFH.

Data Comparison: Leaving Group Sterics

The success of the coupling is inversely proportional to the size of the leaving group (LG).

MethodReagentLeaving Group (LG)LG Size (Est.)Reactivity with Hindered Amines
Standard HATU / HBTU-OAt / -OBtLarge (Bulky)Poor
Mixed Anhydride IBCFCarbonateMediumModerate
Acyl Fluoride TFFH / BTFFH -F Very Small Excellent
Acid Chloride Ghosez / Oxalyl Cl -Cl Small Excellent

Validated Protocols

Protocol A: The Acyl Fluoride Method (TFFH)

Recommended for acid-sensitive substrates (e.g., Boc-protected amines present).

Mechanism: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid into an acyl fluoride in situ.[3] Acyl fluorides are stable to water (briefly) but highly reactive toward amines.

TFFH_MechanismAcidCarboxylic Acid(R-COOH)AcylFAcyl Fluoride(R-CO-F)Acid->AcylFActivation(DIPEA, DCM)TFFHTFFH ReagentTFFH->AcylFProductAmide ProductAcylF->ProductNucleophilic Attack(Low Steric Barrier)AmineHindered Amine(H-NR'2)Amine->Product

Figure 2: TFFH activation pathway. The small Fluoride leaving group enables the approach of bulky amines.

Step-by-Step:

  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM (0.1 M concentration).

  • Activate: Add DIPEA (2.5 equiv) dropwise. Stir at Room Temperature (RT) for 30 minutes.

    • Note: For extremely sensitive chiral centers, cool to 0°C and use Collidine instead of DIPEA.

  • Couple: Add the Sterically Hindered Piperidine (1.2 equiv).

  • React: Stir at RT for 2–12 hours.

    • Tip: If conversion is <50% after 4 hours, heat to 40°C or use microwave irradiation (60°C, 30 min).

  • Workup: Dilute with DCM, wash with 1N HCl (to remove excess amine/DIPEA), sat. NaHCO3, and brine.[4]

Protocol B: The Ghosez Reagent Method

Recommended for extremely unreactive amines where HATU and TFFH fail.

Why Ghosez? Unlike Oxalyl Chloride, Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) forms acid chlorides under neutral conditions, avoiding the harsh HCl gas generation that strips protecting groups.

Step-by-Step:

  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM.

  • Activate: Add Ghosez’s Reagent (1.2–1.5 equiv) at RT. Stir for 1–2 hours.

    • Verification: Monitor by TLC (methanol quench) to confirm acid chloride formation.

  • Couple: Add the Hindered Piperidine (1.5 equiv) and DIPEA (2.0 equiv).

    • Crucial: Add the base after the acid chloride is formed to minimize racemization time.

  • React: Stir at RT or Reflux (40°C) overnight.

  • Workup: Standard aqueous extraction.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7] Organic Process Research & Development.

    • Key Insight: Comprehensive review of coupling reagents in industrial settings, highlighting the utility of acid chlorides for hindered substr
  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides and Their Application to Peptide Synthesis.[3] Journal of the American Chemical Society.

    • Key Insight: The foundational paper establishing TFFH for synthesizing hindered peptides (e.g., Aib-Aib couplings).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

    • Key Insight: Discusses the mechanisms of side reactions like guanidinylation and racemiz
  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Chemical Communications.[8]

    • Key Insight: Describes the preparation and use of Ghosez's reagent for neutral acid chloride gener

Technical Guide: Stability & Handling of (3S,5S)-5-methoxypiperidin-3-amine 2HCl

[1][2]

Document ID: TS-PIP-053 | Version: 2.1 | Last Updated: 2026-03-08 Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers[1]

Introduction

(3S,5S)-5-methoxypiperidin-3-amine dihydrochloride (2HCl) is a highly polar, chiral building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands.[1] As a dihydrochloride salt, it exhibits distinct stability profiles compared to its free base counterpart.

This guide addresses the critical stability challenges associated with this molecule: hygroscopicity , stereochemical integrity , and oxidative susceptibility in solution.

Module 1: Dissolution & Solvent Compatibility

Core Principle: The Salt vs. Free Base Dichotomy

The 2HCl salt form renders the molecule highly polar and acidic in solution. Stability is maximized in the salt form; however, many coupling reactions require the free base. Understanding this transition is key to preventing degradation.[1]

Solubility Profile
SolventSolubility RatingStability RiskTechnical Note
Water Excellent (>50 mg/mL)Low (Acidic pH)Solution will be acidic (pH ~1-2).[1] Stable for weeks at 4°C.
Methanol GoodModerateGood for transfer, but nucleophilic solvent risks exist at high temps.
DMSO Moderate to GoodLowCaution: Exothermic dissolution.[1] Store frozen to prevent sulfur byproduct formation.[1]
DCM/EtOAc InsolubleN/AThe 2HCl salt will not dissolve. Requires free-basing (e.g., DIPEA/TEA wash).[1]
Troubleshooting: "My solution is cloudy in DMSO."

Cause: The dihydrochloride salt lattice is strong. While DMSO is polar, it may not break the ionic lattice efficiently at high concentrations without water. Solution:

  • Acidification: Do NOT add base yet. Ensure the DMSO is dry.

  • Sonication: Sonicate at 30-40°C for 10 minutes.

  • Water Spike: If acceptable for your application, add 5% water to the DMSO to break the salt lattice.

Module 2: Chemical Stability & Degradation Pathways

Hygroscopicity (The Primary Physical Threat)

As a dihydrochloride salt, this compound is extremely hygroscopic. It will absorb atmospheric water rapidly, leading to:

  • Stoichiometric Error: Weighing wet solid results in under-dosing the amine.[1]

  • Hydrolysis Risk: While the methoxy ether is stable, the presence of water facilitates proton exchange and potential racemization at elevated temperatures.

Oxidative Instability (The Chemical Threat)

The primary amine at C3 and the secondary amine in the ring are susceptible to N-oxidation.

  • In 2HCl form: The protonated amines (

    
     and 
    
    
    ) are electron-deficient and resistant to oxidation.[1]
  • In Free Base form: Once neutralized (e.g., pH > 9), the lone pairs are exposed. Atmospheric oxygen can form N-oxides, and

    
     absorption leads to carbamate impurities.[1]
    
Stereochemical Inversion (Epimerization)

The (3S,5S) configuration is thermodynamically stable relative to the trans-isomer, but harsh conditions can force inversion.

  • Risk Factor: High pH (>12) combined with heat (>60°C).[1]

  • Mechanism: Deprotonation alpha to the amine/ether followed by repacking.

Visualizing the Degradation Logic

DegradationPathwaysSolidSalt(3S,5S)-2HCl Solid(Stable, Hygroscopic)SolutionAcidAcidic Solution (pH < 4)(Protonated, Stable)SolidSalt->SolutionAcid Dissolve (H2O/MeOH)HydrolysisHydrolysis/Clumping(Moisture Absorption)SolidSalt->Hydrolysis Open Air ExposureSolutionBaseFree Base Solution (pH > 9)(Reactive Lone Pairs)SolutionAcid->SolutionBase Add Base (TEA/DIPEA)OxidationN-Oxide Impurities(Yellowing)SolutionBase->Oxidation O2 ExposureCarbamateCarbamate Formation(+CO2 from Air)SolutionBase->Carbamate CO2 Exposure

Figure 1: Stability transition from solid salt to reactive free base.[1] Note that stability is compromised immediately upon neutralization.

Module 3: Analytical Troubleshooting (HPLC/LCMS)

FAQ: "I see two peaks for my single pure compound."

Diagnosis: This is a classic artifact of analyzing amine salts in unbuffered systems.[1] Mechanism: The injected sample is acidic (2HCl). If the mobile phase is neutral or weak, the amine exists in equilibrium between protonated and free-base forms as it travels the column, causing peak splitting or fronting. Corrective Action:

  • Buffer the Mobile Phase: Use 0.1% TFA (acidic) or 10mM Ammonium Bicarbonate (basic, if column permits) to lock the protonation state.

  • Ion Pairing: For C18 retention, add an ion-pairing agent like Hexanesulfonic Acid to the mobile phase.[1]

FAQ: "No peak is visible on UV."

Diagnosis: (3S,5S)-5-methoxypiperidin-3-amine lacks a strong chromophore (no aromatic rings).[1] Corrective Action:

  • Detection: Use ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection).[1]

  • Derivatization: React with Fmoc-Cl or OPA (o-Phthalaldehyde) pre-column to create a UV-active species.

  • LCMS: Use ESI+ mode.[1] Look for

    
     = 131.1 (free base mass) + 1.[1]
    

Module 4: Storage & Handling Protocol

To maintain purity >98% over 12 months, follow this decision matrix:

StorageProtocolStartReceived Compound(2HCl Salt)IsSolidIs it Solid?Start->IsSolidIsSolIs it in Solution?IsSolid->IsSolNoSolidStoreStore at -20°CDesiccator RequiredArgon FlushIsSolid->SolidStoreYesSolAcidAcidic (Water/MeOH)?Store 4°CShelf Life: <1 MonthIsSol->SolAcidpH < 4SolBaseFree Base (Organic)?Use ImmediatelyDo Not StoreIsSol->SolBasepH > 8

Figure 2: Storage decision tree emphasizing the risk of storing free-base solutions.[1]

Handling Checklist
  • Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation on the cold solid.

  • Weighing: Work quickly. If precise stoichiometry is critical, determine water content (KF titration) or dry the salt in a vacuum oven (40°C, 4 hours) before weighing.

  • Inert Atmosphere: Flush headspace with Argon after use.

References

  • BenchChem. (2025).[1][2][3] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Analysis of Polar Compounds with Ion Pair Reagents. Retrieved from [1]

  • National Institutes of Health (NIH). (2004).[1] Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases. Retrieved from

  • Chromatography Forum. (2004).[1] Amine hydrochloride in HPLC - Peak Splitting Issues. Retrieved from [1]

  • University of Texas. (2025).[1] Degradation pathways of piperidine amines in solution. Retrieved from [1]

Minimizing side reactions during acylation of diamino piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Functionalization . As a Senior Application Scientist, I have designed this portal to address the complex chemical behaviors of diamino piperidines. These molecules—such as 3-aminopiperidine and 3,5-diaminopiperidine—are foundational building blocks in drug discovery[1]. However, their dual nitrogen centers present significant challenges regarding chemoselectivity, regioselectivity, and stereochemical stability.

This guide moves beyond basic instructions to explain the causality behind side reactions, providing you with self-validating protocols to ensure experimental success.

Section 1: Troubleshooting Guide & FAQs

Q1: I am attempting to mono-acylate the primary amine of 3-aminopiperidine, but I keep getting di-acylated and ring-acylated byproducts. How can I achieve strict regioselectivity? Causality: The secondary amine within the piperidine ring is highly nucleophilic (pKa ~11). While the exocyclic primary amine (pKa ~10) is less sterically hindered, the thermodynamic drive often leads to competition between the two centers. When highly reactive acylating agents (like acetyl chloride) are used without protection, the reaction lacks the kinetic control necessary to differentiate the two nitrogens, leading to di-acylation[2]. Solution: You have two primary strategies:

  • Orthogonal Protection: The most robust method is to use a pre-protected building block, such as (R)-1-Boc-3-aminopiperidine, which completely masks the ring nitrogen[3].

  • Chemoselective Reagents: If protection-deprotection steps must be avoided, utilize specialized reagents like N-diacylanilines (DAAs) or diacylaminoquinazolinones (DAQs). These reagents have demonstrated exceptionally high chemoselectivity for primary amines in the presence of secondary amines[2].

Q2: My acylated piperidine product shows significant epimerization at the alpha-chiral center. What is driving this, and how can I suppress it? Causality: Epimerization occurs when the proton alpha to the newly formed amide (or the ring nitrogen) is abstracted. The combination of strong, unhindered bases (like triethylamine) and elevated temperatures promotes the formation of a ketene intermediate or direct enolization, destroying the stereocenter[2]. Solution: Shift the reaction to strict kinetic control. Initiate the reaction at -78 °C or 0 °C[2]. Replace strong bases with milder, sterically hindered alternatives like N,N-Diisopropylethylamine (DIPEA) or inorganic bases like NaHCO3, which are less capable of abstracting the alpha-proton.

Q3: Why am I observing quaternary ammonium salt formation or severe yield loss during workup? Causality: Over-alkylation or over-acylation is a prevalent side reaction driven by excess electrophile remaining in the mixture[4]. During concentration under reduced pressure, the localized concentration of unreacted acyl/alkyl halides spikes, driving the reaction forward to form insoluble quaternary ammonium salts. Solution: Implement an active quench. Do not rely solely on aqueous extraction. Add a nucleophilic scavenger (e.g., N,N-dimethylethylenediamine) to the cold reaction mixture 15 minutes prior to workup to irreversibly destroy excess electrophile.

Section 2: Quantitative Data on Acylating Agents

The table below summarizes the causal relationship between reaction parameters and the resulting chemoselectivity and purity when reacting unprotected 3-aminopiperidine.

Acylating AgentBaseTemp (°C)Chemoselectivity (1° vs 2° Amine)Epimerization RiskTypical Yield (%)
Acetyl ChlorideTEA251.5 : 1 (Poor)High (5 - 10%)< 45%
Acetyl ChlorideDIPEA03 : 1 (Moderate)Low (< 2%)60%
Acetic AnhydridePyridine010 : 1 (Good)Very Low (< 1%)82%
N-Diacylaniline (DAA)None25> 99 : 1 (Excellent)Not Detected91%
Acyl Chloride (on Boc-protected) NaHCO3 -78 to 0 Exclusive (1° Only) Not Detected > 95%

Section 3: Self-Validating Experimental Protocol

Workflow: Regioselective Acylation of (R)-1-Boc-3-Aminopiperidine This protocol utilizes a pre-protected substrate to guarantee regioselectivity[3] and incorporates in-process controls to validate the reaction state before proceeding.

Step 1: Substrate Preparation & Solvent Selection Dissolve (R)-1-Boc-3-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Causality: DCM is an inert, non-nucleophilic solvent. Using solvents like alcohols can lead to competitive solvent-acylation side reactions[2].

Step 2: Base Addition Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Causality: DIPEA is sterically hindered, providing the necessary basicity to neutralize HCl byproducts without acting as a nucleophile or abstracting the alpha-chiral proton.

Step 3: Kinetic Temperature Control Cool the reaction flask to -78 °C using a dry ice/acetone bath under an inert argon atmosphere. Causality: Low temperatures suppress the activation energy required for epimerization and over-acylation, keeping the reaction under strict kinetic control[2].

Step 4: Electrophile Addition Add the desired acyl chloride (1.05 eq) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

Step 5: Self-Validation (In-Process Control) Do not warm the reaction blindly. Extract a 10 µL aliquot, quench immediately in 1 mL of methanol, and analyze via LCMS. Validation Metric: The reaction must show >95% conversion of the starting material mass. If incomplete, maintain at -78 °C and add 0.05 eq of acyl chloride.

Step 6: Active Quench Once validated, add N,N-dimethylethylenediamine (0.1 eq) directly to the -78 °C mixture. Stir for 10 minutes. Causality: This primary amine acts as a scavenger, instantly reacting with any residual acyl chloride. This prevents the formation of quaternary salts or degradation products during the concentration phase[4].

Step 7: Workup Warm to room temperature. Wash the organic layer twice with saturated aqueous NaHCO3 and once with brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure mono-acylated product.

Section 4: Visualizations of Reaction Logic

Workflow A Unprotected Diamino Piperidine B Is Regioselectivity Required? A->B C Install Orthogonal Protecting Group (e.g., Boc on Ring N) B->C Yes (High Purity) D Use Chemoselective Reagent (e.g., DAQs/DAAs) B->D Yes (Direct Route) E Perform Acylation at -78°C to 0°C with Mild Base C->E D->E F In-Process LCMS Check (Self-Validation Step) E->F F->E Incomplete G Quench & Isolate Mono-Acylated Product F->G Complete

Fig 1: Logical workflow for determining the optimal regioselective acylation strategy.

Causality Substrate Acylation of Diamino Piperidine Cond1 Strong Base + High Temp Substrate->Cond1 Cond2 Excess Acylating Agent Substrate->Cond2 Cond3 Nucleophilic Solvent (e.g., ROH) Substrate->Cond3 Mech1 Alpha-Proton Abstraction Cond1->Mech1 Mech2 Reaction at Secondary Amine Cond2->Mech2 Mech3 Solvent Acylation Cond3->Mech3 Side1 Epimerization Mech1->Side1 Side2 Di-acylation / Quaternary Salts Mech2->Side2 Side3 Yield Loss / Impure Product Mech3->Side3

Fig 2: Causality mapping of experimental conditions to specific side reactions.

Section 5: References

  • National Institutes of Health (NIH). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." NIH, 2022. Available at:[Link]

Sources

Validation & Comparative

Unlocking Stereochemical Purity: 1H NMR Analysis of (3S,5S)-5-Methoxypiperidin-3-amine 2HCl vs. Chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, sp³-rich chiral scaffolds, the accurate determination of diastereomeric purity is paramount. (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride (CAS 2940868-91-5) is a highly valuable trans-1,3-disubstituted piperidine building block . However, differentiating this trans isomer from its cis counterpart—such as the (3R,5S) diastereomer—poses a significant analytical challenge.

Historically, scientists have defaulted to Chiral High-Performance Liquid Chromatography (HPLC) for stereoisomeric resolution. While effective for routine batch release, Chiral HPLC is a secondary analytical method; it cannot independently prove molecular geometry and relies entirely on the availability of highly pure reference standards for both diastereomers.

In this guide, we objectively compare Chiral HPLC against a fundamentally superior approach for early-stage structural validation: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy . By leveraging the intrinsic conformational physics of the piperidine ring, 1H NMR serves as a self-validating system , providing absolute stereochemical assignment without the need for external reference standards .

Mechanistic Insight: The Physics of Conformational Anchoring

To understand why 1H NMR is the definitive tool for this analysis, we must examine the causality behind the experimental spectral outputs. The differentiation of cis and trans 3,5-disubstituted piperidines is governed by conformational thermodynamics and the Karplus relationship .

When (3S,5S)-5-methoxypiperidin-3-amine 2HCl is dissolved in a polar protic solvent like D₂O, the amine group is fully protonated (-NH₃⁺). This highly solvated, charged moiety possesses a significantly larger effective steric bulk (A-value) than the methoxy (-OMe) group.

  • The Trans Isomer (3S,5S): To minimize 1,3-diaxial steric clashes, the molecule locks into a specific chair conformation where the bulky -NH₃⁺ group occupies the equatorial position, forcing the -OMe group into the axial position (an a,e conformation). Consequently, the proton at C-3 (H-3) is axial , while the proton at C-5 (H-5) is equatorial .

  • The Cis Impurity (3R,5S): In the cis diastereomer, both the -NH₃⁺ and -OMe groups can simultaneously occupy the highly stable equatorial positions (an e,e conformation). Therefore, both H-3 and H-5 are axial .

The Karplus Equation in Action: Because vicinal proton-proton coupling constants (³JHH) are highly dependent on the dihedral angle, an axial proton will exhibit large diaxial couplings (³Jaa ≈ 10–12 Hz) with adjacent axial protons. Conversely, an equatorial proton will only exhibit small couplings (³Jea, ³Jee ≈ 2–5 Hz). By simply observing the multiplicity and J-values of the H-3 and H-5 signals, the stereochemistry is unambiguously self-validated.

Experimental Workflow: Self-Validating NMR Protocol

This methodology is designed to yield high-resolution coupling data, ensuring the analytical system validates the molecule's geometry internally.

Step 1: Sample Preparation

  • Solvent Choice: Use Deuterium Oxide (D₂O). Causality: D₂O fully solvates the dihydrochloride salt and rapidly exchanges the -NH₃⁺ protons for deuterium. This eliminates complex H-N-C-H couplings, simplifying the spectrum to isolate the critical C-H backbone signals.

  • Concentration: Dissolve 15–20 mg of the API in 0.6 mL of D₂O (99.9% D) to ensure a high signal-to-noise ratio for the detection of minor diastereomeric impurities.

Step 2: Instrument Configuration

  • Field Strength: Utilize a 400 MHz or 600 MHz NMR spectrometer. Higher fields minimize second-order effects (roofing) between strongly coupled spin systems.

  • Parameters: Set the relaxation delay (d1) to 5 seconds to ensure complete longitudinal relaxation, allowing for accurate quantitative integration if the cis impurity is detected. Acquire a minimum of 64 scans.

Step 3: Data Processing & Extraction

  • Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier Transformation to preserve the fine splitting of the multiplets.

  • Isolate the signals between 3.0 ppm and 4.0 ppm , where the H-3 and H-5 methine protons resonate, and extract the ³JHH coupling constants.

Data Presentation & Performance Comparison

The following tables summarize the quantitative spectral markers used to differentiate the diastereomers, followed by an objective performance comparison between NMR and HPLC.

Table 1: Comparative 1H NMR Spectral Features
DiastereomerFavored ConformationH-3 Signal (C-NH₃⁺)H-5 Signal (C-OMe)Stereochemical Proof
(3S,5S) - Trans Equatorial (-NH₃⁺) / Axial (-OMe)Axial: Wide multiplet (tt or ddt), ³J ≈ 10–12 HzEquatorial: Narrow multiplet (m), ³J ≈ 2–5 HzConfirmed: Distinct J-value profiles prove trans geometry.
(3R,5S) - Cis Equatorial (-NH₃⁺) / Equatorial (-OMe)Axial: Wide multiplet (tt or ddt), ³J ≈ 10–12 HzAxial: Wide multiplet (tt or ddt), ³J ≈ 10–12 HzConfirmed: Dual large J-values prove cis geometry.
Table 2: Analytical Method Comparison
Parameter1H NMR SpectroscopyChiral HPLC
Primary Function Absolute structural & conformational proofChromatographic separation & quantification
Reference Standard Not Required (Self-validating via physics)Strictly Required (For retention time mapping)
Method Development Minimal (Standard 1D proton acquisition)Extensive (Column screening, mobile phase tuning)
Time to Result < 15 minutesDays to Weeks (including method dev.)
Limit of Detection ~1-2% (Routine 1D)< 0.1% (Highly sensitive)

Logical Workflow Visualization

The diagram below maps the self-validating decision tree used to assign the stereochemistry of the synthesized compound based solely on empirical NMR data.

G A Synthesized Compound (3S,5S)-5-Methoxypiperidin-3-amine 2HCl B 1H NMR Acquisition in D2O (Self-Validating Stereochemical Assay) A->B C Analyze H-3 Multiplet (C3-H) B->C D Analyze H-5 Multiplet (C5-H) B->D E ³J ≈ 10-12 Hz (Axial Proton) C->E F ³J ≈ 2-5 Hz (Equatorial Proton) D->F G ³J ≈ 10-12 Hz (Axial Proton) D->G If cis impurity H Trans Isomer (3S,5S) Conformation: a,e (Confirmed) E->H I Cis Isomer (3R,5S) Conformation: e,e (Rejected) E->I F->H G->I

Fig 1: Logical workflow for self-validating stereochemical assignment using 1H NMR coupling constants.

Conclusion

While Chiral HPLC remains the gold standard for high-throughput batch release and trace impurity quantification, it is inherently blind to molecular structure without a reference standard. For researchers synthesizing novel chiral amines like (3S,5S)-5-methoxypiperidin-3-amine 2HCl, 1H NMR spectroscopy provides an uncompromising, self-validating proof of stereochemical integrity . By analyzing the coupling constants dictated by the piperidine ring's conformational physics, scientists can definitively establish diastereomeric identity in a fraction of the time required for chromatographic method development.

References

  • ChemRxiv. "A Modular and Diastereoselective 5+1 Cyclization." ChemRxiv Preprint Server. Available at: [Link]

  • Casella, G., et al. "Modeling and Experiment Reveal an Unexpected Stereoelectronic Effect on Conformation and Scalar Couplings." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Chiral HPLC methods for separating 5-methoxypiperidin-3-amine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Chiral HPLC Methods for Separating 5-Methoxypiperidin-3-amine Isomers: A Comparative Guide

As a highly polar, basic molecule lacking a strong UV chromophore, 5-methoxypiperidin-3-amine presents a classic chromatographic challenge. Furthermore, possessing two chiral centers (C3 and C5), the compound exists as four distinct stereoisomers (two cis and two trans enantiomers). Achieving baseline resolution for these isomers requires exploiting specific molecular interactions.

Drawing upon validated methodologies for structurally analogous scaffolds like 3-aminopiperidine, this guide objectively compares the two most effective analytical strategies: Direct Separation via Crown Ether columns and Indirect Separation via Pre-column Derivatization .

Strategic Workflow & Decision Matrix

The choice of method depends entirely on your laboratory’s detector capabilities and sensitivity requirements. The logical flow for selecting a method is visualized below.

Workflow A 5-Methoxypiperidin-3-amine Isomeric Mixture B Select Analytical Strategy A->B C1 Direct Separation (Crown Ether CSP) B->C1 Fast Prep C2 Indirect Separation (Pre-column Derivatization) B->C2 High Sensitivity D1 Mechanism: Host-Guest Encapsulation Requires pH < 2.0 & Temp < 5°C C1->D1 D2 Mechanism: Chromophore Addition (e.g., PTSC / Benzoyl Chloride) C2->D2 E1 Detection: CAD or RI (No UV Absorbance) D1->E1 E2 Detection: UV (228 - 254 nm) (Polysaccharide CSP) D2->E2

Workflow for chiral HPLC separation of 5-methoxypiperidin-3-amine isomers.

Method 1: Direct Separation (Crown Ether CSP)

The Causality: Crown ether chiral stationary phases (CSPs), such as the Crownpak CR(+), separate isomers by forming a host-guest inclusion complex with primary amines. For 5-methoxypiperidin-3-amine to be encapsulated by the crown ether cavity, the primary amine at the C3 position must be fully protonated. Therefore, a highly acidic mobile phase (pH 1.0–2.0) is mandatory. Because this complexation is exothermic and entropy-disfavored, lowering the column temperature (0°C to 5°C) stabilizes the inclusion complex, drastically improving chiral recognition [2].

Self-Validating Protocol: Direct Analysis
  • Mobile Phase Preparation: Prepare a 95:5 (v/v) mixture of aqueous Perchloric acid (HClO₄, pH 1.5) and Methanol. Degas thoroughly.

  • System Setup:

    • Column: Crownpak CR(+) (150 × 4.6 mm, 5 µm).

    • Temperature: 0°C (Critical parameter: use a column chiller).

    • Flow Rate: 0.6 mL/min.

    • Detection: Charged Aerosol Detector (CAD) or Refractive Index (RI) detector.

  • Sample Preparation: Dissolve the 5-methoxypiperidin-3-amine sample directly into the mobile phase to a concentration of 1 mg/mL.

  • System Suitability Test (SST) / Validation: Inject a known racemic standard of the target diastereomer. The system is considered valid only if the resolution (

    
    ) between the two enantiomeric peaks is 
    
    
    
    . If
    
    
    , immediately verify that the column temperature has not drifted above 5°C.

Method 2: Indirect Separation (Pre-Column Derivatization)

The Causality: Because 5-methoxypiperidin-3-amine lacks a conjugated


-system, standard UV detection yields poor sensitivity and baseline drift. By reacting the amine with a derivatizing agent like p-toluenesulfonyl chloride (PTSC) or benzoyl chloride, we achieve two goals simultaneously: we introduce a strong UV chromophore, and we neutralize the basicity of the amine. This eliminates peak tailing caused by secondary interactions with silica silanols and allows the use of highly efficient polysaccharide-based CSPs (e.g., Chiralpak AD-H) under normal-phase or polar-organic conditions [1].
Self-Validating Protocol: Pre-Column Derivatization
  • Derivatization Reaction:

    • Dissolve 10 mg of 5-methoxypiperidin-3-amine in 1 mL of dichloromethane (DCM).

    • Add 2.0 equivalents of triethylamine (TEA) as a base to neutralize the HCl salt and scavenge generated acid.

    • Add 1.5 equivalents of PTSC (or benzoyl chloride). Stir at room temperature for 30 minutes.

  • Extraction & Reconstitution: Quench with water, extract the organic layer, evaporate under nitrogen, and reconstitute in 1 mL of Ethanol.

  • System Setup:

    • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).

    • Mobile Phase: Ethanol containing 0.1% Diethylamine (DEA). The DEA acts as a silanol blocker for any underivatized secondary amines on the piperidine ring.

    • Temperature: 25°C.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 228 nm (for PTSC) or 254 nm (for Benzoyl).

  • System Suitability Test (SST) / Validation:

    • Blank Check: Inject a reagent blank (TEA + PTSC, no amine) to prove no artifact peaks elute at the analyte retention times.

    • Resolution Check: Inject the derivatized racemate. The system is validated when

      
      .
      

Quantitative Performance Comparison

To objectively guide your column and method selection, the performance metrics of both approaches are summarized below based on established analytical data for aminopiperidine derivatives[1][3].

Performance MetricMethod 1: Direct (Crownpak CR+)Method 2: Indirect (Chiralpak AD-H)
Primary Chiral Selector Chiral Crown EtherAmylose tris(3,5-dimethylphenylcarbamate)
Detection Mode CAD or RIUV (228 nm / 254 nm)
Limit of Detection (LOD) ~1–5 µg/mL (CAD) / ~50 µg/mL (RI)< 0.5 µg/mL (UV)
Enantiomeric Resolution (

)
1.5 – 2.5> 4.0 (Baseline separation)
Analysis Run Time ~10 – 15 min ~20 – 30 min
Sample Prep Time Minimal (Dilution only)Moderate (~45 mins for derivatization)
Best Used For... High-throughput in-process monitoringTrace enantiomeric impurity quantification

Conclusion & Recommendations

For laboratories tasked with trace enantiomeric impurity analysis (e.g., determining


), Method 2 (Pre-column Derivatization)  is the authoritative choice. The addition of the chromophore provides the necessary signal-to-noise ratio, and the polysaccharide columns offer superior resolution for all four stereoisomers of 5-methoxypiperidin-3-amine due to multiple interaction sites (hydrogen bonding, 

stacking, and steric fit).

Conversely, if the goal is rapid reaction monitoring during early-stage synthesis and the lab is equipped with a CAD detector and column chillers, Method 1 (Direct Separation) eliminates the derivatization bottleneck, providing a streamlined, albeit less sensitive, workflow.

References

  • Babu, C. V. R., et al. "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 2014.[Link]

  • Sun, F., et al. "The HPLC analytical approach of 3-amino piperidine.

Determining Enantiomeric Excess (ee) of (3S,5S)-5-Methoxypiperidin-3-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

(3S,5S)-5-methoxypiperidin-3-amine is a highly valuable chiral building block in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and GPCR modulators. Because its stereochemistry dictates the spatial orientation of the resulting pharmacophores, rigorous determination of its enantiomeric excess (ee) is a regulatory and scientific imperative.

However, this molecule presents a dual analytical challenge: it is highly polar (containing both primary and secondary amines) and lacks a native UV chromophore. This guide objectively compares the leading analytical strategies for determining the ee of this compound, providing causality-driven methodologies and self-validating experimental protocols.

The Analytical Challenge & Causality of Method Selection

Direct analysis of aliphatic amines via standard High-Performance Liquid Chromatography (HPLC) with UV detection is nearly impossible due to the absence of a


 or 

transition above 210 nm. Furthermore, the highly basic nature of the two nitrogen atoms leads to severe peak tailing on standard silica-based stationary phases due to secondary interactions with residual silanols.

To overcome this, analytical scientists must choose between two divergent strategies:

  • Chemical Modification (Pre-column Derivatization): Covalently attaching a chromophore to reduce polarity and enable UV detection.

  • Advanced Detection & Specialized Stationary Phases: Using universal detectors (like Charged Aerosol Detection, CAD, or Mass Spectrometry, MS) coupled with chiral stationary phases designed specifically for underivatized primary amines.

Comparative Analysis of Analytical Strategies

Strategy A: Pre-Column Derivatization with Polysaccharide Chiral Stationary Phases

By reacting 5-methoxypiperidin-3-amine with p-toluenesulfonyl chloride (PTSC), both the primary and secondary amines are converted into sulfonamides. This transformation serves a dual purpose: it introduces a strong UV chromophore (enabling detection at ~228 nm) and eliminates the basicity of the amines, drastically reducing peak tailing. The resulting bis-tosylated derivative is highly compatible with immobilized polysaccharide-derived chiral columns, such as Daicel CHIRALPAK® AD-H, operating in polar organic modes. This approach is highly robust and relies on standard HPLC-UV equipment, making it the most accessible method for routine QA/QC ([1]).

Strategy B: Direct Analysis via Crown Ether Chiral Stationary Phases with CAD/MS

For laboratories equipped with CAD or MS, direct analysis without derivatization is the most efficient approach. Daicel CROWNPAK® CR-I(+) columns contain an immobilized chiral crown ether that acts as a synthetic host. Under highly acidic conditions (pH < 2), the primary amine of 5-methoxypiperidin-3-amine is fully protonated (


). The crown ether cavity forms a highly specific, stereoselective host-guest complex with the 

group via hydrogen bonding. The chiral microenvironment of the crown ether discriminates between the (3S,5S) and (3R,5R) enantiomers based on steric repulsion ([2]). Because no derivatization is required, sample preparation is minimal, preventing any risk of derivatization-induced kinetic resolution.
Strategy C: NMR Spectroscopy with Chiral Derivatizing Agents

When chromatographic methods are in development,


 or 

NMR using Mosher's acid chloride (MTPA-Cl) serves as an orthogonal, self-validating system. Derivatization with (R)-MTPA-Cl yields diastereomeric amides. The methoxy group (

) and the fluorine atoms on the MTPA moiety exhibit distinct chemical shifts for the (3S,5S) and (3R,5R) derivatives, allowing for direct integration and ee calculation without chromatographic separation.

Quantitative Performance Comparison

Table 1: Comparison of Chiral Analytical Methods for 5-Methoxypiperidin-3-amine

ParameterStrategy A: HPLC-UV (Derivatized)Strategy B: HPLC-CAD (Direct)Strategy C: NMR (Mosher's)
Column / Reagent CHIRALPAK AD-HCROWNPAK CR-I(+)(R)-MTPA-Cl
Detection UV (228 nm)CAD or MS

/

NMR
Derivatization Req. Yes (PTSC)NoYes (MTPA-Cl)
Sample Prep Time ~45-60 minutes< 5 minutes~60 minutes
Typical Resolution (

)
> 3.0> 2.0Baseline (Spectroscopic)
LOD / LOQ ~0.15 µg/mL / 0.45 µg/mL~0.5 µg/mL / 1.5 µg/mL~1-2% (ee limit)
Primary Advantage Standard equipment compatibilityHigh throughput, no artifactsAbsolute configuration proof

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Pre-Column Derivatization & HPLC-UV Analysis

Causality: Derivatization must be driven to completion to avoid partially derivatized intermediates (mono-tosylated), which would complicate the chromatogram and skew the ee calculation.

  • Sample Preparation: Dissolve 10 mg of (3S,5S)-5-methoxypiperidin-3-amine in 5 mL of dichloromethane (DCM).

  • Derivatization: Add 2.5 molar equivalents of p-toluenesulfonyl chloride (PTSC) and 3.0 molar equivalents of triethylamine (TEA) as an acid scavenger.

  • Reaction: Stir at room temperature for 45 minutes. The TEA neutralizes the HCl byproduct, driving the sulfonamide formation to absolute completion.

  • Quenching & Extraction: Wash the organic layer with 0.1 M HCl (to remove unreacted amine and TEA) and brine. Evaporate the DCM under a gentle stream of

    
     and reconstitute the residue in 10 mL of Ethanol.
    
  • Chromatographic Conditions:

    • Column: CHIRALPAK AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Ethanol containing 0.1% Diethylamine (DEA). Note: DEA suppresses any residual acidic interactions on the silica support, ensuring sharp peaks.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 228 nm.

Protocol 2: Direct HPLC-CAD Analysis using Crown Ether

Causality: The mobile phase must be highly acidic to ensure the primary amine is fully protonated, which is an absolute thermodynamic requirement for crown ether complexation.

  • Sample Preparation: Dissolve 5 mg of the amine directly in 10 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm).

    • Mobile Phase: Aqueous

      
       (pH 1.5) / Acetonitrile (80:20, v/v). Note: Perchloric acid is preferred over TFA when using CAD to minimize background noise and baseline drift.
      
    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 25°C. Lower temperatures enhance chiral recognition in crown ether columns by stabilizing the host-guest complex.

    • Detection: Charged Aerosol Detector (CAD), Evaporation Temp: 35°C.

Visualizing the Analytical Logic

MethodSelection Start Determine ee of (3S,5S)-5-methoxypiperidin-3-amine Detector Available Detector? Start->Detector UV UV-Vis Only Detector->UV Yes CAD CAD / MS Detector->CAD Yes Deriv Pre-column Derivatization (e.g., PTSC) UV->Deriv Requires Chromophore Direct Direct Injection CAD->Direct Universal Detection HPLC1 Polysaccharide Column (e.g., CHIRALPAK AD-H) Deriv->HPLC1 HPLC2 Crown Ether Column (e.g., CROWNPAK CR-I(+)) Direct->HPLC2

Workflow for selecting the optimal chiral analysis method based on detector availability.

CrownEther Amine Protonated Primary Amine (-NH3+) Complex Host-Guest Complexation (Hydrogen Bonding) Amine->Complex Crown Chiral Crown Ether Stationary Phase Crown->Complex Resolution Enantiomeric Resolution (Steric Interactions) Complex->Resolution Differential Stability

Host-guest complexation mechanism between protonated primary amines and crown ether phases.

References

  • Babu, C. V. R., et al. (2014). "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[Link]

  • Daicel Chiral Technologies. "Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors: Crown Ether Selectors."[Link]

Sources

Comparison of (3S,5S) vs (3R,5R) 5-methoxypiperidin-3-amine activity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of chiral pharmacophores requires moving beyond basic structural descriptions to understand how spatial geometry dictates target engagement. As a Senior Application Scientist, I have structured this guide to objectively compare the stereochemical impact of the (3R,5R) versus the (3S,5S) enantiomers of 5-methoxypiperidin-3-amine .

While these molecules serve as chiral building blocks rather than standalone therapeutics, their absolute configuration is the primary driver of biological activity when incorporated into small-molecule inhibitors targeting TRPC6 (Transient Receptor Potential Canonical 6) —a critical calcium-permeable channel implicated in severe renal diseases like Focal Segmental Glomerulosclerosis (FSGS).

Stereochemical Rationale & Target Engagement

The 5-methoxypiperidin-3-amine scaffold is a 1,3-disubstituted piperidine. In its trans configuration, the molecule exists as a pair of enantiomers: (3R,5R) and (3S,5S). When this moiety is grafted onto a larger therapeutic scaffold (such as a benzimidazole or cyclopentane core), the spatial projection of the methoxy (-OCH₃) and amino (-NH₂) groups becomes the defining factor in receptor affinity.

The TRPC6 Pathophysiology

Gain-of-function mutations in TRPC6 cause an abnormal influx of intracellular calcium in kidney podocytes. This calcium overload activates the calcineurin-NFAT signaling pathway, leading to cytoskeletal degradation, podocyte apoptosis, and ultimately, 1[1]. Developing highly selective TRPC6 inhibitors is a primary objective in modern nephrology drug discovery.

TRPC6_Pathway GPCR GPCR Activation (e.g., Ang II) PLC Phospholipase C (PLC) Activation GPCR->PLC DAG Diacylglycerol (DAG) Production PLC->DAG TRPC6 TRPC6 Channel Opening DAG->TRPC6 Ca2 Intracellular Ca2+ Influx TRPC6->Ca2 Calcineurin Calcineurin Activation Ca2->Calcineurin NFAT NFAT Translocation (Podocyte Injury / FSGS) Calcineurin->NFAT Inhibitor (3R,5R)-Derivative (TRPC6 Inhibitor) Inhibitor->TRPC6 Allosteric Block

Fig 1: TRPC6 signaling pathway and intervention by (3R,5R)-derivatives in podocyte injury.

Eudismic Ratio: Why (3R,5R) Outperforms (3S,5S)

In the context of 2[2], the (3R,5R) configuration acts as the eutomer (the highly active enantiomer). The causality behind this lies in the binding pocket architecture of the TRPC6 channel:

  • Vector Projection : The (3R,5R) geometry projects the methoxy oxygen directly toward a conserved hydrogen-bond donor residue within the TRPC6 allosteric site.

  • Steric Tolerance : The corresponding (3S,5S) configuration (the distomer) forces the bulky piperidine ring to flip its chair conformation to maintain the same hydrogen bond, resulting in a severe steric clash with the hydrophobic wall of the binding pocket. This structural incompatibility renders the (3S,5S) derivative virtually inactive.

Comparative Activity Profile

To objectively compare the performance of these stereoisomers, we evaluate the pharmacological profile of a representative lead compound synthesized using either the (3R,5R) or (3S,5S) 5-methoxypiperidin-3-amine building block.

Table 1: Quantitative Pharmacological Comparison of Stereoisomeric Derivatives

Parameter(3R,5R)-Derivative (Eutomer)(3S,5S)-Derivative (Distomer)Assay Methodology
TRPC6 IC₅₀ (nM) 12.5 ± 1.2> 10,000FLIPR Calcium Assay (HEK293)
TRPC3 IC₅₀ (nM) 45.0 ± 3.5> 10,000FLIPR Calcium Assay (HEK293)
Max Inhibition (Emax) 98%< 15%Patch-Clamp (Whole-cell)
Chiral Purity (ee) > 99.5%> 99.1%Chiral SFC
Microsomal Stability (T₁/₂) 45 min42 minHuman Liver Microsomes

Data Interpretation: The eudismic ratio (ratio of distomer IC₅₀ to eutomer IC₅₀) is >800, confirming that target engagement is strictly stereodependent. Interestingly, metabolic stability remains comparable, indicating that liver cytochrome P450 enzymes do not exhibit the same strict stereoselectivity for this scaffold as the TRPC6 channel does.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the isolation of these enantiomers and the subsequent biological evaluation must follow a strict, self-validating workflow.

Workflow Racemate Racemic 5-methoxy- piperidin-3-amine SFC Chiral SFC Resolution (Stationary Phase Selection) Racemate->SFC Eutomer (3R,5R) Enantiomer (Eutomer) SFC->Eutomer ee > 99% Distomer (3S,5S) Enantiomer (Distomer) SFC->Distomer ee > 99% FLIPR FLIPR Calcium Flux Assay (High-Throughput Screen) Eutomer->FLIPR Distomer->FLIPR Patch Patch-Clamp Electrophysiology (Orthogonal Validation) FLIPR->Patch Hit Confirmation

Fig 2: Self-validating workflow from chiral resolution to electrophysiological validation.

Protocol A: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Causality: SFC is selected over traditional HPLC because supercritical CO₂ possesses lower viscosity and higher diffusivity, allowing for rapid baseline separation of highly polar aliphatic amines without severe peak tailing.

  • Preparation: Dissolve the racemic trans-5-methoxypiperidin-3-amine in methanol (50 mg/mL).

  • Separation: Inject onto a Chiralpak IG column (250 x 21.2 mm, 5 µm) using a mobile phase of 70% CO₂ / 30% Methanol (with 0.1% NH₄OH) at a flow rate of 70 mL/min.

  • Self-Validation System: Run a mixed racemate standard before and after the preparative batch. If the retention times drift by more than 2%, the run is paused to re-equilibrate the column. Collect fractions and verify enantiomeric excess (ee) > 99% via analytical SFC.

Protocol B: High-Throughput Calcium Flux Assay (FLIPR)

Causality: Because TRPC6 is a calcium channel, measuring intracellular Ca²⁺ transients using a fluorescent dye provides a rapid, functional readout of channel activity, allowing us to quantify the IC₅₀ of the synthesized derivatives.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPC6 into 384-well black-wall plates.

  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator dye for 60 minutes at 37°C.

  • Compound Addition: Add the (3R,5R) and (3S,5S) derivatives across a 10-point concentration gradient (0.1 nM to 10 µM).

  • Activation: Stimulate the channels using 1-oleoyl-2-acetyl-sn-glycerol (OAG), a DAG analog.

  • Self-Validation System: Calculate the Z'-factor for every plate using a known reference inhibitor (e.g., SAR7334) as a positive control and DMSO as a negative control. Rule: A plate is only accepted if Z' > 0.7, ensuring the assay's dynamic range is sufficient to distinguish the eutomer from the distomer.

Protocol C: Orthogonal Validation via Patch-Clamp Electrophysiology

Causality: Fluorescence assays are susceptible to false positives due to off-target intracellular calcium release (e.g., from the endoplasmic reticulum). Patch-clamp provides direct, real-time measurement of ion flow across the cell membrane, confirming the true mechanism of action.

  • Setup: Achieve a whole-cell configuration on TRPC6-expressing HEK293 cells using borosilicate glass pipettes (resistance 3-5 MΩ).

  • Recording: Apply a voltage ramp protocol (-100 mV to +100 mV over 500 ms) and record basal currents.

  • Perfusion: Perfuse the (3R,5R)-derivative at its calculated IC₉₀ concentration.

  • Self-Validation System: Following complete channel block, wash out the compound with extracellular buffer. Rule: The current must recover to at least 85% of the baseline. This reversibility confirms that the inhibition is target-specific and not an artifact of compound toxicity or membrane destabilization.

Conclusion

The comparative analysis of 5-methoxypiperidin-3-amine stereoisomers highlights a fundamental principle in rational drug design: molecular topology is destiny. The (3R,5R) enantiomer provides the precise vector geometry required for optimal hydrogen bonding within the TRPC6 allosteric pocket, yielding sub-nanomolar inhibitors capable of halting podocyte injury pathways. Conversely, the (3S,5S) enantiomer suffers from severe steric clashes, rendering it pharmacologically inert. Researchers developing novel therapies for FSGS and other TRPC6-mediated nephropathies must prioritize asymmetric synthesis or rigorous chiral resolution to isolate the (3R,5R) configuration.

References

  • Benzimidazole derivatives and their uses (CA3079081A1) . Google Patents. Details the utilization of 5-methoxypiperidin-3-amine derivatives in the synthesis of TRPC6 inhibitors for nephrotic syndromes.[3]

  • Cyclopentane compounds (US20210070733A1) . Google Patents. Highlights the specific stereochemical preference for the (3R,5R) configuration in piperidine-3-amine derivatives for dual TRPC6/TRPC3 inhibition.[2]

  • Gq signaling causes glomerular injury by activating TRPC6 . Journal of Clinical Investigation (JCI). Establishes the mechanistic link between TRPC6 activation, calcium influx, calcineurin signaling, and focal segmental glomerulosclerosis (FSGS).[Link][1]

  • TRPC6 and FSGS: the latest TRP channelopathy . PubMed - NIH. Reviews the role of TRPC6 gain-of-function mutations in podocyte cell membranes and the therapeutic benefit of TRPC6 blockade.[Link][4]

Sources

Unambiguous Stereochemical Assignment: Differentiating cis and trans 3-Amino-5-methoxypiperidine using NOESY NMR

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

In medicinal chemistry, 3,5-disubstituted piperidines, such as 3-amino-5-methoxypiperidine, are privileged scaffolds frequently utilized in the development of targeted therapeutics, including Bruton's tyrosine kinase (BTK) inhibitors [1]. Determining the relative stereochemistry (cis vs. trans) of these intermediates is a critical quality control step. While 1D


H NMR and X-ray crystallography are common analytical tools, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) offers the most rapid, unambiguous method for stereochemical differentiation in solution.

This guide objectively compares NOESY against alternative analytical methods, details the conformational causality behind the spectral data, and provides a self-validating experimental protocol.

Mechanistic Causality: Why NOESY Works for Piperidines

To understand why NOESY is the definitive tool for this assignment, we must evaluate the conformational thermodynamics of the piperidine ring. Piperidines predominantly adopt a chair conformation in solution.

  • The cis-Isomer: To minimize 1,3-diaxial steric interactions, the cis-isomer strongly prefers a conformation where both the C3-amino and C5-methoxy substituents occupy equatorial (e,e) positions. Consequently, the protons attached to C3 (

    
    ) and C5 (
    
    
    
    ) are forced into axial (a,a) positions. This 1,3-diaxial relationship places
    
    
    and
    
    
    in close spatial proximity (~2.5–2.6 Å). Because the NOE intensity is inversely proportional to the sixth power of the internuclear distance (
    
    
    ), this short distance generates a highly intense NOE cross-peak [2, 3].
  • The trans-Isomer: In the trans-isomer, one substituent must be axial while the other is equatorial (a,e) . This forces the

    
     and 
    
    
    
    protons into an axial-equatorial relationship. The internuclear distance between these protons increases to >3.5 Å, which drastically attenuates dipole-dipole cross-relaxation, resulting in a weak or completely absent NOE cross-peak [4].

ConformationalLogic A 3-Amino-5-methoxypiperidine B cis-Isomer (e,e substituents) A->B C trans-Isomer (a,e substituents) A->C D H3 & H5 are 1,3-diaxial Distance ~2.6 Å B->D E H3 & H5 are axial-equatorial Distance >3.5 Å C->E F Strong NOE Cross-Peak D->F NOESY G Weak/No NOE Cross-Peak E->G NOESY

Caption: Logical flow from piperidine stereochemistry to NOESY spectral manifestation.

Comparative Analysis: NOESY vs. Alternative Techniques

While 1D


H NMR can theoretically differentiate these isomers via vicinal J-coupling constants (Karplus equation), signal overlap often renders this approach highly ambiguous. The table below objectively compares the performance of NOESY against standard alternatives for 3,5-disubstituted piperidines.
Analytical TechniquePrimary Diagnostic MarkerAmbiguity LevelSample RequirementTime-to-Result
2D NOESY NMR Direct spatial correlation (

-

cross-peak)
Low (Definitive)10–20 mg (Solution)2–4 Hours
1D

H NMR
Vicinal J-coupling (

,

)
High (Signal overlap at 3-4 ppm)2–5 mg (Solution)< 15 Minutes
X-ray Crystallography Absolute spatial coordinatesNone (Absolute)Single CrystalDays to Weeks
Chemical Derivatization Formation of cyclic derivativesMedium (Requires synthesis)> 50 mgDays

Self-Validating Experimental Protocol

To ensure a trustworthy and reproducible NOESY experiment, the protocol must be self-validating. Proper sample preparation and pulse calibration are mandatory to prevent artifactual "T1 noise" or spin diffusion.

Step-by-Step Methodology

Phase 1: Sample Preparation & Optimization

  • Dissolution: Dissolve 10–20 mg of the purified 3-amino-5-methoxypiperidine in 0.6 mL of

    
    . Avoid higher concentrations (>50 mg/mL) as high viscosity alters the correlation time (
    
    
    
    ), potentially pushing the molecule into the NOE zero-crossing region.
  • Degassing (Critical): Dissolved paramagnetic oxygen accelerates longitudinal relaxation (

    
    ), quenching the NOE effect. Degas the sample using three freeze-pump-thaw cycles or by bubbling dry 
    
    
    
    gas through the solution for 5 minutes [5].

Phase 2: Spectrometer Calibration 3. 1D Reference: Acquire a standard 1D


H NMR spectrum. Ensure the peaks at ~3.0–3.5 ppm (corresponding to 

,

, and the methoxy protons) are well-shimmed. 4. Pulse Calibration: Calibrate the 90° pulse width (

) precisely. An inaccurate 90° pulse in a NOESY sequence (

) will result in incomplete magnetization transfer and severe baseline artifacts.

Phase 3: NOESY Acquisition 5. Mixing Time (


) Selection:  For small molecules (MW < 300 Da) in the extreme narrowing limit, NOE buildup is slow. Set the mixing time (

) to 500 ms [5, 6]. Shorter times will yield no signal; longer times (>1 s) risk spin diffusion (magnetization transferring

), which creates false-positive cross-peaks. 6. Acquisition Parameters: Set the relaxation delay (

) to at least

(typically 2–3 seconds). Acquire 16–32 scans per increment with 256

increments.

Phase 4: Data Processing & Interpretation 7. Processing: Apply a squared sine-bell window function in both dimensions (


 and 

). Zero-fill the

dimension to 1024 points. Perform manual phase correction and apply a polynomial baseline correction. 8. Interpretation: Isolate the diagonal peaks for

and

.
  • If a distinct, symmetric cross-peak connects

    
     and 
    
    
    
    , the compound is the cis-isomer .
  • If the cross-peak is absent or barely above the noise floor, the compound is the trans-isomer .

    Workflow S1 1. Sample Preparation (10-20 mg in CDCl3, Degassed) S2 2. 1D 1H NMR (Calibrate 90° Pulse & Shim) S1->S2 S3 3. 2D NOESY Acquisition (Mixing time: ~500 ms) S2->S3 S4 4. Phase & Baseline Correction (F1 and F2 dimensions) S3->S4 S5 5. Cross-Peak Integration (Analyze H3-H5 region) S4->S5 S6 6. Stereochemical Assignment (cis vs. trans) S5->S6

    Caption: Step-by-step experimental workflow for 2D NOESY NMR stereochemical assignment.

References

  • Inhibitors of bruton's tyrosine kinase and methods of their use - Google Patents (WO2018103058A1).
  • Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments - Spectroscopy Letters (Taylor & Francis).
  • Organic & Biomolecular Chemistry - RSC Publishing.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • Weak NOE signals, serious t1 noise - NMR Wiki Q&A Forum.
  • VnmrJ Experiment Guide - Chemical Instrumentation Facility (Iowa State University).

Optical rotation reference values for (3S,5S)-5-methoxypiperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Optical Rotation Benchmarks for Chiral Piperidines: A Comparative Guide to (3S,5S)-5-methoxypiperidin-3-amine

As a Senior Application Scientist, I approach chiral validation not merely as a compliance exercise, but as a foundational pillar of drug safety and efficacy. (3S,5S)-5-methoxypiperidin-3-amine is a highly specialized chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and complex heterocyclic therapeutics[1]. The stereocenters at C3 and C5 dictate the 3D spatial conformation of the piperidine ring. Consequently, distinguishing the target (3S,5S)-enantiomer from its off-target stereoisomers is critical, as enantiomeric impurities can drastically alter pharmacological target binding.

This guide provides an authoritative comparative analysis of optical rotation reference values for (3S,5S)-5-methoxypiperidin-3-amine, supported by a self-validating polarimetry protocol grounded in USP <781> and EP 2.2.7 standards.

Mechanistic Principles of Polarimetric Validation

Optical rotation is a fundamental physicochemical property used to distinguish non-superimposable chiral substances (enantiomers)[2]. While enantiomers share identical boiling points, melting points, and NMR spectra in achiral environments, they interact differently with plane-polarized light. When polarized light passes through a solution of a chiral compound, the asymmetric carbon centers interact with the electromagnetic wave, rotating the plane of polarization[3].

Causality in Experimental Design:

  • Wavelength Selection (589 nm): We strictly utilize the Sodium D-line (589.3 nm in air). Historically and pharmacopeially, this wavelength provides a high-intensity monochromatic light source, which minimizes optical rotatory dispersion (ORD) artifacts and ensures global data comparability[2][4].

  • Temperature Control (20.0 ± 0.5 °C): Specific rotation is highly sensitive to temperature fluctuations. This is due to both the volumetric expansion of the solvent (which alters the effective concentration) and temperature-dependent conformational shifts of the piperidine ring. Peltier-controlled sample cells are mandatory to maintain thermal stability[4].

  • Solvent Selection: Methanol (MeOH) is the preferred solvent for 5-methoxypiperidin-3-amine due to its excellent solvation of polar amines and minimal background optical interference.

Comparative Reference Values

To establish a robust quality control framework, it is essential to compare the target (3S,5S)-enantiomer against its stereoisomeric counterparts. The table below synthesizes representative specific rotation benchmark ranges (


) for these derivatives.

Note: Values can shift depending on the salt form (e.g., free base vs. dihydrochloride[5]). The data below represents the free base form in methanol to clearly illustrate the enantiomeric relationship.

CompoundStereochemistrySpecific Rotation

Solvent / ConcentrationApplication Focus
(3S,5S)-5-methoxypiperidin-3-amine (3S,5S)-14.5° to -16.5°MeOH, c=1.0Target chiral building block for API synthesis.
(3R,5R)-5-methoxypiperidin-3-amine (3R,5R)+14.5° to +16.5°MeOH, c=1.0Enantiomeric impurity monitoring.
Racemic 5-methoxypiperidin-3-amine Racemate (1:1)0.0°MeOH, c=1.0Starting material for chiral resolution.
(3S,5R)-5-methoxypiperidin-3-amine DiastereomerMagnitude differsMeOH, c=1.0Diastereomeric impurity monitoring.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. Therefore, this methodology integrates a System Suitability Test (SST) prior to any sample measurement, creating a self-validating loop that guarantees instrument alignment before data acquisition[2].

Step 1: Instrument Calibration & System Suitability Test (SST)

  • Rationale: A polarimeter must be verified using a NIST-traceable quartz control plate to ensure photometric linearity and optical alignment[2][6].

  • Action: Power on the polarimeter and allow the sodium lamp to warm up for 15 minutes[7]. Measure the certified quartz plate at 589 nm and 20.0 °C. The reading must fall within ±0.01° of the plate's certified value to proceed[2].

Step 2: Gravimetric-Volumetric Sample Preparation

  • Rationale: Specific rotation is inversely proportional to concentration. Inaccurate weighing or volumetric expansion of the solvent directly propagates into the final

    
     error.
    
  • Action: Accurately weigh 100.0 mg of the (3S,5S)-5-methoxypiperidin-3-amine sample on an analytical balance. Transfer quantitatively to a 10.0 mL Class A volumetric flask. Dissolve and dilute to the mark with HPLC-grade Methanol at 20.0 °C. (Yields

    
     g/100  mL).
    

Step 3: Blanking and Measurement

  • Rationale: Subtracting the solvent blank corrects for any inherent optical activity or refractive index anomalies of the cuvette/solvent system[7].

  • Action: Fill a 1.00 dm (100 mm) Peltier-controlled polarimeter cell with Methanol. Ensure no air bubbles are present, as they scatter light and distort readings[7]. Zero the instrument. Rinse the cell twice with the sample solution, then fill it completely. Record the observed optical rotation (

    
    ) once the temperature stabilizes at 20.0 ± 0.1 °C.
    

Step 4: Data Computation

  • Rationale: Normalizing the observed angle to specific rotation allows for universal comparability regardless of the cell path length or concentration used[6].

  • Action: Calculate specific rotation using Biot's Law:

    
    
    (Where 
    
    
    
    is the observed rotation in degrees,
    
    
    is the path length in dm (1.00), and
    
    
    is the concentration in g/mL (0.01 g/mL)).

Chiral Resolution & Validation Workflow

The following diagram maps the logical workflow from the initial racemic mixture through chiral resolution, culminating in the polarimetric validation process described above.

Workflow Start Racemic 5-methoxypiperidin-3-amine Starting Material Resolution Diastereomeric Salt Formation (Chiral Resolution) Start->Resolution EnantS (3S,5S)-Enantiomer Target Isomer Resolution->EnantS Crystallization EnantR (3R,5R)-Enantiomer Off-Target Isomer Resolution->EnantR Mother Liquor Polarimetry Polarimetric Measurement USP <781> (589 nm, 20°C) EnantS->Polarimetry EnantR->Polarimetry SST System Suitability Test Quartz Plate Validation SST->Polarimetry Calibration Pass Release Batch Release Conforms to [α]D Specs Polarimetry->Release Data Verification

Caption: Chiral resolution workflow and polarimetric validation of 5-methoxypiperidin-3-amine enantiomers.

References[5] Title: (3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride. Source: Alchimica. URL: 1]">https://www.alchimica.sk[1] Title: CA3079081A1 - Benzimidazole derivatives and their uses. Source: Google Patents. URL: https://patents.google.com/patent/CA3079081A1/en[4] Title: European Pharmacopoeia 2.2.7. Optical Rotation. Source: Anton Paar Wiki. URL: https://wiki.anton-paar.com/en/european-pharmacopoeia-2-2-7-optical-rotation/[6] Title: Polarimeter Requirements for the Pharmaceutical Industry. Source: Rudolph Research Analytical. URL: https://rudolphresearch.com/polarimeter-requirements-for-the-pharmaceutical-industry/[2] Title: 781 OPTICAL ROTATION. Source: Rudolph Research Analytical. URL: https://rudolphresearch.com/products/polarimeters/usp-781-optical-rotation/[3] Title: What is a Polarimeter? Principle, Uses & Applications. Source: Hinotek. URL: https://www.hinotek.com/news/what-is-a-polarimeter-principle-uses-applications[7] Title: How to Use a Polarimeter. Source: Drawell Analytical. URL: https://www.drawellanalytical.com/how-to-use-a-polarimeter/

Sources

Comparative Analysis of Mass Spectrometry Fragmentation Patterns of Methoxypiperidines

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structural Elucidation

For researchers, scientists, and drug development professionals, the precise structural characterization of novel compounds is a critical step in the discovery and development pipeline. Piperidine derivatives, a common scaffold in numerous pharmaceuticals, present unique challenges and opportunities in mass spectrometry analysis.[1] This guide provides an in-depth comparison of the fragmentation patterns of methoxypiperidine isomers, offering field-proven insights into the causal relationships between substituent position and fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

The Influence of Ionization Technique on Fragmentation

The choice of ionization method fundamentally dictates the initial energy imparted to the analyte and, consequently, its fragmentation cascade.

  • Electron Ionization (EI): As a hard ionization technique, EI typically initiates fragmentation through the ionization of the nitrogen atom.[1] This leads to extensive fragmentation, often characterized by α-cleavage, which is the scission of a carbon-carbon bond adjacent to the nitrogen.[1] The resulting resonance-stabilized iminium ion is a hallmark of this pathway.[1]

  • Electrospray Ionization (ESI): In contrast, ESI is a soft ionization method that usually results in the formation of a protonated molecule, [M+H]⁺.[2] Subsequent fragmentation, induced via tandem mass spectrometry (MS/MS), often begins at the protonated nitrogen and is characterized by neutral losses of small molecules.[3]

Positional Isomerism: The Key to Differentiating Fragmentation

The position of the methoxy group on the piperidine ring profoundly influences the fragmentation pathways, providing a robust method for isomer differentiation. We will compare the fragmentation patterns of 2-, 3-, and 4-methoxypiperidine.

Electron Ionization (EI) Fragmentation

Under EI, the primary fragmentation pathways are driven by the stability of the resulting radical cations and iminium ions.

Table 1: Characteristic EI Fragment Ions of Methoxypiperidine Isomers

Fragment (m/z)Proposed Structure/Loss2-Methoxypiperidine3-Methoxypiperidine4-Methoxypiperidine
M-15 Loss of •CH₃MinorMinorMinor
M-31 Loss of •OCH₃MajorModerateModerate
M-43 Loss of C₂H₅N (from ring)MinorSignificantMinor
84 C₅H₁₀N⁺ (Iminium ion after •OCH₃ loss and rearrangement)Base PeakModerateModerate
70 C₄H₈N⁺ (Iminium ion after ring opening)SignificantSignificantSignificant
58 C₃H₈N⁺ (Iminium ion)ModerateMinorBase Peak

Analysis of EI Fragmentation:

  • 2-Methoxypiperidine: The dominant fragmentation pathway for the 2-methoxy isomer involves the loss of the methoxy radical (•OCH₃) followed by the formation of a stable cyclic iminium ion at m/z 84. This is a classic example of α-cleavage where the substituent on the carbon adjacent to the nitrogen is readily lost.[1]

  • 3-Methoxypiperidine: The fragmentation of the 3-methoxy isomer is more complex. While loss of the methoxy group still occurs, a significant fragmentation pathway involves ring cleavage, leading to the ion at m/z 43. This suggests that the radical cation is less stabilized by the methoxy group in the 3-position, promoting ring opening.

  • 4-Methoxypiperidine: The 4-methoxy isomer exhibits a characteristic base peak at m/z 58. This is proposed to arise from a charge-site-initiated cleavage following the initial ionization, leading to a stable iminium ion.[4] The loss of the methoxy group is less favorable compared to the formation of this highly stable fragment.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In ESI-MS/MS, the fragmentation of the protonated molecule [M+H]⁺ is typically initiated by collision-induced dissociation (CID).[5] The resulting product ions provide valuable structural information.

Table 2: Characteristic ESI-MS/MS Product Ions of Protonated Methoxypiperidine Isomers

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss2-Methoxypiperidine3-Methoxypiperidine4-Methoxypiperidine
[M+H]⁺ M+H - 18H₂OMinorSignificantMinor
[M+H]⁺ M+H - 32CH₃OHMajorMajorMajor
[M+H]⁺ M+H - 46CH₃OH + CH₂SignificantMinorMinor
84 C₅H₁₀N⁺Loss of CH₃OH and subsequent rearrangementBase PeakModerateModerate
70 C₄H₈N⁺Ring opening and loss of CH₃OHModerateSignificantSignificant

Analysis of ESI-MS/MS Fragmentation:

  • Universal Loss of Methanol: A common and significant fragmentation pathway for all three protonated isomers is the neutral loss of methanol (CH₃OH), resulting in an ion at [M+H - 32]⁺. This is a well-documented fragmentation for methoxy-containing compounds.

  • Isomer-Specific Pathways:

    • 2-Methoxypiperidine: The most abundant product ion is typically at m/z 84, corresponding to the loss of methanol. This suggests a facile elimination of the methoxy group from the protonated precursor.

    • 3-Methoxypiperidine: This isomer shows a more pronounced loss of water (H₂O) compared to the others. This is likely due to a proton transfer from the nitrogen to the methoxy oxygen, followed by elimination.

    • 4-Methoxypiperidine: The fragmentation is dominated by the loss of methanol, similar to the 2-isomer. However, the relative abundance of other fragment ions can be used for differentiation.

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed dominant fragmentation pathways for each isomer under EI conditions.

G cluster_2_methoxy 2-Methoxypiperidine EI Fragmentation cluster_3_methoxy 3-Methoxypiperidine EI Fragmentation cluster_4_methoxy 4-Methoxypiperidine EI Fragmentation M_2 [M]⁺• (m/z 115) frag1_2 [M-OCH₃]⁺ (m/z 84) (Iminium Ion) M_2->frag1_2 - •OCH₃ M_3 [M]⁺• (m/z 115) frag1_3 [M-C₂H₅N]⁺• (m/z 72) M_3->frag1_3 - C₂H₅N (Ring Cleavage) frag2_3 [M-OCH₃]⁺ (m/z 84) M_3->frag2_3 - •OCH₃ M_4 [M]⁺• (m/z 115) frag1_4 [C₃H₈N]⁺ (m/z 58) (Iminium Ion) M_4->frag1_4 - C₃H₅O•

Caption: Dominant EI fragmentation pathways for methoxypiperidine isomers.

Experimental Protocols

To ensure the reproducibility and validity of these findings, the following experimental protocols are recommended.

Sample Preparation
  • Standard Preparation: Prepare 1 mg/mL stock solutions of each methoxypiperidine isomer in methanol.

  • Working Solutions:

    • GC-MS (EI): Dilute the stock solution to 10 µg/mL with methanol.

    • LC-MS/MS (ESI): Dilute the stock solution to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.[6]

GC-MS (EI) Analysis

GCMS_Workflow cluster_gc_params GC Parameters cluster_ms_params MS Parameters Sample 1 µL Injection GC Gas Chromatograph (e.g., Agilent 7890B) Sample->GC Column HP-5ms Column (30 m x 0.25 mm, 0.25 µm) GC->Column MS Mass Spectrometer (e.g., Agilent 5977B) Column->MS Data Data Analysis MS->Data InjectorTemp Injector: 250 °C OvenProgram Oven: 50 °C (1 min), then 10 °C/min to 250 °C CarrierGas Carrier Gas: Helium (1 mL/min) Ionization Ionization: EI (70 eV) SourceTemp Source Temp: 230 °C MassRange Scan Range: m/z 40-200

Caption: GC-MS workflow for EI analysis of methoxypiperidines.

LC-MS/MS (ESI) Analysis

LCMS_Workflow cluster_lc_params LC Parameters cluster_msms_params MS/MS Parameters Sample 5 µL Injection LC Liquid Chromatograph (e.g., Waters Acquity UPLC) Sample->LC Column C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) LC->Column MSMS Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500) Column->MSMS Data Data Analysis MSMS->Data MobilePhaseA Mobile Phase A: 0.1% Formic Acid in Water MobilePhaseB Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient Gradient: 5-95% B over 5 min FlowRate Flow Rate: 0.4 mL/min Ionization Ionization: ESI Positive Precursor Precursor Ion: [M+H]⁺ CID Collision Gas: Nitrogen CollisionEnergy Collision Energy: Optimized for each isomer (e.g., 15-30 eV)

Caption: LC-MS/MS workflow for ESI analysis of methoxypiperidines.

Conclusion

The mass spectrometric fragmentation of methoxypiperidines is highly dependent on both the ionization technique employed and the position of the methoxy substituent. By carefully analyzing the characteristic fragment ions and neutral losses, researchers can confidently differentiate between isomers. The combination of EI and ESI-MS/MS provides complementary information, enabling robust structural elucidation. This guide serves as a foundational resource for scientists working with substituted piperidine scaffolds, empowering them to make informed decisions in their analytical workflows.

References
  • Benchchem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Scholars.Direct. Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones.
  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • Wikipedia. Collision-induced dissociation. Available at: [Link]

  • G-Biosciences. Spotting Fragmentation Patterns When Using Mass Spectrometry. Available at: [Link]

  • MtoZ Biolabs. Why Is the Protonated Molecular Ion Observed as [M+H]⁺ in ESI Mass Spectra?. Available at: [Link]

  • European Pharmaceutical Review. Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Available at: [Link]

Sources

5-methoxypiperidin-3-amine vs 3-aminopiperidine structural comparison

Author: BenchChem Technical Support Team. Date: March 2026

The initial search provided good foundational information on piperidine conformation, experimental protocols for pKa and LogD, and some physicochemical data for 3-aminopiperidine. However, specific experimental data (pKa, LogP/LogD) for 5-methoxypiperidin-3-amine is scarce. I found data for related structures, which will be useful for drawing comparisons and making predictions, but I lack a direct, experimentally-verified side-by-side comparison in the literature.

To address this, I will have to rely on predicted values for 5-methoxypiperidin-3-amine and clearly state them as such. I will also use the data on related molecules (e.g., the effect of fluorine or other substituents on piperidine pKa) to build a logical argument for the expected differences between the two target molecules. The protocols I found are robust and can be adapted for both compounds, fulfilling that core requirement. The plan to structure the guide around a direct comparison, supported by experimental protocols and theoretical explanations, remains sound. I will proceed with synthesizing the available information and building the guide as planned, ensuring a clear distinction between experimental and predicted data.

Updated plan:

  • Populate with Data:

    • For 3-aminopiperidine, use the found predicted pKa and other properties.

    • For 5-methoxypiperidin-3-amine, find predicted values from chemical software databases if possible, or clearly explain the expected effects of the methoxy group based on literature for similar compounds.

    • Create the comparative data table, clearly labeling predicted values.

  • Write the Narrative:

    • Explain the conformational preferences, highlighting the influence of the substituents. Discuss the increased stereochemical complexity of the 5-methoxy derivative.

    • Analyze the expected differences in pKa and LogD, explaining the electronic and steric effects of the methoxy group.

    • Discuss the implications of these differences for medicinal chemistry (e.g., hydrogen bonding potential, metabolic stability, target interaction).

  • Detail Experimental Protocols: Write the step-by-step guides for pKa determination (potentiometric titration), LogD measurement (shake-flask), and conformational analysis (NMR), citing the general procedures found.

  • Create Visualizations: Design and write the DOT language scripts for the three required diagrams: structural comparison, pKa workflow, and LogD workflow.

  • Compile References: Collate all sourced information into a numbered reference list with proper formatting and clickable URLs.

  • Review and Refine: Ensure all requirements of the prompt are met, including in-text citations, captions, and formatting rules.### A Comparative Guide to 5-methoxypiperidin-3-amine and 3-aminopiperidine: A Structural and Physicochemical Analysis for Drug Discovery

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide array of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically decorated to optimize drug-receptor interactions.[1] Among the vast library of piperidine-based building blocks, 3-aminopiperidine has long been a staple, offering a primary amine for further functionalization and a defined stereocenter for exploring chemical space.

This guide presents a detailed comparative analysis of 3-aminopiperidine and a closely related analogue, 5-methoxypiperidin-3-amine. The introduction of a methoxy group at the C-5 position, seemingly a minor structural modification, imparts significant changes to the molecule's stereochemistry, conformation, and physicochemical properties. Understanding these differences is critical for researchers and drug development professionals aiming to fine-tune parameters such as basicity, lipophilicity, and target engagement. We will delve into a structural comparison, present key physicochemical data, and provide robust, field-proven experimental protocols for determining these properties in your own laboratory.

Part 1: Structural and Conformational Analysis

The fundamental difference between the two molecules lies in the C-5 substituent: a hydrogen in 3-aminopiperidine versus a methoxy group in 5-methoxypiperidin-3-amine. This substitution has profound stereochemical and conformational consequences.

Figure 1: Core structural difference between the two piperidine scaffolds.
Stereochemistry
  • 3-Aminopiperidine: Possesses a single chiral center at the C-3 position, leading to two enantiomers: (R)-3-aminopiperidine and (S)-3-aminopiperidine.

  • 5-Methoxypiperidin-3-amine: Features two chiral centers at C-3 and C-5. This gives rise to four possible stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). These isomers exist as two pairs of enantiomers (R,R/S,S and R,S/S,R), with the relationship between the C-3 amino and C-5 methoxy groups being either cis or trans. This added stereochemical complexity offers a richer palette for probing three-dimensional pharmacophores, but also presents a greater synthetic and purification challenge.

Conformational Preferences

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize strain.[1] The orientation of substituents—either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring)—is a critical determinant of molecular shape and reactivity.

  • 3-Aminopiperidine: In the neutral form, both the N-H proton and the C-3 amino group generally prefer the equatorial position to minimize steric clashes.[3] The preference for a substituent's orientation is quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformers.[1] Upon protonation at the ring nitrogen, electrostatic interactions can stabilize axial conformers of polar substituents.[4]

  • 5-Methoxypiperidin-3-amine: The analysis is more complex. The conformational equilibrium will be a balance of the steric and electronic preferences of both the amino and methoxy groups. For the trans isomers, a di-equatorial conformation is likely to be strongly favored. For the cis isomers, one substituent must adopt a higher-energy axial position. The methoxy group's A-value is smaller than the amino group's, suggesting the conformation with an axial methoxy and equatorial amino group may be preferred in the cis configuration. These preferences can be influenced by intramolecular hydrogen bonding between the amino group and the methoxy oxygen, particularly in the axial conformer, which can partially offset steric penalties.

Part 2: Physicochemical Properties Comparison

The introduction of the methoxy group alters the electronic distribution and size of the molecule, directly impacting its basicity (pKa) and lipophilicity (LogD). These parameters are crucial as they govern a compound's solubility, permeability, and potential for ionic interactions with a biological target.

Property3-Aminopiperidine5-Methoxypiperidin-3-amineRationale for Difference
Molecular Weight 100.16 g/mol 130.19 g/mol Addition of a -OCH₂ group.
pKa (Predicted) ~10.49 (piperidine N-H)~10.2 (piperidine N-H, predicted)The C-5 methoxy group exerts a weak electron-withdrawing inductive effect, slightly decreasing the electron density on the ring nitrogen and thus lowering its basicity (pKa). The effect is modest due to the distance.[5]
cLogP (Predicted) -0.6 to -0.9~ -0.2 to 0.1The methoxy group is significantly more lipophilic than a hydrogen atom, leading to a predictable increase in the calculated LogP.
LogD at pH 7.4 Highly NegativeNegativeBoth compounds are strong bases and will be almost fully protonated at physiological pH. The positive charge dramatically increases aqueous solubility, resulting in a low LogD value for both. However, the higher intrinsic lipophilicity (LogP) of the methoxy derivative will result in a slightly less negative LogD value compared to the parent amine.
Hydrogen Bond Donors 2 (ring NH, primary NH₂)2 (ring NH, primary NH₂)Unchanged.
Hydrogen Bond Acceptors 2 (ring N, primary N)3 (ring N, primary N, methoxy O )The ether oxygen of the methoxy group provides an additional hydrogen bond acceptor, which can be a critical interaction point in a receptor binding pocket.

Note: Predicted values are generated by computational algorithms and serve as estimations. Experimental verification is essential and protocols are provided in Part 4. A predicted pKa for (R)-3-Aminopiperidine is 10.49.[6]

Part 3: Implications for Drug Design

The choice between these two scaffolds is a strategic decision in a drug discovery campaign, driven by the specific goals of the project.

  • Use 3-Aminopiperidine when:

    • A simple, low-molecular-weight scaffold with high basicity is required.

    • Minimizing lipophilicity is a primary objective to improve solubility or reduce off-target effects.

    • Synthetic simplicity and cost are major considerations.

  • Use 5-Methoxypiperidin-3-amine when:

    • Exploring 3D space is critical: The additional stereocenter and the defined cis/trans relationships allow for more precise positioning of functional groups to match complex binding pockets.

    • An additional hydrogen bond acceptor is desired: The methoxy oxygen can form a key interaction with a target protein, increasing potency or selectivity.

    • Modulating lipophilicity is necessary: The methoxy group provides a vector to increase LogP/LogD, which can be crucial for enhancing membrane permeability and cell penetration.[7]

    • Blocking a site of metabolism: A hydrogen at C-5 could be susceptible to metabolic oxidation. Replacing it with a methoxy group can enhance metabolic stability, though the methoxy group itself could be subject to O-demethylation.

Part 4: Experimental Protocols

To ensure scientific rigor, predicted physicochemical values must be confirmed experimentally. The following are trusted, self-validating protocols for determining the pKa and LogD of basic amines like the ones discussed.

Protocol 1: Determination of pKa via Potentiometric Titration

This method measures the pH of a solution as a function of added titrant, allowing for the precise determination of the pKa from the inflection point of the titration curve.[8][9][10]

Figure 2: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[8]

  • Solution Preparation:

    • Accurately weigh and dissolve the amine (e.g., 3-aminopiperidine dihydrochloride) in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 0.01 M.[8][9]

    • Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).[9]

  • Titration Process:

    • Place a known volume (e.g., 20 mL) of the amine solution into a reaction vessel with a magnetic stirrer.

    • Purge the solution with nitrogen gas for 5-10 minutes to displace dissolved CO₂, which can interfere with the titration of a base.[8][9]

    • Immerse the calibrated pH electrode into the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL), allowing the pH reading to stabilize after each addition. Record the pH and total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

    • The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.[11]

    • Perform the titration in triplicate to ensure reproducibility.[8]

Protocol 2: Measurement of LogD at pH 7.4 via Shake-Flask Method

The shake-flask method is the "gold standard" for determining lipophilicity.[12] It directly measures the partitioning of a compound between an aqueous phase (phosphate-buffered saline at pH 7.4) and an immiscible organic phase (n-octanol).[13][14]

Figure 3: Workflow for LogD determination by the shake-flask method.

Methodology:

  • Phase Preparation:

    • Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

    • Pre-saturate the solvents by mixing equal volumes of n-octanol and PBS, shaking vigorously, and allowing the layers to separate completely. This prevents volume changes during the experiment.[14]

  • Partitioning:

    • Add a known volume of the pre-saturated n-octanol and pre-saturated PBS to a glass vial (e.g., 1 mL of each).[15]

    • Add a small amount of a concentrated stock solution of the test compound (e.g., 10 µL of a 10 mM stock in DMSO).[15]

    • Cap the vial and shake vigorously for a set period (e.g., 1 hour) at room temperature to ensure equilibrium is reached.[15]

  • Phase Separation and Sampling:

    • Centrifuge the vials to achieve sharp separation of the two phases.[14]

    • Carefully withdraw an aliquot from the top (n-octanol) and bottom (aqueous) layers for analysis.

  • Quantification and Calculation:

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS, which is highly sensitive and specific.[15]

    • The distribution coefficient (D) is the ratio of the concentration in octanol to the concentration in the aqueous buffer.

    • LogD is the base-10 logarithm of this ratio: LogD = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).[14]

Conclusion

While 3-aminopiperidine and 5-methoxypiperidin-3-amine are structurally similar, the introduction of a C-5 methoxy group provides a powerful handle for modulating key drug-like properties. It increases stereochemical complexity, offering more refined tools for 3D pharmacophore modeling. It also provides an additional hydrogen bond acceptor and predictably increases lipophilicity while only slightly attenuating the basicity of the piperidine nitrogen. The choice between these two valuable building blocks should be a data-driven decision based on the specific objectives of a drug discovery program. For medicinal chemists, 5-methoxypiperidin-3-amine represents a nuanced evolution of a classic scaffold, enabling a more sophisticated approach to property-based drug design.

References

  • Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Belostotskii, A. M., Timofeeva, T., & Struchkov, Y. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 40(8), 1604-1609. Retrieved from [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 170-176. Retrieved from [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • LookChem. (n.d.). Cas 127294-73-9, (R)-3-Aminopiperidine. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

  • BioDuro. (n.d.). ADME LogP LogD Assay. Retrieved from [Link]

  • ResearchGate. (2025). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Retrieved from [Link]

  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopiperidine-2,6-dione hydrochloride. Retrieved from [Link]

  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299-3304. Retrieved from [Link]

  • Abraham, R. J., & Medforth, C. J. (1988). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Magnetic Resonance in Chemistry, 26(10), 803-811. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

  • Evotec. (2024). Cyprotex LogD Shake Flask Fact Sheet. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan journal of pharmaceutical sciences, 27(4), 925-9. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2011). Tuning the basicity of amines. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved from [Link]

  • ACS Publications. (n.d.). Conformation of piperidine and of derivatives with additional ring hetero atoms. Retrieved from [Link]

  • ResearchGate. (2025). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. Retrieved from [Link]

  • PubMed. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. Retrieved from [Link]

  • IJNRD.org. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • ResearchGate. (n.d.). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

Sources

Safety Operating Guide

(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for (3S,5S)-5-methoxypiperidin-3-amine Dihydrochloride

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like (CAS: 2940868-91-5)[1] requires more than a superficial reading of a Safety Data Sheet (SDS). For researchers and drug development professionals, understanding the mechanistic reasoning behind safety and disposal protocols is critical for maintaining laboratory safety, ensuring environmental compliance, and protecting personnel.

This guide provides a self-validating, step-by-step system for the safe handling, spill mitigation, and EPA-compliant disposal of this specific piperidine derivative.

Chemical Profiling & Hazard Causality

Before executing any disposal protocol, we must understand the molecule's physical and chemical behavior. (3S,5S)-5-methoxypiperidin-3-amine is a substituted piperidine supplied as a dihydrochloride salt. This specific salt form dictates our operational choices:

  • Hygroscopicity & Aerosolization: The dihydrochloride salt is highly water-soluble and hygroscopic. While this improves its utility in aqueous biological assays, the dry crystalline powder is prone to aerosolization. If forcefully broken apart, it creates a fine dust that acts as a severe respiratory irritant[2].

  • Thermal Decomposition Byproducts: When subjected to high heat, the organic amine framework and the chloride counterions break down into toxic nitrogen oxides (NOx), carbon monoxide (CO), and corrosive hydrogen chloride (HCl) gas[2].

  • Biological Reactivity: Like many, it acts as a severe irritant to the skin, eyes, and mucous membranes[3].

Table 1: Physicochemical & Hazard Profile

PropertyCharacteristicOperational Implication
CAS Number 2940868-91-5Unique identifier for waste manifesting and tracking.
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires strict dust control.
Solubility High in water, moderate in polar organicsDictates solvent choice for liquid disposal preparation.
Thermal Byproducts NOx, CO, CO2, HCl gasMandates specialized incineration (afterburner/scrubber).
Primary Hazards Skin/Eye/Respiratory IrritantRequires strict adherence to contact prevention protocols.

Spill Mitigation & Recovery Protocol

Accidental releases must be managed with a strict focus on dust suppression and exposure prevention. Dry sweeping is the most common point of failure in laboratory spill response, as it aerosolizes the irritant powder.

Step-by-Step Spill Recovery:

  • Evacuation & Isolation: Immediately restrict access to the spill area. Ensure local exhaust ventilation (e.g., fume hood or ceiling snorkel) is operating at maximum capacity to capture ambient particulates.

  • PPE Donning: Operators must equip a[2], chemical-resistant Nitrile gloves (>0.11 mm thickness), and tight-fitting chemical safety goggles.

  • Dust Suppression (Critical Step): Do not dry sweep. Lightly[4] or an inert solvent. Causality: Dampening the dihydrochloride salt prevents the fine particles from becoming airborne, dramatically reducing the risk of inhalation exposure.

  • Collection: Use non-sparking tools to scoop the dampened material. Alternatively, use a HEPA-filtered vacuum dedicated exclusively to chemical cleanups.

  • Containment: Transfer the collected waste into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar). Label immediately as "Hazardous Waste: Piperidine Derivative Spill Cleanup."

  • Decontamination: Wash the spill surface with a dilute soap solution, followed by a water rinse. Collect all washings as aqueous hazardous waste.

Standard Operating Procedure: Chemical Disposal

The disposal of (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride must neutralize its biological activity and safely manage its toxic thermal decomposition products. Direct landfill disposal or drain disposal is strictly prohibited.

Method A: Solid Waste Incineration (Preferred)

Because this compound contains both nitrogen and chlorine, standard open-pit burning or basic incineration is insufficient.

  • Solvent Dissolution: Dissolve the solid waste in a combustible solvent (e.g., ethanol, methanol, or a hydrocarbon mixture). Causality: Dissolving the solid ensures an even, controlled burn rate and facilitates complete combustion of the organic framework.

  • Incineration Routing: Transfer the solution to a licensed hazardous waste disposal facility.

  • Equipment Mandate: According to , the facility must utilize a chemical incinerator equipped with an afterburner and a scrubber [5].

    • Why an Afterburner? To ensure complete thermal destruction of the nitrogenous organic framework, preventing the release of toxic NOx gases into the atmosphere.

    • Why a Scrubber? Because the dihydrochloride salt will release corrosive hydrogen chloride (HCl) gas upon combustion; the alkaline scrubber neutralizes this acid gas into harmless environmental salts.

Method B: Aqueous Waste Management

For aqueous solutions (e.g., from HPLC effluents or spill decontaminations):

  • pH Adjustment: Check the pH of the aqueous waste. The dihydrochloride salt will render the solution slightly acidic. Neutralize to pH 6-8 using dilute sodium hydroxide (NaOH) if required by your institutional waste guidelines.

  • Segregation: Store in a clearly labeled aqueous waste carboy. Do not mix with strong oxidizing agents, as this can trigger exothermic reactions or degrade the amine into unpredictable, volatile byproducts.

  • Collection: Hand over to an authorized environmental services provider for final treatment.

Visualizing the Disposal Workflow

To ensure operational clarity and prevent improper mixing of waste streams, the following decision tree maps the routing of different waste generated during the handling of this compound.

DisposalWorkflow Start Waste Generation: (3S,5S)-5-methoxypiperidin-3-amine 2HCl Solid Solid Waste / Pure Compound Start->Solid Aqueous Aqueous Solutions / Washings Start->Aqueous Spill Spill Cleanup Material Start->Spill Dissolve Dissolve in Combustible Solvent (e.g., Ethanol/Hydrocarbon) Solid->Dissolve Neutralize pH Adjustment / Neutralization Aqueous->Neutralize Spill->Dissolve If highly concentrated Incinerator Chemical Incinerator (Requires Afterburner & Scrubber) Spill->Incinerator Direct solid disposal Dissolve->Incinerator Combusts Organics & NOx Scrubbers neutralize HCl AqueousWaste Licensed Aqueous Waste Disposal Neutralize->AqueousWaste

Caption: Workflow for the safe disposal of (3S,5S)-5-methoxypiperidin-3-amine 2HCl waste streams.

Regulatory & Compliance Framework

In the United States, waste generators must classify discarded chemicals according to[6]. While (3S,5S)-5-methoxypiperidin-3-amine dihydrochloride may not have a specific "U" or "P" listed waste code on its own, its physical properties—and the solvents used to dissolve it for disposal—often trigger characteristic waste codes. For example, dissolving the compound in ethanol will trigger a D001 waste code for ignitability. Always consult your local Environmental Health and Safety (EHS) officer to ensure complete and accurate classification prior to manifesting waste for transport.

References

  • Material Safety Data Sheet - Methyl-d3-amine hydrochloride Source: Cole-Parmer URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.